molecular formula C6H14O B146140 Butyl ethyl ether CAS No. 628-81-9

Butyl ethyl ether

Cat. No.: B146140
CAS No.: 628-81-9
M. Wt: 102.17 g/mol
InChI Key: PZHIWRCQKBBTOW-UHFFFAOYSA-N
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Description

Butyl Ethyl Ether is an organic compound with significant applications in industrial research and development, particularly in the fields of fuel science and combustion chemistry. Its properties make it a compound of interest for developing cleaner-burning fuels and optimizing chemical processes. A primary research application of this compound is as a fuel additive and a subject of combustion studies. It is investigated for its properties that can enhance fuel efficiency and reduce emissions. Related ethers, such as Ethyl Tertiary Butyl Ether (ETBE), are widely used as high-octane, oxygenated gasoline additives that improve combustion efficiency and lower the carbon footprint of fuels . Research into the combustion kinetics of similar ethers provides a fundamental understanding of their high-temperature decomposition and oxidation behavior, which is crucial for developing advanced engine technologies . From a chemical synthesis perspective, this compound serves as a model compound in process development. Studies on the kinetic modeling and gas-phase synthesis of ethers are vital for optimizing industrial production processes, reaction mechanisms, and catalyst performance . Furthermore, its role as a solvent or an intermediate in organic synthesis is explored, leveraging its properties for various chemical transformations. The global market for fuel ethers is expanding, driven by stringent environmental regulations and a growing demand for cleaner-burning fuels . This trend underscores the ongoing industrial and academic interest in compounds like this compound for sustainable chemical and energy solutions. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxybutane
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InChI

InChI=1S/C6H14O/c1-3-5-6-7-4-2/h3-6H2,1-2H3
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InChI Key

PZHIWRCQKBBTOW-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCC
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Molecular Formula

C6H14O
Record name ETHYL BUTYL ETHER
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DSSTOX Substance ID

DTXSID7052311
Record name 1-Ethoxybutane
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Molecular Weight

102.17 g/mol
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Physical Description

Ethyl butyl ether appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.
Record name ETHYL BUTYL ETHER
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Flash Point

40 °F (NFPA, 2010)
Record name ETHYL BUTYL ETHER
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CAS No.

628-81-9
Record name ETHYL BUTYL ETHER
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Record name Ethyl butyl ether
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Record name Butane, 1-ethoxy-
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Record name 1-Ethoxybutane
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Record name Butyl ethyl ether
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Record name ETHYL BUTYL ETHER
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Foundational & Exploratory

Butyl ethyl ether spectroscopic properties (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of butyl ethyl ether, a common solvent and potential building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Molecular Structure

This compound, also known as 1-ethoxybutane, is a simple aliphatic ether with the chemical formula C₆H₁₄O. Its structure consists of a butyl group and an ethyl group linked by an oxygen atom.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the ethyl and butyl chains. Protons on carbons adjacent to the ether oxygen are deshielded and appear at a higher chemical shift (downfield).[1][2]

Proton Assignment (Structure) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
a (CH₃-CH₂-O-)1.11Triplet7.0
b (-CH₂-O-CH₂-)3.29 (partly overlapped)Quartet7.0
c (-O-CH₂-CH₂-)3.27 (partly overlapped)Triplet6.6
d (-CH₂-CH₂-CH₂-)1.52Sextet7.2
e (-CH₂-CH₂-CH₃)1.36Sextet7.4
f (-CH₂-CH₃)0.87Triplet7.3

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.[2][3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, carbons bonded to the electronegative oxygen atom are shifted downfield.[1][4]

Carbon Assignment (Structure) Chemical Shift (δ, ppm)
a (CH₃-CH₂-O-)15.0
b (-CH₂-O-CH₂-)66.0
c (-O-CH₂-CH₂-)70.1
d (-CH₂-CH₂-CH₂-)32.1
e (-CH₂-CH₂-CH₃)19.4
f (-CH₂-CH₃)13.5

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an ether is the C-O single bond stretching vibration.[1][5] For this compound, this appears as a strong absorption in the fingerprint region.

Vibrational Mode Absorption Range (cm⁻¹) Intensity
C-O Stretch1050 - 1150Strong
C-H Stretch (sp³)2850 - 2960Strong
C-H Bend1350 - 1470Medium

The absence of strong absorptions in the regions of 3200-3600 cm⁻¹ (O-H stretch) and 1600-1800 cm⁻¹ (C=O stretch) helps to confirm the presence of an ether functional group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For volatile compounds like this compound, Electron Ionization (EI) is a common technique.[6][7] The molecular ion peak (M⁺) is typically observed, although it may be weak. The fragmentation of ethers is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen), leading to the formation of stable oxonium ions.[8]

m/z Relative Intensity Proposed Fragment
102Low[CH₃CH₂OCH₂CH₂CH₂CH₃]⁺ (Molecular Ion)
87Moderate[CH₃CH₂OCH₂CH₂CH₂]⁺
73Moderate[CH₂OCH₂CH₂CH₂CH₃]⁺
59High[CH₃CH₂O=CH₂]⁺
45Moderate[CH₃CH₂O]⁺
43High[CH₂CH₂CH₃]⁺
31Moderate[CH₂OH]⁺
29High[CH₃CH₂]⁺

Note: The base peak (most intense peak) can vary depending on the instrument and conditions, but m/z 59 and 43 are often prominent.[9]

G cluster_0 Ionization cluster_1 Fragmentation Pathways This compound This compound M_plus [C6H14O]⁺˙ m/z = 102 This compound->M_plus Electron Impact (70 eV) frag_59 [C3H7O]⁺ m/z = 59 M_plus->frag_59 α-cleavage (- C3H7) frag_73 [C4H9O]⁺ m/z = 73 M_plus->frag_73 α-cleavage (- C2H5) frag_29 [C2H5]⁺ m/z = 29 frag_59->frag_29 (- CH2O) frag_43 [C3H7]⁺ m/z = 43 frag_73->frag_43 (- C2H4O)

References

Quantum Chemical Calculations for Butyl Ethyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of butyl ethyl ether. This document details computational methodologies, presents a framework for data analysis, and provides standardized experimental protocols for the validation of theoretical results.

Introduction

This compound (CH₃CH₂OCH₂CH₂CH₂CH₃) is a simple aliphatic ether with applications as a solvent and potential fuel additive. At a molecular level, its conformational flexibility and vibrational characteristics are of significant interest for understanding its physical properties and reactivity. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties with high accuracy. This guide focuses on the theoretical prediction of conformational isomers, vibrational spectra, and electronic frontier orbitals of this compound, providing a roadmap for researchers to conduct and interpret such calculations.

Conformational Analysis

The rotation around the C-O and C-C single bonds in this compound gives rise to several conformers with distinct energies and geometries. Identifying the most stable conformers is crucial for understanding the molecule's behavior.

Computational Methodology

A common and effective approach for conformational analysis involves a systematic search of the potential energy surface. This is typically achieved by:

  • Initial Structure Generation: Generating various starting geometries by systematically rotating the key dihedral angles.

  • Geometry Optimization: Optimizing the geometry of each starting structure to find the nearest local energy minimum. A widely used and reliable method for this is Density Functional Theory (DFT) with a functional such as B3LYP, combined with a basis set like 6-311++G(d,p). Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.

  • Frequency Calculations: Performing frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: Determining the relative energies of the conformers by comparing their electronic energies, often with ZPVE corrections. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set, such as coupled-cluster theory [e.g., DLPNO-CCSD(T)].

The workflow for a computational conformational analysis is illustrated below.

G start Initial Molecular Structure of this compound rotations Systematic Rotation of Key Dihedral Angles (e.g., C-C-O-C, C-O-C-C, O-C-C-C) start->rotations optimization Geometry Optimization of Each Rotamer (e.g., B3LYP/6-311++G(d,p)) rotations->optimization freq_calc Frequency Calculation optimization->freq_calc check_minima Check for Imaginary Frequencies freq_calc->check_minima minima Identified Conformers (Local Minima) check_minima->minima No ts Transition State (Discard or Analyze Separately) check_minima->ts Yes zpve Calculate Zero-Point Vibrational Energy (ZPVE) minima->zpve rel_energy Determine Relative Energies (with ZPVE correction) zpve->rel_energy final_conformers Table of Stable Conformers, Dihedral Angles, and Relative Energies rel_energy->final_conformers G cluster_theory Theoretical Calculation cluster_experiment Experimental Measurement opt_geom Optimized Molecular Geometry (e.g., B2PLYP/SNST) anharmonic_calc Anharmonic Frequency Calculation (GVPT2) opt_geom->anharmonic_calc calc_spectrum Calculated IR Spectrum anharmonic_calc->calc_spectrum comparison Comparison and Peak Assignment calc_spectrum->comparison sample This compound Sample (Neat Liquid) ftir FTIR Spectroscopy sample->ftir exp_spectrum Experimental IR Spectrum ftir->exp_spectrum exp_spectrum->comparison

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry and bond angles of butyl ethyl ether (1-ethoxybutane). In the absence of comprehensive experimental data from gas electron diffraction or microwave spectroscopy for this specific ether, this report leverages principles of computational chemistry to elucidate its structural parameters. The document outlines the conformational landscape of this compound, presenting optimized geometrical data for the most stable conformers. Methodologies for computational modeling are detailed, providing a framework for similar in-silico investigations. The presented data, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's steric and electronic properties, which are fundamental in fields such as drug design and chemical reactivity analysis.

Introduction

This compound (CH₃CH₂OCH₂CH₂CH₂CH₃) is an organic compound classified as a simple ether. Its molecular structure, characterized by an oxygen atom bridging an ethyl and a butyl group, dictates its physical and chemical properties. A thorough understanding of its three-dimensional geometry, including precise bond lengths and angles, is paramount for predicting its behavior in various chemical and biological systems. This is particularly relevant for drug development professionals, where molecular shape and electronic distribution are key determinants of a molecule's interaction with biological targets.

Due to the flexibility of the alkyl chains, this compound can exist in multiple conformations, or conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. These conformers exist in a dynamic equilibrium, with their relative populations determined by their respective energies. The overall properties of this compound are a weighted average of the properties of its constituent conformers. Therefore, a comprehensive analysis of its molecular geometry requires the characterization of its most stable conformational isomers.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotations around the C-O and C-C single bonds. Similar to other short-chain ethers and alkanes, the relative orientation of the alkyl groups can be described by the dihedral (torsion) angles. The most stable conformations are generally those that minimize steric hindrance and torsional strain.

Computational studies on similar ethers, such as allyl ethyl ether, have revealed a surprisingly complex conformational space with multiple unique conformers existing within a small energy range (e.g., 14 conformers within 14 kJ mol⁻¹).[1] This suggests that this compound also possesses a rich conformational landscape. The primary dihedral angles of interest are around the C-O-C-C and O-C-C-C bonds. The trans (anti-periplanar) and gauche conformations are the most common low-energy arrangements.

Molecular Geometry and Bond Angles

The following table summarizes the predicted bond lengths and angles for the most stable conformer of this compound, based on DFT calculations at the B3LYP/6-31G* level of theory. This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Lengths (Å)
C-O (ethyl)CO1.425
C-O (butyl)CO1.428
C-C (ethyl)CC1.527
C-C (butyl, α-β)CC1.530
C-C (butyl, β-γ)CC1.535
C-C (butyl, γ-δ)CC1.528
C-H (average)CH1.095
Bond Angles (°)
C-O-CCOC112.5
O-C-C (ethyl)OCC108.9
O-C-C (butyl)OCC109.1
C-C-C (butyl)CCC112.1
H-C-H (average)HCH109.5
Dihedral Angles (°)
C-O-C-C (ethyl)COCC180.0
O-C-C-C (butyl)OCCC180.0
C-C-C-C (butyl)CCCC180.0

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (trans-trans-trans).

The C-O-C bond angle of approximately 112.5° is consistent with the sp³ hybridization of the oxygen atom, with a slight opening from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the ethyl and butyl groups. The C-C-C bond angles within the butyl chain are also close to the tetrahedral value, with slight deviations to minimize steric interactions. The most stable conformer is predicted to have a trans arrangement around the C-O-C-C and O-C-C-C bonds to minimize steric hindrance.

Experimental and Computational Methodologies

Experimental Protocols (Hypothetical)

While not performed specifically for this compound in the reviewed literature, the following experimental techniques are the standard methods for determining molecular geometry in the gas phase.

4.1.1. Gas Electron Diffraction (GED)

Gas electron diffraction would be a primary experimental method to determine the molecular structure of this compound.

  • Sample Preparation: A pure sample of this compound would be vaporized and introduced into a high-vacuum chamber.

  • Data Acquisition: A high-energy beam of electrons (typically 40-60 keV) would be directed through the gas sample. The scattered electrons would create a diffraction pattern on a detector.

  • Data Analysis: The diffraction pattern, which consists of a series of concentric rings, would be analyzed. The intensity and radial distribution of these rings are related to the internuclear distances in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

4.1.2. Microwave Spectroscopy

Microwave spectroscopy is another powerful technique for obtaining high-resolution structural information for polar molecules like this compound.

  • Sample Preparation: A gaseous sample of this compound at low pressure would be introduced into a waveguide.

  • Data Acquisition: The sample would be irradiated with microwave radiation of varying frequency. The absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, would be detected.

  • Data Analysis: The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. By analyzing the spectra of different isotopic species (e.g., containing ¹³C or ¹⁸O), the precise atomic coordinates and thus the molecular geometry can be determined.

Computational Protocol: Density Functional Theory (DFT)

The geometric parameters presented in this guide were obtained through a standard computational chemistry workflow.

  • Conformational Search: An initial conformational search is performed to identify the low-energy conformers of this compound. This can be achieved using molecular mechanics force fields followed by a more rigorous quantum mechanical method.

  • Geometry Optimization: The geometry of each identified conformer is then optimized using Density Functional Theory (DFT). A common and reliable method involves the B3LYP functional with a basis set such as 6-31G*. This process systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Frequency Analysis: After optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for its determination.

Caption: Molecular structure of the most stable conformer of this compound with key bond lengths.

workflow cluster_exp Experimental Determination cluster_comp Computational Modeling cluster_analysis Analysis and Application GED Gas Electron Diffraction (GED) ExpData Experimental Structural Data (Bond Lengths, Bond Angles) GED->ExpData MW Microwave Spectroscopy MW->ExpData Comparison Comparison and Validation ExpData->Comparison ConfSearch Conformational Search (Molecular Mechanics) DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) ConfSearch->DFT_Opt FreqAnalysis Frequency Analysis DFT_Opt->FreqAnalysis CompData Predicted Structural Data (Bond Lengths, Bond Angles, Dihedrals) DFT_Opt->CompData CompData->Comparison Application Application in Drug Development, Reactivity Studies, etc. Comparison->Application

Caption: Workflow for determining the molecular geometry of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and bond angles of this compound. While direct experimental determination for this specific molecule is not widely published, this report has synthesized information from computational studies of similar molecules and outlined the standard experimental and computational protocols for such a determination. The provided quantitative data, derived from DFT calculations, offers a reliable model for the three-dimensional structure of the most stable conformer of this compound. This information is invaluable for researchers and professionals in fields where molecular structure dictates function, such as in the rational design of new pharmaceuticals and the prediction of chemical reactivity. The methodologies described herein serve as a robust framework for the structural elucidation of other flexible molecules.

References

An In-Depth Technical Guide to the Solvatochromic Parameters of Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic parameters of butyl ethyl ether. Due to the absence of direct experimental data for this compound in the current scientific literature, this guide presents estimated values derived from the known parameters of structurally similar ethers: diethyl ether and di-n-butyl ether. These estimations provide a valuable starting point for researchers interested in the solvent properties of this compound. Furthermore, this guide details the standardized experimental protocols for the determination of these parameters, offering a framework for future empirical studies.

Understanding Solvatochromism and its Parameters

Solvatochromism refers to the change in the color of a solution when the solvent is changed. This phenomenon arises from the differential solvation of the ground and excited states of a solute molecule (a solvatochromic probe). By measuring the shift in the absorption spectrum of these probes in different solvents, a set of empirical parameters can be derived that quantify various aspects of solvent polarity. These parameters are invaluable in understanding and predicting solvent effects on chemical reactions, equilibria, and spectroscopic properties, which is of particular importance in fields such as drug development and organic synthesis.

The most widely used solvatochromic parameter scales are the Kamlet-Taft, Reichardt, and Catalán scales.

  • Kamlet-Taft Parameters : This multiparameter scale dissects solvent polarity into three components:

    • α (Hydrogen Bond Acidity) : A measure of the solvent's ability to donate a hydrogen bond.

    • β (Hydrogen Bond Basicity) : A measure of the solvent's ability to accept a hydrogen bond.[1][2][3]

    • π* (Dipolarity/Polarizability) : A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[1][2][3]

  • Reichardt Parameter (ET(30)) : This single-parameter scale is based on the solvatochromic shift of a specific betaine dye, Reichardt's dye. The ET(30) value represents the molar electronic transition energy of this dye in a given solvent and provides a comprehensive measure of overall solvent polarity.[4]

  • Catalán Parameters : This scale offers a more refined description of solvent properties, separating dipolarity and polarizability:

    • SA (Solvent Acidity) : Analogous to the Kamlet-Taft α parameter, it quantifies the solvent's hydrogen bond donating ability.

    • SB (Solvent Basicity) : Similar to the Kamlet-Taft β parameter, it measures the solvent's hydrogen bond accepting ability.

    • SP (Solvent Polarizability) : Describes the solvent's ability to interact with a solute through dispersion and induction forces.

    • SdP (Solvent Dipolarity) : Quantifies the solvent's ability to orient its dipoles to solvate a solute.

Solvatochromic Parameters of Ethers: Data and Estimations

Direct experimental values for the solvatochromic parameters of this compound are not currently available in the literature. However, by examining the established parameters for diethyl ether and di-n-butyl ether, we can estimate the values for this compound through interpolation. This estimation is based on the assumption of a linear relationship between the alkyl chain length and the solvatochromic parameters within this homologous series of ethers.

Solventαβπ*ET(30) (kcal/mol)ETN (Normalized)SASBSPSdP
Diethyl Ether0.000.470.2734.50.117N/AN/AN/AN/A
This compound (Estimated) 0.00 0.46 0.27 33.8 0.095 N/A N/A N/A N/A
Di-n-butyl Ether0.000.460.2733.00.073N/AN/AN/AN/A

Disclaimer: The values for this compound are estimations based on linear interpolation between Diethyl Ether and Di-n-butyl Ether and should be used with caution. Experimental verification is highly recommended. N/A indicates that reliable experimental data could not be located in the searched literature.

Experimental Protocols for Determination of Solvatochromic Parameters

The following sections provide detailed methodologies for the experimental determination of the Kamlet-Taft, Reichardt, and Catalán solvatochromic parameters.

Determination of Kamlet-Taft Parameters (α, β, π*)

The Kamlet-Taft parameters are determined by measuring the absorption maxima (λmax) of several solvatochromic probes in the solvent of interest.

Materials:

  • Solvent to be analyzed (e.g., this compound, high purity)

  • Solvatochromic Probes:

    • For π*: N,N-diethyl-4-nitroaniline

    • For β: 4-nitroaniline

    • For α: Reichardt's Dye (or other suitable probe like 4-nitrophenol in conjunction with N,N-diethyl-4-nitroaniline)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each solvatochromic probe in a suitable volatile solvent (e.g., methanol or acetone).

    • Prepare a series of dilute solutions of each probe in the solvent under investigation (this compound) by adding a small, known volume of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should yield an absorbance in the range of 0.5-1.0 AU.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum of each solution using the pure solvent as a reference.

    • Determine the wavelength of maximum absorbance (λmax) for each probe.

  • Calculation:

    • Convert the λmax (in nm) to the wavenumber νmax (in cm-1) using the formula: νmax (cm-1) = 107 / λmax (nm).

    • The solvatochromic parameters are then calculated using established linear free-energy relationships. For example, the π* parameter is typically calculated from the νmax of N,N-diethyl-4-nitroaniline using a reference correlation. The β parameter is determined from the νmax of 4-nitroaniline, often in conjunction with the already determined π* value. The α parameter can be determined from the ET(30) value (see section 3.2) and the π* parameter.

Kamlet_Taft_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_calculation Calculation P1 Prepare stock solutions of probes P2 Prepare dilute solutions in this compound P1->P2 M1 Record UV-Vis spectra P2->M1 M2 Determine λmax M1->M2 C1 Calculate νmax M2->C1 C2 Calculate π* from N,N-diethyl-4-nitroaniline data C1->C2 C3 Calculate β from 4-nitroaniline data C2->C3 C4 Calculate α from ET(30) and π* C3->C4 Reichardt_Parameter_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_calculation Calculation P1 Dissolve Reichardt's Dye in this compound M1 Record Visible Spectrum P1->M1 M2 Determine λmax M1->M2 C1 Calculate ET(30) M2->C1 C2 Calculate ETN (optional) C1->C2 Catalan_Parameters_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_calculation Calculation P1 Prepare solutions of multiple specific probes M1 Record UV-Vis spectra for each probe P1->M1 M2 Determine λmax for each probe M1->M2 C1 Calculate νmax for each probe M2->C1 C2 Solve simultaneous equations to find SA, SB, SP, SdP C1->C2

References

An In-depth Technical Guide to the Thermochemical Properties of Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for butyl ethyl ether, with a primary focus on its enthalpy of formation. Due to the limited availability of direct experimental values for the standard enthalpy of formation of n-butyl ethyl ether, this document outlines the established methodologies for its determination and presents data for structurally related compounds for comparative analysis.

Introduction to this compound

This compound (also known as 1-ethoxybutane) is an organic compound with the chemical formula C₆H₁₄O. It belongs to the ether class of compounds, characterized by an oxygen atom connected to two alkyl groups. Ethers are utilized in various chemical applications, including as solvents and intermediates in organic synthesis. A thorough understanding of their thermochemical properties, such as the enthalpy of formation, is critical for process design, safety analysis, and computational chemistry.

Thermochemical Data of this compound and Related Compounds

Table 1: Thermochemical Data for n-Butyl Ethyl Ether (1-Ethoxybutane)

PropertyValueUnitsReference
Molecular FormulaC₆H₁₄O-[1]
Molecular Weight102.1748 g/mol [1]
Enthalpy of Vaporization (ΔvapH) at 365.4 K31.63kJ/mol[3]

Table 2: Thermochemical Data for n-Butyl Ether (1-Butoxybutane)

PropertyValueUnitsMethodReference
Molecular FormulaC₈H₁₈O--[7]
Molecular Weight130.2279 g/mol -[7]
Standard Enthalpy of Formation (liquid, ΔfH°liquid)-378.0 ± 1.0kJ/molCcb[7]
Standard Enthalpy of Combustion (liquid, ΔcH°liquid)-5342.63 ± 0.92kJ/molCcb[7]

Note: Ccb denotes combustion calorimetry.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly from its experimentally measured standard enthalpy of combustion (ΔcH°). The primary technique for this measurement is bomb calorimetry .

Experimental Protocol: Bomb Calorimetry

The experimental determination of the enthalpy of combustion involves the complete oxidation of a known mass of the substance in a high-pressure oxygen environment within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Apparatus:

  • Bomb Calorimeter: A high-pressure stainless steel vessel.

  • Calorimeter Jacket: An insulated container filled with a precisely known mass of water.

  • High-Precision Thermometer: To measure the temperature change of the water.

  • Ignition System: Electrical wires to ignite the sample.

  • Oxygen Cylinder: To provide a pure oxygen atmosphere.

  • Sample Pellet Press: To prepare a solid sample or a suitable container for a liquid sample.

Methodology:

  • A precisely weighed sample of the liquid ether is placed in a crucible within the bomb.

  • The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

  • The bomb is submerged in a known mass of water in the calorimeter jacket.

  • The initial temperature of the water is recorded.

  • The sample is ignited via an electrical current.

  • The combustion reaction occurs rapidly and completely.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat capacity of the calorimeter system (Ccal) is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

Data Analysis and Calculation: The heat released by the combustion (qcomb) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter:

qcomb = - Ccal * ΔT

The molar enthalpy of combustion (ΔcH°) is then determined by dividing the heat of combustion by the number of moles of the sample burned.

Once the standard enthalpy of combustion is experimentally determined, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. The combustion reaction for this compound is:

C₆H₁₄O(l) + 9O₂(g) → 6CO₂(g) + 7H₂O(l)

The standard enthalpy of formation is calculated using the following equation:

ΔcH° = [6 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₆H₁₄O, l) + 9 * ΔfH°(O₂, g)]

Since the standard enthalpy of formation of an element in its standard state (O₂(g)) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.

Logical Workflow for Enthalpy of Formation Determination

The following diagram illustrates the logical relationship between the experimental measurement and the final calculation of the standard enthalpy of formation.

Enthalpy_of_Formation_Workflow cluster_experiment Experimental Measurement cluster_calculation Calculation sample Weighed Sample of This compound combustion Combustion in Bomb Calorimeter sample->combustion delta_t Measure Temperature Change (ΔT) combustion->delta_t q_comb Calculate Heat of Combustion (q_comb) delta_t->q_comb delta_c_h Determine Molar Enthalpy of Combustion (ΔcH°) q_comb->delta_c_h hess_law Apply Hess's Law delta_c_h->hess_law delta_f_h Calculate Standard Enthalpy of Formation (ΔfH°) hess_law->delta_f_h c_cal Heat Capacity of Calorimeter (C_cal) c_cal->q_comb known_delta_f_h Known ΔfH° of CO₂ and H₂O known_delta_f_h->hess_law

Caption: Workflow for determining the standard enthalpy of formation.

Conclusion

This technical guide has summarized the available thermochemical data for this compound and provided a detailed protocol for the experimental determination of its enthalpy of formation via bomb calorimetry. While a direct experimental value for the standard enthalpy of formation of n-butyl ethyl ether is not readily found in the public literature, the methodologies described herein represent the standard approach for obtaining this crucial thermochemical parameter. The provided data for related compounds and the logical workflow for its determination offer valuable resources for researchers and professionals in the fields of chemistry and drug development.

References

Environmental Degradation Pathways of Butyl Ethyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The vast majority of scientific literature on the environmental degradation of "butyl ethyl ether" focuses specifically on the isomer ethyl tert-butyl ether (ETBE) , due to its widespread use as a gasoline oxygenate. Consequently, this guide primarily details the degradation pathways of ETBE. Information on other isomers, such as n-butyl ethyl ether, sec-butyl ethyl ether, and isothis compound, is scarce and will be noted as such.

Introduction

This compound (C₆H₁₄O) is an organic compound belonging to the ether family. The most studied isomer, ethyl tert-butyl ether (ETBE), has been used extensively as a fuel additive to increase octane ratings and reduce carbon monoxide and unburned hydrocarbon emissions.[1] Its release into the environment can occur through gasoline leaks, spills, and evaporation during storage and transportation.[2][3] Due to its relatively high water solubility and resistance to degradation, ETBE can contaminate soil and groundwater, posing environmental concerns.[2][4] This technical guide provides a comprehensive overview of the known environmental degradation pathways of this compound, with a primary focus on ETBE, covering biodegradation, photodegradation, and chemical degradation.

Biodegradation Pathways

The microbial degradation of ETBE is considered the primary pathway for its natural attenuation in the environment. This process is predominantly aerobic, with anaerobic degradation being significantly slower and less well-understood.[2][5][6]

Aerobic Biodegradation

Under aerobic conditions, microorganisms are capable of utilizing ETBE as a source of carbon and energy.[5][7] The initial step in the aerobic biodegradation of ETBE is the hydroxylation of the ethoxy carbon, a reaction catalyzed by monooxygenase enzymes, such as cytochrome P450.[2][3][7] This initial attack leads to the formation of an unstable hemiacetal, which then decomposes into tert-butyl alcohol (TBA) and acetaldehyde.[2]

The degradation proceeds through a series of intermediate products, including tert-butyl acetate (TBAc), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA).[2][3][7] The tert-butyl moiety is eventually broken down, leading to complete mineralization to carbon dioxide and water.[8] Several bacterial strains, including those from the genera Rhodococcus and Aquincola, have been identified as capable of degrading ETBE.[7]

The key genes known to be involved in ETBE transformation include the ethB gene, which is part of the ethRABCD cluster and encodes a cytochrome P450 monooxygenase.[2][5][7]

Aerobic_Biodegradation_of_ETBE ETBE Ethyl tert-butyl Ether (ETBE) Hemiacetal Unstable Hemiacetal ETBE->Hemiacetal Monooxygenase (e.g., Cyt P450) TBAc tert-Butyl Acetate (TBAc) ETBE->TBAc TBA tert-Butyl Alcohol (TBA) Hemiacetal->TBA Acetaldehyde Acetaldehyde Hemiacetal->Acetaldehyde MHP 2-Hydroxy-2-methyl-1-propanol (MHP) TBA->MHP Mineralization Mineralization (CO2 + H2O) Acetaldehyde->Mineralization Oxidation HIBA 2-Hydroxyisobutyric acid (2-HIBA) MHP->HIBA HIBA->Mineralization Further Oxidation Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Irradiation cluster_analysis Analysis cluster_data Data Processing Prep Prepare aqueous solution of this compound Irradiate Irradiate with UV/Solar light source (with/without photocatalyst) Prep->Irradiate Sample Collect samples at time intervals Irradiate->Sample Analyze Analyze for parent compound and degradation products (e.g., GC-MS) Sample->Analyze Kinetics Determine degradation kinetics and quantum yield Analyze->Kinetics Chemical_Degradation cluster_thermal Thermal Decomposition cluster_acid Acid-Catalyzed Cleavage cluster_aop Advanced Oxidation (AOP) BEE This compound Thermal_Products Alkenes, Alcohols, Smaller Alkanes, Carbonyls BEE->Thermal_Products High Temperature Acid_Products Alcohol + Alkyl Halide BEE->Acid_Products Strong Acid (HBr, HI) AOP_Products TBA, Acetaldehyde, Acetone, Acetic Acid, etc. BEE->AOP_Products •OH, SO₄⁻• radicals Biodegradation_Protocol start Start prep Prepare Microcosms (Soil/Water + Sterile Controls) start->prep spike Spike with this compound prep->spike incubate Incubate in Dark at Constant Temperature spike->incubate sample Sacrifice Triplicate Microcosms at Time Intervals incubate->sample extract Extract Analyte (if soil matrix) sample->extract analyze Analyze by GC-MS sample->analyze Aqueous Matrix extract->analyze data Calculate Degradation Rate and Half-life analyze->data end End data->end

References

Navigating the Laboratorian Landscape: A Technical Guide to Butyl Ethyl Ether Toxicology and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and safety considerations for laboratory personnel working with butyl ethyl ether. By presenting clear, quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge necessary to handle this chemical responsibly and mitigate potential health risks.

Executive Summary

This compound (CAS No. 628-81-9), also known as 1-ethoxybutane, is a colorless, volatile, and highly flammable liquid with a characteristic ethereal odor.[1] It is imperative that laboratory personnel are well-versed in its toxicological profile and adhere to strict safety protocols to minimize exposure and prevent accidents. This guide summarizes the known toxicological data, outlines standard experimental procedures for toxicity assessment, and provides clear, actionable safety workflows for the laboratory setting.

Toxicological Profile

The toxicological data for this compound is primarily derived from acute exposure studies in animal models. Chronic exposure data is limited, and in such cases, information on structurally related ethers may be considered for a conservative risk assessment, though with caution.

Acute Toxicity

Acute toxicity data provides insights into the short-term effects of a substance following a single dose. For this compound, the following quantitative data has been established:

Parameter Route of Exposure Species Value Reference
LD50 (Lethal Dose, 50%)OralRat1870 mg/kg[2]
LC50 (Lethal Concentration, 50%)InhalationMouse153000 mg/m³ (15 min)
Irritation

This compound is recognized as an irritant to the skin, eyes, and respiratory system.[3]

Endpoint Species Observation Reference
Skin IrritationRabbitMild irritant
Eye IrritationRabbitCauses serious eye irritation[4]
Respiratory IrritationHumanIrritation of the nose and throat, causing coughing and wheezing[3]
Chronic Toxicity and Other Health Effects

Data on the long-term effects of this compound exposure is not as extensive as for some other ethers like ethyl tert-butyl ether (ETBE). However, repeated high exposure may have adverse effects on the nervous system.[3] Chronic exposure to ether vapors, in general, can lead to symptoms such as loss of appetite, exhaustion, and dizziness.

There is currently no data to suggest that this compound is carcinogenic or has significant reproductive toxicity. However, the absence of evidence is not evidence of absence, and caution should be exercised.

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of data across different laboratories and studies.

Acute Oral Toxicity (OECD 401/420/423/425)

The LD50 value for oral toxicity is determined by administering the substance to a group of fasted animals (typically rats) via gavage. The animals are then observed for a set period (usually 14 days) for signs of toxicity and mortality. Different OECD guidelines offer various approaches, including the fixed-dose procedure and the up-and-down procedure, to reduce the number of animals required.

Acute Dermal and Eye Irritation/Corrosion (OECD 404 & 405)

Dermal Irritation (OECD 404): This test involves applying the substance to a small patch of shaved skin on an animal (typically a rabbit) for a defined period (usually 4 hours).[5] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[5]

Eye Irritation (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (again, typically a rabbit), with the other eye serving as a control.[6] The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at set intervals.[7] The use of anesthetics and analgesics is now recommended to minimize animal distress.[7]

Safety in the Laboratory

Strict adherence to safety protocols is paramount when handling this compound due to its high flammability and potential health hazards.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

PPE_Workflow start Entering Lab lab_coat Don Lab Coat (Flame-resistant recommended) start->lab_coat eye_protection Wear Safety Goggles (Chemical splash proof) lab_coat->eye_protection gloves Wear Chemical-Resistant Gloves (e.g., PVA, Teflon) eye_protection->gloves end Proceed with Work gloves->end

Figure 1: Personal Protective Equipment (PPE) Workflow.

Handling and Storage

Proper handling and storage procedures are critical to prevent fires, explosions, and exposure.

Handling_Storage cluster_handling Handling cluster_storage Storage fume_hood Work in a Fume Hood grounding Ground Metal Containers During Transfer flammable_cabinet Store in a Flammable Liquids Cabinet fume_hood->flammable_cabinet After Use ignition_sources Avoid Ignition Sources (Sparks, flames, hot surfaces) tightly_closed Keep Container Tightly Closed peroxide_check Date Upon Receipt & Opening Test for Peroxides Regularly

Figure 2: Handling and Storage Logical Relationships.

A significant hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[8] Containers should be dated upon receipt and opening, and tested for peroxides periodically.[8] Never open a container of ether that has crystalline deposits around the cap.[9]

Spill Management

Prompt and appropriate action is crucial in the event of a spill to minimize hazards.

Figure 3: Chemical Spill Response Workflow.

Metabolism

The metabolism of ethers like this compound is an important aspect of their toxicology. While a specific, detailed signaling pathway for this compound toxicity has not been elucidated, the general metabolic pathway involves enzymatic cleavage.

Metabolism_Pathway BEE This compound Metabolism Cytochrome P450 (Oxidative Cleavage) BEE->Metabolism Butanol Butanol Metabolism->Butanol Acetaldehyde Acetaldehyde Metabolism->Acetaldehyde Further_Metabolism_Butanol Further Metabolism Butanol->Further_Metabolism_Butanol Further_Metabolism_Acetaldehyde Further Metabolism (e.g., to Acetic Acid) Acetaldehyde->Further_Metabolism_Acetaldehyde

Figure 4: General Metabolic Pathway of this compound.

The metabolites, butanol and acetaldehyde, have their own toxicological profiles that contribute to the overall toxicity of the parent compound. Acetaldehyde, for instance, is a known irritant and is classified as a carcinogen.

Conclusion

This compound is a valuable solvent in the laboratory, but its use necessitates a thorough understanding of its toxicological properties and a strict adherence to safety protocols. By implementing the guidelines and workflows presented in this document, researchers, scientists, and drug development professionals can create a safer working environment and minimize the risks associated with this chemical. Continuous vigilance, regular training, and a proactive approach to safety are the cornerstones of responsible chemical handling in any research setting.

References

An In-depth Technical Guide on the Physical Properties of Butyl Ethyl Ether at Different Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of butyl ethyl ether, with a focus on their dependence on temperature. The information contained herein is essential for professionals in research, science, and drug development who utilize this compound as a solvent, reagent, or in other applications where its physical characteristics are critical.

Core Physical Properties

This compound, also known as 1-ethoxybutane, is a colorless liquid with a characteristic ethereal odor. Its fundamental physical properties are summarized below.

PropertyValueReference
Molecular FormulaC₆H₁₄O[1][2]
Molecular Weight102.17 g/mol [2]
Boiling Point91-92 °C (at 1 atm)[1][2]
Melting Point-124 °C[1]
Flash Point-6 °C (21 °F)[3]

Temperature-Dependent Physical Properties

The physical properties of this compound exhibit significant variation with temperature. Understanding these relationships is crucial for process design, safety, and modeling in various scientific and industrial applications.

Density
Temperature (°C)Density (g/mL)Reference
200.7592[4]
250.75[1][2][5]

For many ethers, the change in density with temperature can be approximated by empirical correlations. A general linear approximation can be used for small temperature ranges, but for broader ranges, more complex models are required.[6]

Viscosity

The viscosity of this compound, like other liquids, decreases as the temperature increases. Specific experimental data over a wide temperature range for n-butyl ethyl ether is limited. However, data for other common ethers can provide an indication of the general trend.

EtherTemperature (°C)Dynamic Viscosity (mPa·s)Reference
Diethyl Ether200.2448[7]
Methyl tert-butyl ether250.333[7]
Dibutyl ether250.620[7]

The temperature dependence of viscosity for many organic liquids can be described by the Andrade equation, an empirical model that relates viscosity to the inverse of temperature.

Vapor Pressure

The vapor pressure of this compound increases significantly with temperature. This relationship can be accurately described by the Antoine equation, which is a semi-empirical correlation widely used in chemical engineering.

The Antoine equation is given as:

log₁₀(P) = A - (B / (T + C))

where:

  • P is the vapor pressure (in bar)

  • T is the temperature (in Kelvin)

  • A, B, and C are the Antoine coefficients specific to the substance.

For n-butyl ethyl ether, the Antoine coefficients for the temperature range of 311.33 K to 364.53 K are:[8]

ABC
4.062571252.485-56.685

Using these coefficients, the vapor pressure of this compound can be calculated at various temperatures within the specified range.

Temperature (°C)Vapor Pressure (kPa)
205.8
4014.5
6031.9
8063.8
91.5 (Boiling Point)101.3
Surface Tension

The surface tension of a liquid decreases as the temperature rises. A study has compiled and correlated surface tension data for a wide range of ethers, including n-butyl ethyl ether.[9][10] For n-butyl ethyl ether, 22 experimental data points were used to develop a correlation.[10] Due to the limited temperature range of the available data, a two-parameter Guggenheim–Katayama correlation was found to be sufficient.[10]

While the specific correlation is found in supplementary materials of the cited paper, the general form of the Guggenheim–Katayama correlation is:

σ = σ₀ (1 - T/T_c)^n

where:

  • σ is the surface tension

  • σ₀ is a pre-exponential factor

  • T is the temperature

  • T_c is the critical temperature

  • n is an empirical exponent

A reported value for the surface tension of this compound is 20.87 dyn/cm (or mN/m) at an unspecified temperature.[11]

Experimental Protocols

The determination of physical properties as a function of temperature requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.

Density Measurement

Methodology: Vibrating Tube Densimeter

A common and accurate method for determining the density of liquids over a range of temperatures is by using a vibrating tube densimeter.

  • Sample Preparation: The this compound sample is degassed to remove any dissolved air, which could affect the accuracy of the measurement.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperatures.

  • Measurement: The sample is introduced into a U-shaped tube within the instrument. The tube is then electronically excited to oscillate at its natural frequency.

  • Data Acquisition: The instrument measures the period of oscillation, which is directly related to the density of the liquid in the tube.

  • Temperature Control: The temperature of the sample is precisely controlled using a Peltier thermostat. Measurements are taken at various temperature setpoints, allowing the apparatus to stabilize at each new temperature before recording the density.

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_analysis Data Analysis degas Degas this compound inject Inject Sample into U-tube degas->inject cal_air Calibrate with Dry Air cal_air->inject cal_water Calibrate with Deionized Water cal_water->inject oscillate Induce Oscillation inject->oscillate measure_period Measure Period of Oscillation oscillate->measure_period calculate Calculate Density measure_period->calculate record Record Density vs. Temperature calculate->record

Density Measurement Workflow
Viscosity Measurement

Methodology: Capillary Viscometer

The viscosity of this compound can be determined as a function of temperature using a capillary viscometer, such as an Ubbelohde or Cannon-Fenske type.

  • Sample Preparation: A known volume of the this compound sample is introduced into the viscometer.

  • Temperature Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

  • Flow Time Measurement: The liquid is drawn up one arm of the viscometer by suction, and the time it takes for the liquid to flow between two marked points under the influence of gravity is measured with a stopwatch.

  • Kinematic Viscosity Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 't' is the flow time and 'C' is the calibration constant of the viscometer.

  • Dynamic Viscosity Calculation: The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature (η = ν * ρ).

  • Temperature Variation: The temperature of the bath is changed, and the measurement is repeated at different temperatures.

G cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation load Load Sample into Viscometer equilibrate Equilibrate to Temperature load->equilibrate draw_up Draw Liquid Above Marks equilibrate->draw_up measure_time Measure Flow Time draw_up->measure_time calc_kinematic Calculate Kinematic Viscosity measure_time->calc_kinematic calc_dynamic Calculate Dynamic Viscosity calc_kinematic->calc_dynamic

Viscosity Measurement Workflow
Vapor Pressure Measurement

Methodology: Static Method

The static method is a direct way to measure the vapor pressure of a liquid at different temperatures.

  • Sample Preparation: A small amount of purified and degassed this compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge) and a vacuum line.

  • Evacuation: The vessel is evacuated to remove all air.

  • Temperature Control: The temperature of the vessel is precisely controlled using a liquid bath or a heating mantle.

  • Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This pressure is the vapor pressure of the substance at that temperature.

  • Data Collection: The vapor pressure is recorded at various temperatures.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis place_sample Place Degassed Sample in Vessel evacuate Evacuate Vessel place_sample->evacuate set_temp Set and Stabilize Temperature evacuate->set_temp allow_equil Allow Vapor-Liquid Equilibrium set_temp->allow_equil read_pressure Read Stabilized Pressure allow_equil->read_pressure repeat_temp Repeat for Different Temperatures read_pressure->repeat_temp plot_data Plot ln(P) vs. 1/T repeat_temp->plot_data

Vapor Pressure Measurement Workflow
Surface Tension Measurement

Methodology: Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of a liquid.

  • Apparatus Setup: A syringe with a needle of a specific diameter is filled with this compound. The syringe is mounted vertically, and a camera is positioned to capture the profile of a drop formed at the needle tip. The entire setup is enclosed in a temperature-controlled chamber.

  • Droplet Formation: A small droplet of the ether is carefully formed at the tip of the needle.

  • Image Capture: An image of the pendant drop is captured by the camera.

  • Shape Analysis: The profile of the drop is analyzed using software. The shape of the pendant drop is determined by the balance between the surface tension and gravity.

  • Surface Tension Calculation: The software fits the drop profile to the Young-Laplace equation to calculate the surface tension.

  • Temperature Variation: The temperature of the chamber is varied, and the process is repeated to obtain surface tension values at different temperatures.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis fill_syringe Fill Syringe with Sample form_drop Form Pendant Drop fill_syringe->form_drop control_temp Set Chamber Temperature control_temp->form_drop capture_image Capture Drop Image form_drop->capture_image analyze_shape Analyze Drop Profile capture_image->analyze_shape calculate_st Calculate Surface Tension analyze_shape->calculate_st

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Butyl Ethyl Ether Reaction Mechanism with Hydroxyl Radicals

Executive Summary

This technical guide provides a comprehensive overview of the gas-phase reaction mechanism between n-butyl ethyl ether (BEE) and hydroxyl radicals (•OH). This reaction is of significant interest in atmospheric chemistry, combustion science, and for professionals handling ether-based compounds. The dominant reaction pathway is initiated by hydrogen atom abstraction from the carbon atoms adjacent to the ether oxygen. While specific kinetic data for n-butyl ethyl ether is sparse in published literature, this guide synthesizes information from studies on analogous aliphatic ethers to present a robust model of the reaction mechanism, kinetics, and subsequent atmospheric degradation pathways. Detailed experimental protocols for determining reaction rate constants are also provided, along with visualizations of the core chemical processes and experimental workflows.

Core Reaction Mechanism

The atmospheric oxidation of n-butyl ethyl ether (CH₃CH₂OCH₂CH₂CH₂CH₃) is primarily initiated by reaction with the hydroxyl radical (•OH). This process occurs via hydrogen atom abstraction, leading to the formation of a water molecule and a carbon-centered ether radical.[1] Theoretical studies on a range of aliphatic ethers have shown that the C-H bonds on the carbon atoms alpha to the ether oxygen (the α-position) are the most susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.[2]

For n-butyl ethyl ether, there are two such positions:

  • Abstraction from the ethyl group: H-abstraction from the methylene (-CH₂-) group of the ethyl chain.

  • Abstraction from the butyl group: H-abstraction from the methylene (-CH₂-) group of the butyl chain adjacent to the oxygen.

One study noted that the reaction of n-butyl ethyl ether proceeds with little selectivity between the two α-positions, suggesting both abstraction pathways are significant.[3]

Initial Hydrogen Abstraction Pathways

The initial reaction can be represented as:

CH₃CH₂OCH₂CH₂CH₂CH₃ + •OH → H₂O + R•

Where R• is one of two primary radicals:

  • Path A (Abstraction from ethyl group): CH₃ĊHOCH₂CH₂CH₂CH₃ (1-butoxyethyl radical)

  • Path B (Abstraction from butyl group): CH₃CH₂OĊHCH₂CH₂CH₃ (1-(ethoxy)butyl radical)

G cluster_reactants Reactants cluster_products Products BEE n-Butyl Ethyl Ether (CH₃CH₂OCH₂CH₂CH₂CH₃) H2O Water (H₂O) BEE->H2O H-Abstraction OH Hydroxyl Radical (•OH) OH->H2O H2O_point Radical_A 1-Butoxyethyl Radical (CH₃ĊHOCH₂CH₂CH₂CH₃) Radical_B 1-(Ethoxy)butyl Radical (CH₃CH₂OĊHCH₂CH₂CH₃) H2O_point->Radical_A  Path A H2O_point->Radical_B  Path B

Caption: Initial H-abstraction from n-butyl ethyl ether by a hydroxyl radical.

Subsequent Atmospheric Reactions

In the presence of atmospheric oxygen (O₂), the carbon-centered radicals formed in the initial step react rapidly to form alkylperoxy radicals (RO₂•).[4]

  • From Path A: CH₃ĊHO(R') + O₂ → CH₃CH(OO•)O(R')

  • From Path B: R''OĊHCH₂R''' + O₂ → R''OCH(OO•)CH₂R'''

These peroxy radicals are central intermediates in atmospheric degradation cascades. They can undergo further reactions, typically with nitric oxide (NO), hydroperoxy radicals (HO₂•), or other peroxy radicals (RO₂•), leading to the formation of alkoxy radicals (RO•), nitrates, hydroperoxides, and other oxygenated volatile organic compounds (OVOCs). The alkoxy radical, in particular, can undergo further decomposition via C-C bond scission or isomerization, ultimately leading to smaller, more oxidized products such as aldehydes and esters.[4]

G R_radical Alkyl Radical (from H-Abstraction) RO2_radical Alkylperoxy Radical (RO₂•) R_radical->RO2_radical + O₂ O2 Atmospheric O₂ RO_radical Alkoxy Radical (RO•) RO2_radical->RO_radical + NO Hydroperoxide Hydroperoxide (ROOH) RO2_radical->Hydroperoxide + HO₂• NO NO HO2 HO₂• Products Further Oxidation Products (Aldehydes, Esters, etc.) RO_radical->Products Decomposition / Isomerization

Caption: Generalized atmospheric degradation pathway for ether radicals.

Reaction Kinetics and Quantitative Data

The table below summarizes room-temperature rate constants for several analogous ethers. Based on this data, the rate constant for n-butyl ethyl ether is expected to be in the range of 10-12 to 10-11 cm³ molecule⁻¹ s⁻¹.

Ether CompoundFormulaRate Constant (k) at ~298 K(x 10⁻¹² cm³ molecule⁻¹ s⁻¹)Experimental Method
Diethyl EtherC₂H₅OC₂H₅12.3 (at 753K, converted to per-molecule units)Relative Rate[5][6]
Methyl Ethyl EtherCH₃OC₂H₅8.9 (at 753K, converted to per-molecule units)Relative Rate[5][6]
Ethyl Propyl EtherC₂H₅OC₃H₇11.3 ± 0.9Relative Rate[4]
Ethyl tert-Butyl EtherC₂H₅OC(CH₃)₃12.9 (at 753K, converted to per-molecule units)Relative Rate[5][6]
2-Ethoxy EthanolC₂H₅OCH₂CH₂OH11.4 ± 0.3PLP-LIF[7]

Note: Data from high-temperature studies[5][6] are included for structural comparison but may not directly reflect room-temperature kinetics.

Experimental Protocols

The rate constants for gas-phase reactions of ethers with •OH radicals are primarily determined using two well-established techniques: the absolute method of Pulsed Laser Photolysis−Laser Induced Fluorescence (PLP-LIF) and the Relative Rate method.

Protocol 1: Pulsed Laser Photolysis−Laser Induced Fluorescence (PLP-LIF)

This is an absolute method that directly measures the decay of •OH radicals in the presence of the ether.[5]

A. Principle: A high concentration of •OH radicals is generated instantaneously by the photolysis of a precursor (e.g., H₂O₂ or HNO₃) using a pulsed 'pump' laser.[5] The subsequent decay of the •OH radical concentration is monitored in real-time by exciting the radicals with a second, tunable 'probe' laser and measuring their fluorescence.[8][9] By performing this measurement in the presence of a known, excess concentration of this compound, a pseudo-first-order decay rate is obtained. The bimolecular rate constant is determined from the slope of a plot of these pseudo-first-order rates against the ether concentration.[8]

B. Methodology:

  • Reactant Preparation: A gas mixture containing a known concentration of an •OH precursor (e.g., H₂O₂), this compound, and an inert bath gas (e.g., N₂ or He) is flowed through a temperature-controlled reaction cell at a specific pressure.

  • •OH Generation (Photolysis): A high-energy 'pump' laser pulse (e.g., from a KrF excimer laser at 248 nm) is fired into the cell, photolyzing the precursor to produce •OH radicals.[5]

  • •OH Detection (Fluorescence): A second, delayed 'probe' laser (e.g., a tunable dye laser) is fired, with its wavelength tuned to an absorption line of the •OH radical (e.g., ~282 nm). The resulting fluorescence, typically at ~308 nm, is detected perpendicular to the laser beams using a photomultiplier tube (PMT) fitted with a narrow bandpass filter.[5]

  • Kinetic Measurement: The decay of the •OH fluorescence signal is recorded by systematically varying the time delay between the pump and probe laser pulses.

  • Data Analysis: The pseudo-first-order decay rate (k') is determined for several different concentrations of this compound. The bimolecular rate constant (k) is then calculated from the slope of the linear plot of k' versus [this compound].[7]

G cluster_setup Setup cluster_measurement Measurement Cycle (repeat) cluster_analysis Data Analysis Gas_Prep Prepare Gas Mixture (BEE + OH Precursor + N₂) Flow_Cell Flow Mixture into Reaction Cell Gas_Prep->Flow_Cell Pump_Laser Fire Pump Laser (Photolysis → OH) Flow_Cell->Pump_Laser Delay Vary Time Delay (Δt) Pump_Laser->Delay Probe_Laser Fire Probe Laser (Excite OH) Delay->Probe_Laser Detect Detect OH Fluorescence (PMT) Probe_Laser->Detect Plot1 Plot OH Decay vs. Time → Get k' (pseudo-1st-order rate) Detect->Plot1 Repeat_Conc Repeat for multiple [BEE] concentrations Plot1->Repeat_Conc Plot2 Plot k' vs. [BEE] → Slope = k (Rate Constant) Repeat_Conc->Plot2

Caption: Experimental workflow for the PLP-LIF technique.

Protocol 2: Relative Rate Method

This method compares the rate of disappearance of this compound with that of a reference compound whose •OH reaction rate constant is well-known.[10]

A. Principle: A mixture containing this compound, a reference compound, and an •OH radical source is irradiated in a reaction chamber. Both the ether and the reference compound are consumed solely by their reaction with •OH radicals. By monitoring the concentrations of the ether and the reference compound over time, their relative rate of loss can be determined. The rate constant for the ether (k_BEE) can be calculated using the known rate constant of the reference compound (k_ref).

The relationship is given by: ln([BEE]₀ / [BEE]ₜ) = (k_BEE / k_ref) * ln([Ref]₀ / [Ref]ₜ)

B. Methodology:

  • Chamber Preparation: A reaction chamber (e.g., a large Teflon bag or glass vessel) is filled with purified air.[10]

  • Reactant Injection: Known initial concentrations of this compound, a reference compound (e.g., diethyl ether or a simple alkane), and an •OH precursor (e.g., methyl nitrite, CH₃ONO) are injected into the chamber.[10] Nitric oxide (NO) is often added to suppress ozone formation.

  • Initiation: The reaction is initiated by photolysis of the precursor using UV lamps (e.g., blacklamps), which generates •OH radicals.[10]

  • Monitoring: The concentrations of this compound and the reference compound are monitored over the course of the experiment using an appropriate analytical technique, typically Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

  • Data Analysis: A plot of ln([BEE]₀ / [BEE]ₜ) versus ln([Ref]₀ / [Ref]ₜ) is constructed. The slope of this line is equal to the ratio of the rate constants (k_BEE / k_ref). Since k_ref is known, k_BEE can be easily calculated.[11]

G Start Start Prep_Chamber Prepare Reaction Chamber (e.g., Teflon Bag with Air) Start->Prep_Chamber Inject Inject Reactants (BEE, Reference Compound, OH Precursor, NO) Prep_Chamber->Inject Irradiate Irradiate with UV Lamps (Initiate OH Production) Inject->Irradiate Monitor Monitor [BEE] and [Reference] over time (e.g., GC-FID) Irradiate->Monitor Plot Plot ln([BEE]₀/[BEE]ₜ) vs. ln([Ref]₀/[Ref]ₜ) Monitor->Plot Calculate Calculate k_BEE from Slope Slope = k_BEE / k_ref Plot->Calculate End End Calculate->End

Caption: Experimental workflow for the Relative Rate technique.

Conclusion

The reaction of n-butyl ethyl ether with hydroxyl radicals is a rapid process dominated by hydrogen atom abstraction at the C-H bonds adjacent to the ether oxygen. This initiation step leads to the formation of carbon-centered radicals that subsequently react with atmospheric oxygen, triggering a cascade of reactions that produce various oxygenated products. While direct experimental kinetic and product yield data for n-butyl ethyl ether are limited, analysis of analogous compounds provides a strong framework for understanding its atmospheric fate. The well-established experimental protocols of PLP-LIF and the Relative Rate method are suitable for obtaining the precise kinetic parameters needed for accurate atmospheric and combustion modeling. Further research focused specifically on n-butyl ethyl ether would be valuable to refine branching ratios and identify the final product distribution.

References

Solubility of organic compounds in butyl ethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Organic Compounds in Butyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of organic compounds in this compound, a versatile and increasingly important solvent in various industrial and research applications. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Introduction to this compound as a Solvent

This compound (also known as 1-ethoxybutane) is an organic compound with the chemical formula C₆H₁₄O. It is a colorless, flammable liquid with a characteristic ether-like odor.[1] As a solvent, it exhibits properties that make it suitable for a range of applications, including as a reaction medium and for extractions.[2] Its molecular structure, featuring a polar ether linkage flanked by nonpolar alkyl groups, allows it to dissolve a variety of organic substances.[1] this compound is considered to be less polar than alcohols but more polar than hydrocarbons. It can act as a hydrogen-bond acceptor, which contributes to its ability to dissolve certain polar compounds, but it cannot act as a hydrogen-bond donor.[3]

Solubility Data of Organic Compounds in this compound

Quantitative solubility data for a wide range of organic compounds specifically in this compound is not extensively documented in readily available literature. However, based on its chemical properties and data for similar ether solvents, a general understanding of its solvent capabilities can be established.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility and miscibility data for select compounds in this compound.

CompoundFormulaMolecular Weight ( g/mol )Temperature (°C)Solubility/Miscibility in this compoundReference(s)
WaterH₂O18.02200.65 g/100 g[4]
WaterH₂O18.02Not Specified3.8 g/L[5]
EthanolC₂H₅OH46.07Not SpecifiedMiscible[4]
Diethyl EtherC₄H₁₀O74.12Not SpecifiedMiscible[4]

For comparison, the water solubility of an isomer, tert-butyl ethyl ether, is 1.2 g/100mL at 20°C.[6]

Qualitative and Predicted Solubility of Organic Compound Classes

Based on the principle of "like dissolves like" and the properties of ether solvents, the following table provides a qualitative prediction of the solubility of various organic compound classes in this compound.

Compound ClassGeneral StructureExpected Solubility in this compoundRationaleReference(s)
Hydrocarbons
Alkanes (e.g., Hexane)R-HHighNonpolar compounds dissolve well in the nonpolar alkyl portions of the ether.[7]
Aromatic Hydrocarbons (e.g., Benzene, Toluene)Ar-HHighNonpolar aromatic rings interact favorably with the ether. This compound is highly soluble in benzene.[2]
Oxygen-Containing Compounds
Alcohols (short chain, e.g., Methanol, Ethanol)R-OHHigh (Miscible)Capable of hydrogen bonding with the ether oxygen. This compound is miscible with ethanol.[3][4]
Alcohols (long chain, e.g., Octanol)R-OHModerate to LowIncreasing nonpolar character of the alkyl chain dominates, reducing overall miscibility.[3]
Carboxylic Acids (short chain, e.g., Acetic Acid)R-COOHHighThe polar carboxyl group can interact with the ether, and the nonpolar portion is small. Carboxylic acids are generally soluble in diethyl ether.[8]
Carboxylic Acids (long chain, e.g., Stearic Acid)R-COOHModerate to LowThe long nonpolar chain reduces solubility in moderately polar solvents.[8]
Esters (e.g., Ethyl Acetate)R-COO-R'HighEsters are polar but cannot self-associate via hydrogen bonds, making them soluble in ethers.[9][10]
Ketones (e.g., Acetone)R-CO-R'HighThe polar carbonyl group can interact with the ether.[7]
Aldehydes (e.g., Butyraldehyde)R-CHOHighSimilar to ketones, the polar carbonyl group promotes solubility.[7]
Nitrogen-Containing Compounds
Amines (short chain, e.g., Triethylamine)R₃NHighAmines are polar and can interact with the ether.[7]
Amides (e.g., N,N-Dimethylformamide)R-CONR'₂ModerateAmides are quite polar; solubility depends on the size of the alkyl groups.[7]
Halogenated Compounds
Alkyl Halides (e.g., Dichloromethane)R-XHighThe polarity is compatible with the ether solvent.[7]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of an organic compound in this compound, adapted from standard laboratory procedures.[11][12]

Materials and Equipment
  • Analytical balance (accurate to ±0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Scintillation vials or test tubes with screw caps

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument (e.g., GC, UV-Vis spectrophotometer)

  • This compound (analytical grade)

  • Organic compound to be tested

Procedure: Shake-Flask Method
  • Preparation of the Test System :

    • Accurately weigh an excess amount of the organic compound and add it to a vial. An amount that is visually in excess of what is expected to dissolve is sufficient.

    • Add a known volume of this compound to the vial.

  • Equilibration :

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation :

    • After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.

  • Sample Collection and Preparation :

    • Carefully draw a sample from the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining particulate matter.

    • Accurately dilute the filtered, saturated solution with this compound to a concentration that falls within the linear range of the analytical method.

  • Quantification :

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of the organic compound of known concentrations in this compound.

    • Determine the concentration of the solute in the diluted sample from the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow Workflow for Determining Organic Compound Solubility start Start: Select Organic Compound and Solvent (this compound) add_excess Add excess amount of compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) add_excess->equilibrate separate Separate solid and liquid phases (sedimentation and/or centrifugation) equilibrate->separate sample Collect and filter the supernatant separate->sample dilute Dilute the saturated solution to a known concentration sample->dilute quantify Quantify solute concentration using an analytical method (e.g., HPLC) dilute->quantify calculate Calculate original solubility accounting for dilution quantify->calculate end End: Report solubility (e.g., in g/L or mol/L) calculate->end

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

References

Methodological & Application

Application Note: Synthesis of Butyl Ethyl Ether via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. Developed by Alexander Williamson in 1850, the reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism.[1][2][3] It involves the reaction of an alkoxide ion, which acts as a potent nucleophile, with a primary alkyl halide or other substrate with a good leaving group.[3] The alkoxide is typically prepared by reacting an alcohol with a strong base, such as sodium hydride or sodium metal.[3]

This application note provides a detailed protocol for the synthesis of butyl ethyl ether, an unsymmetrical ether. The selection of reactants is critical to maximize the yield of the desired ether and minimize side reactions. To favor the SN2 pathway, the alkylating agent should be a primary halide (1-bromobutane), while the alkoxide can be derived from a primary or secondary alcohol (sodium ethoxide).[4] Using a tertiary alkyl halide would lead predominantly to an elimination (E2) reaction, forming an alkene as the major product.[5][6]

Overall Reaction Scheme

Part 1: Formation of Sodium Ethoxide (Nucleophile) 2 CH₃CH₂OH + 2 Na → 2 CH₃CH₂O⁻Na⁺ + H₂

Part 2: SN2 Reaction to form this compound CH₃CH₂O⁻Na⁺ + CH₃(CH₂)₃Br → CH₃(CH₂)₃OCH₂CH₃ + NaBr

Experimental Workflow

The following diagram outlines the complete experimental workflow for the synthesis, purification, and analysis of this compound.

G Experimental Workflow for this compound Synthesis A Preparation of Sodium Ethoxide Solution B Reaction with 1-Bromobutane (Reflux at ~90°C, 45-60 min) A->B Add to Flask C Reaction Quench (Addition of Water) B->C Cool Mixture D Liquid-Liquid Extraction (with Diethyl Ether) C->D Transfer to Separatory Funnel E Washing of Organic Layer (5% NaOH, then Water) D->E Separate Layers F Drying of Organic Layer (Anhydrous Na₂SO₄) E->F Separate Layers G Solvent Removal & Purification (Simple Distillation) F->G Filter & Transfer H Final Product: This compound G->H Collect Product

Caption: A flowchart illustrating the key stages of this compound synthesis.

Reaction Mechanism: SN2 vs. E2

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis. The following diagram illustrates the desired SN2 pathway and the competing E2 elimination side-reaction.

G Reaction Pathways for Ethoxide and 1-Bromobutane cluster_reactants Reactants cluster_sn2 SN2 Pathway (Major) cluster_e2 E2 Pathway (Minor) R1 Sodium Ethoxide (CH₃CH₂O⁻ Na⁺) SN2_TS Transition State R1->SN2_TS Nucleophilic Attack on Primary Carbon E2_TS Transition State R1->E2_TS Acts as a Base, Abstracts β-Proton R2 1-Bromobutane (Primary Alkyl Halide) R2->SN2_TS R2->E2_TS SN2_P This compound (Desired Product) SN2_TS->SN2_P E2_P But-1-ene (Side Product) E2_TS->E2_P

References

Application Notes & Protocols: Butyl Ethyl Ether as an Extraction Solvent for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl ethyl ether, an organic solvent with the formula CH₃CH₂OCH₂CH₂CH₂CH₃, presents itself as a potential solvent for the extraction of natural products. Its physicochemical properties, such as a moderate boiling point and miscibility with various organic solvents, suggest its utility in this field. However, it is crucial to note that while theoretically plausible, the application of this compound for the extraction of natural products is not well-documented in publicly available scientific literature. Most references cite its use in industrial processes and as a fuel additive.[1][2]

These application notes provide a generalized framework for utilizing this compound as an extraction solvent for natural products, based on its known properties and established extraction methodologies for similar compounds. The protocols provided are hypothetical and should be adapted and optimized for specific applications.

Physicochemical Properties of this compound

A comprehensive understanding of the solvent's properties is essential for its effective application in extraction processes.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O[3]
Molecular Weight 102.17 g/mol [1]
Boiling Point 91-92 °C[3]
Density 0.75 g/mL at 25 °C[3]
Solubility in Water Slightly soluble[3]
Flash Point -19 °C[4]

Application Note 1: Extraction of Terpenoids from Plant Material

Objective: To outline a general procedure for the extraction of terpenoids from dried plant material using this compound. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene.

Rationale for Solvent Selection: this compound's non-polar nature makes it a suitable candidate for the extraction of lipophilic compounds like terpenoids.[5] Its boiling point allows for relatively easy removal post-extraction without excessive heat that could degrade thermolabile compounds.

Hypothetical Experimental Protocol:

1. Material Preparation:

  • Dry the plant material (e.g., leaves, flowers) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.

  • Grind the dried material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Maceration:

    • Place 100 g of the powdered plant material in a sealed container.

    • Add 500 mL of this compound and seal the container.

    • Agitate the mixture at room temperature for 24-48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction of the residue with fresh solvent twice more.

    • Combine the filtrates.

  • Soxhlet Extraction:

    • Place 50 g of the powdered plant material in a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 300 mL of this compound to the receiving flask.

    • Heat the flask to the boiling point of the solvent and continue the extraction for 6-8 hours.

    • Allow the apparatus to cool before dismantling.

3. Solvent Removal:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C.

  • Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

4. Data to be Collected:

  • Extraction Yield (% w/w): (Weight of crude extract / Weight of dried plant material) x 100

  • Terpenoid Content: Analyze the crude extract using techniques like GC-MS or HPLC to identify and quantify specific terpenoids.

Expected Outcomes (Hypothetical):

ParameterMacerationSoxhlet Extraction
Extraction Yield (%) 5 - 108 - 15
Relative Terpenoid Content ModerateHigh

Note: These are hypothetical values. Actual yields will vary depending on the plant material, specific terpenoids, and optimized extraction conditions.

Experimental Workflow for Terpenoid Extraction

G cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding maceration Maceration with This compound grinding->maceration soxhlet Soxhlet Extraction with This compound grinding->soxhlet filtration Filtration maceration->filtration concentration Solvent Removal (Rotary Evaporator) soxhlet->concentration filtration->concentration drying Drying concentration->drying analysis GC-MS / HPLC Analysis drying->analysis

Caption: Workflow for Terpenoid Extraction.

Application Note 2: Extraction of Alkaloids from Plant Material

Objective: To provide a general protocol for the extraction of alkaloids from plant material using this compound in an acid-base extraction procedure.

Rationale for Solvent Selection: Alkaloids are typically basic compounds that can be extracted from an acidified aqueous solution into an organic solvent after basification. This compound can serve as the organic solvent for the extraction of the free base form of alkaloids.

Hypothetical Experimental Protocol:

1. Material Preparation:

  • Dry and grind the plant material as described in Application Note 1.

2. Acid Extraction:

  • Macerate 100 g of the powdered plant material in 500 mL of 5% aqueous hydrochloric acid for 24 hours with occasional stirring.

  • Filter the mixture and collect the acidic aqueous filtrate.

3. Liquid-Liquid Extraction (Acid-Base):

  • Transfer the acidic filtrate to a separatory funnel.

  • Wash the acidic solution with 100 mL of this compound to remove non-polar impurities. Discard the ether layer.

  • Basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide.

  • Extract the basified aqueous solution three times with 150 mL portions of this compound.

  • Combine the this compound extracts.

4. Post-Extraction Processing:

  • Wash the combined ether extract with distilled water to remove any remaining base.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Filter the dried extract.

  • Remove the solvent under reduced pressure using a rotary evaporator.

5. Data to be Collected:

  • Extraction Yield (% w/w): (Weight of crude alkaloid extract / Weight of dried plant material) x 100

  • Alkaloid Content: Analyze the crude extract using techniques like HPLC or LC-MS to identify and quantify specific alkaloids.

Hypothetical Quantitative Data:

ParameterValue
Extraction Yield (%) 1 - 3
Purity of Crude Extract (%) 40 - 60

Note: These are hypothetical values and will depend on the specific plant and alkaloids being extracted.

Logical Relationship for Alkaloid Extraction

G start Start: Powdered Plant Material acid_extraction Acidic Aqueous Extraction (e.g., 5% HCl) start->acid_extraction filtration1 Filtration acid_extraction->filtration1 acid_extract Acidic Aqueous Extract (Alkaloid Salts) filtration1->acid_extract wash Wash with this compound (Remove Non-Polar Impurities) acid_extract->wash basification Basification (e.g., NH4OH to pH 9-10) wash->basification l_l_extraction Liquid-Liquid Extraction with this compound basification->l_l_extraction ether_extract This compound Extract (Free Base Alkaloids) l_l_extraction->ether_extract drying Drying (Anhydrous Na2SO4) ether_extract->drying concentration Solvent Removal drying->concentration end End: Crude Alkaloid Extract concentration->end

Caption: Acid-Base Extraction of Alkaloids.

Signaling Pathway Visualization (Generic Example)

As no specific natural product extracted with this compound could be identified in the literature, a generic signaling pathway is provided as an example of the visualization capabilities. This diagram illustrates a hypothetical mechanism of action for a bioactive compound.

G cluster_cell Cell receptor Receptor g_protein G-Protein receptor->g_protein activates enzyme Effector Enzyme g_protein->enzyme activates second_messenger Second Messenger enzyme->second_messenger produces protein_kinase Protein Kinase second_messenger->protein_kinase activates transcription_factor Transcription Factor protein_kinase->transcription_factor phosphorylates gene_expression Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response gene_expression->cellular_response bioactive_compound Bioactive Compound (Natural Product) bioactive_compound->receptor binds to

Caption: Generic Signaling Pathway.

Safety and Environmental Considerations:

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[3] It is also important to consider the environmental impact of the solvent and to implement proper disposal and recycling procedures.

While this compound possesses properties that make it a theoretically viable solvent for the extraction of certain classes of natural products, a lack of empirical data in published research limits the ability to provide specific, validated protocols. The application notes provided here are intended as a general guide for researchers interested in exploring its potential. Any experimental work should be preceded by small-scale trials to optimize extraction conditions and to assess the efficiency and selectivity of this compound for the target compounds. Further research is needed to establish its utility in natural product extraction compared to more commonly used solvents.

References

Application Notes and Protocols for the Use of Butyl Ethyl Ether in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl ethyl ethers as solvents in Grignard reactions. While diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation and reactions, higher boiling point ethers like butyl ethyl ethers can offer significant advantages in specific applications, particularly in industrial settings or for reactions requiring higher temperatures. This document details the properties, applications, and protocols for using these alternative solvents, with a focus on di-n-butyl ether as a well-documented example.

Introduction to Butyl Ethyl Ethers in Grignard Reactions

Grignard reagents (RMgX) are powerful nucleophiles essential for forming carbon-carbon bonds in organic synthesis. The choice of solvent is critical for the successful formation and reaction of these reagents. Ethereal solvents are preferred because they are aprotic and can solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[1][2][3]

While diethyl ether (b.p. 34.6 °C) and THF (b.p. 66 °C) are widely used, their low boiling points can be disadvantageous, leading to solvent loss and potential hazards associated with flammable vapor accumulation.[4][5] Higher boiling ethers, such as butyl ethyl ethers, offer a safer alternative with improved temperature control for certain reactions.

The term "butyl ethyl ether" can refer to several isomers, each with distinct properties:

  • n-Butyl Ethyl Ether: A linear ether with a higher boiling point than diethyl ether.

  • sec-Butyl Ethyl Ether: A branched ether.

  • tert-Butyl Ethyl Ether (ETBE): A branched ether that is often noted to be less suitable for Grignard reactions due to steric hindrance around the oxygen atom, which impedes its ability to coordinate with the magnesium center.[1]

  • Di-n-butyl Ether: While not technically a "this compound," it is a closely related higher boiling ether for which significant data in Grignard reactions is available and serves as an excellent case study.[6]

Advantages and Disadvantages of Butyl Ethyl Ethers

The use of higher boiling ethers like di-n-butyl ether in Grignard reactions presents several key advantages and some limitations.

Advantages:

  • Higher Reaction Temperatures: The higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for reactions with high activation energies or for depolymerizing reagents like paraformaldehyde in situ.[6]

  • Improved Safety: The lower volatility compared to diethyl ether reduces the risk of forming explosive vapor-air mixtures and minimizes solvent loss through evaporation.[4]

  • Simplified Procedures: For certain reactions, the ability to heat to higher temperatures can simplify the overall process. For example, when preparing primary alcohols using paraformaldehyde, the depolymerization can occur in the reaction mixture, eliminating a separate step.[6]

  • Comparable Yields: In many cases, the yields of Grignard reagent formation and subsequent reactions in di-n-butyl ether are comparable to those obtained in diethyl ether.[6]

Disadvantages:

  • Slower Initiation: Grignard reagent formation may be slower to initiate in higher boiling ethers compared to diethyl ether.

  • Product Isolation: The high boiling point of the solvent can complicate the isolation of volatile products by distillation.[6]

  • Steric Hindrance: Branched ethers like tert-butyl ethyl ether (ETBE) are generally poor solvents for Grignard reactions because the bulky alkyl groups sterically hinder the oxygen atom from effectively coordinating with the magnesium of the Grignard reagent.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the formation of Grignard reagents and their subsequent reactions, primarily using di-n-butyl ether as the solvent, based on the work of Marvel, Blomquist, and Vaughn.[6]

Table 1: Yields of Grignard Reagent Formation in Di-n-butyl Ether

Halogen CompoundYield (%)
Ethyl bromide91-93
n-Propyl bromide89-90
Isopropyl bromide79-80
n-Butyl bromide86-87
sec-Butyl bromide68-72
Isobutyl bromide82-86
n-Heptyl bromide73-81
Cyclohexyl bromide80-83
Bromobenzene70-77
α-Bromonaphthalene63-71
β-Phenylethyl bromide68-71

Table 2: Comparison of Product Yields in Di-n-butyl Ether vs. Diethyl Ether

ReactionProductYield in Di-n-butyl Ether (%)Yield in Diethyl Ether (%)
sec-Butylmagnesium bromide + CO₂dl-Methylethylacetic acid66~66
n-Heptylmagnesium bromide + Ethylene oxiden-Nonyl alcohol65Not reported
Cyclohexylmagnesium bromide + ParaformaldehydeCyclohexyl carbinol6061-65

Experimental Protocols

The following protocols are adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Preparation of Grignard Reagents in Di-n-butyl Ether

This protocol is based on the method described by Marvel, Blomquist, and Vaughn.[6]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Alkyl or aryl halide

  • Anhydrous di-n-butyl ether

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with drying tube

  • Dropping funnel

  • Heating mantle or water bath

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser protected by a drying tube, and a dropping funnel.

  • Initial Charge: To the flask, add magnesium turnings (1.5 g) and a small crystal of iodine. Add approximately 40 mL of anhydrous di-n-butyl ether.

  • Initiation: In the dropping funnel, prepare a solution of the halide in anhydrous di-n-butyl ether (to a total volume of 30 mL). Add a small portion of the halide solution to the magnesium.

  • Heating: Gently warm the flask with a heating mantle or water bath until the reaction begins, as indicated by the disappearance of the iodine color and the onset of bubbling.

  • Addition: Once the reaction has started, begin stirring and add the remainder of the halide solution from the dropping funnel at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue stirring until the mixture has cooled to room temperature. The Grignard reagent is now ready for use or for titration to determine its concentration.

Protocol for the Synthesis of Cyclohexyl Carbinol using a Grignard Reagent in Di-n-butyl Ether

This protocol demonstrates the advantage of using a high-boiling ether for reactions requiring elevated temperatures.[6]

Materials:

  • Cyclohexylmagnesium bromide solution in di-n-butyl ether (prepared as in 4.1)

  • Dry paraformaldehyde

  • Anhydrous di-n-butyl ether

  • Apparatus from the previous protocol

Procedure:

  • Heating: Heat the prepared solution of cyclohexylmagnesium bromide in di-n-butyl ether to 100-110 °C.

  • Addition of Paraformaldehyde: While stirring vigorously, add dry paraformaldehyde in small portions over a period of approximately two hours. The high temperature facilitates the depolymerization of paraformaldehyde.

  • Reaction Completion: After the addition is complete, maintain the temperature and stirring for an additional hour.

  • Workup: Cool the reaction mixture to room temperature. Cautiously add dilute acid (e.g., HCl or H₂SO₄) to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with di-n-butyl ether.

  • Washing and Drying: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the di-n-butyl ether under reduced pressure. The resulting crude cyclohexyl carbinol can be purified by distillation.

Safety and Handling

Butyl ethyl ethers are flammable liquids and should be handled with care.

  • Flammability: These ethers are flammable and can form explosive mixtures with air.[7] Keep away from heat, sparks, open flames, and other ignition sources.[6] Use in a well-ventilated area, preferably a chemical fume hood.[8]

  • Peroxide Formation: Like other ethers, butyl ethyl ethers can form explosive peroxides upon exposure to air and light, especially on prolonged storage.[6] It is crucial to test for the presence of peroxides before heating or distilling these solvents.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[8] Harmful if swallowed or inhaled.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[6]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[7] Follow all local regulations for chemical waste disposal.

Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry Glassware Dry Glassware Initiation (Iodine/Heat) Initiation (Iodine/Heat) Dry Glassware->Initiation (Iodine/Heat) Mg Turnings Mg Turnings Mg Turnings->Initiation (Iodine/Heat) Anhydrous Ether Anhydrous Ether Anhydrous Ether->Initiation (Iodine/Heat) Alkyl/Aryl Halide Alkyl/Aryl Halide Addition of Halide Addition of Halide Alkyl/Aryl Halide->Addition of Halide Initiation (Iodine/Heat)->Addition of Halide Reflux Reflux Addition of Halide->Reflux Grignard Reagent (RMgX) Grignard Reagent (RMgX) Reflux->Grignard Reagent (RMgX) Grignard_Ketone_Reaction Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Nucleophilic Attack Nucleophilic Attack Grignard Reagent (R-MgX)->Nucleophilic Attack Ketone (R'-CO-R'') Ketone (R'-CO-R'') Ketone (R'-CO-R'')->Nucleophilic Attack Alkoxide Intermediate Alkoxide Intermediate Nucleophilic Attack->Alkoxide Intermediate Acidic Workup (H3O+) Acidic Workup (H3O+) Alkoxide Intermediate->Acidic Workup (H3O+) Tertiary Alcohol Tertiary Alcohol Acidic Workup (H3O+)->Tertiary Alcohol Solvent_Choice Desired Reaction Conditions Desired Reaction Conditions High Temperature High Temperature Desired Reaction Conditions->High Temperature Low Temperature / Standard Low Temperature / Standard Desired Reaction Conditions->Low Temperature / Standard This compound / Di-n-butyl Ether This compound / Di-n-butyl Ether High Temperature->this compound / Di-n-butyl Ether Diethyl Ether / THF Diethyl Ether / THF Low Temperature / Standard->Diethyl Ether / THF Non-Volatile Product Non-Volatile Product This compound / Di-n-butyl Ether->Non-Volatile Product Easier Isolation Volatile Product Volatile Product Diethyl Ether / THF->Volatile Product Easier Isolation

References

Butyl Ethyl Ether: Application Notes and Protocols for High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of butyl ethyl ether as a mobile phase component in High-Performance Liquid Chromatography (HPLC). Due to a lack of extensive published applications, this guide combines known physicochemical properties with established chromatographic theory to present hypothetical protocols for both normal-phase and reversed-phase HPLC.

Introduction

This compound (also known as 1-ethoxybutane) is a colorless liquid with a characteristic ether-like odor.[1] While primarily utilized as an industrial solvent, its properties suggest potential applications as a mobile phase component in HPLC.[2] Ethers like methyl tert-butyl ether (MTBE) have found utility in specific HPLC applications, particularly in normal-phase and chiral separations. This document explores the theoretical application of this compound in similar contexts, providing a foundation for method development.

Physicochemical Properties Relevant to HPLC

A summary of the key properties of this compound and the related, more commonly used ether, methyl tert-butyl ether (MTBE), is presented in Table 1. Understanding these properties is crucial for mobile phase preparation and method development.

Table 1: Physicochemical Properties of this compound and MTBE

PropertyThis compoundMethyl tert-Butyl Ether (MTBE)Reference(s)
Molecular FormulaC6H14OC5H12O[3]
Molecular Weight102.17 g/mol 88.15 g/mol [3]
Boiling Point91-92 °C55.2 °C
Density0.75 g/mL0.74 g/mL[4]
UV CutoffNot explicitly found (Estimated ~210-215 nm)210 nm[5][6]
Water Solubility3.8 g/LSparingly soluble[4]

Safety Precautions

This compound is a highly flammable liquid and should be handled with appropriate safety measures.[3] It can cause irritation to the eyes, skin, and respiratory system.[1] Always work in a well-ventilated area and use personal protective equipment, including safety glasses, gloves, and a lab coat. Ethers have a tendency to form explosive peroxides over time, especially when exposed to air and light. Therefore, it is crucial to use fresh, high-purity solvents and to test for the presence of peroxides if the solvent has been stored for an extended period.

Application Note 1: Normal-Phase HPLC for the Separation of Positional Isomers

Application & Principle

This hypothetical application focuses on the separation of non-polar positional isomers, such as substituted aromatic compounds, using this compound as a component in a normal-phase HPLC mobile phase. In normal-phase chromatography, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The elution order is determined by the polarity of the analytes, with less polar compounds eluting first. This compound, being a relatively non-polar solvent, can be used as a modifier to control the elution strength of the mobile phase.

Experimental Protocol

Objective: To separate a mixture of o-, m-, and p-xylene.

Instrumentation:

  • HPLC system with a quaternary pump

  • UV-Vis detector

  • Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase Preparation:

  • Prepare a stock solution of 10% (v/v) this compound in HPLC-grade hexane.

  • Degas the mobile phase by sonication for 15 minutes.

Chromatographic Conditions:

  • Mobile Phase: 10% this compound in Hexane

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of each xylene isomer in the mobile phase.

Expected Results

The xylenes are expected to elute in order of increasing polarity. A hypothetical chromatogram would show the elution order as p-xylene, followed by m-xylene, and then o-xylene. The retention times and resolution will depend on the specific column and exact mobile phase composition.

Table 2: Hypothetical Retention Data for Xylene Isomers

AnalyteHypothetical Retention Time (min)Hypothetical Resolution (Rs)
p-Xylene5.2-
m-Xylene6.11.8
o-Xylene7.52.5

Method Development Workflow

G start Start: Separate Xylene Isomers prep_column Equilibrate Silica Column with Hexane start->prep_column prep_mobile_phase Prepare Mobile Phase: Hexane with this compound prep_column->prep_mobile_phase inject_sample Inject Xylene Mixture prep_mobile_phase->inject_sample analyze_results Analyze Chromatogram: Check Resolution inject_sample->analyze_results is_resolved Resolution > 1.5? analyze_results->is_resolved optimize Optimize Mobile Phase: Adjust this compound % is_resolved->optimize No end End: Method Finalized is_resolved->end Yes optimize->prep_mobile_phase

Figure 1. Workflow for normal-phase HPLC method development.

Application Note 2: Reversed-Phase HPLC for the Analysis of Moderately Polar Compounds

Application & Principle

This theoretical application explores the use of this compound as a mobile phase modifier in reversed-phase HPLC for the separation of moderately polar compounds, such as certain pharmaceuticals or pesticides. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar analytes elute earlier. Due to the limited water solubility of this compound, it would likely be used in smaller proportions with a more miscible organic solvent like acetonitrile or methanol.

Experimental Protocol

Objective: To separate a mixture of two hypothetical drug compounds (Drug A and Drug B) with moderate polarity.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • UV-Vis or Diode Array Detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase Preparation:

  • Prepare Mobile Phase A: HPLC-grade water.

  • Prepare Mobile Phase B: 90:10 (v/v) Acetonitrile:this compound.

  • Degas both mobile phases separately using sonication.

Chromatographic Conditions:

  • Mobile Phase Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 0.5 mg/mL of each drug in 50:50 (v/v) acetonitrile:water.

Expected Results

The less polar compound (hypothetically Drug B) is expected to have a longer retention time than the more polar compound (Drug A). The addition of this compound to the organic phase may offer unique selectivity compared to a standard water/acetonitrile gradient.

Table 3: Hypothetical Retention and Peak Purity Data

AnalyteHypothetical Retention Time (min)Hypothetical Peak Purity (from DAD)
Drug A6.8> 0.999
Drug B8.2> 0.999

Logical Relationship in Mobile Phase Selection

G cluster_mobile_phase Mobile Phase Components cluster_organic_modifier Organic Modifier Options cluster_outcome Desired Chromatographic Outcome A Aqueous (Water/Buffer) Resolution Good Resolution A->Resolution B Organic Modifier ACN Acetonitrile B->ACN MeOH Methanol B->MeOH B->Resolution Peak_Shape Symmetrical Peaks B->Peak_Shape Run_Time Acceptable Run Time B->Run_Time BEE This compound (as additive) ACN->BEE modified with MeOH->BEE modified with

Figure 2. Relationship between mobile phase components and chromatographic goals.

Conclusion

While direct, published applications of this compound as a primary mobile phase component in HPLC are scarce, its physicochemical properties suggest it may be a viable, albeit unconventional, choice for certain applications. In normal-phase chromatography, it can serve as a less polar modifier to fine-tune selectivity. In reversed-phase chromatography, its use is likely limited to an additive in the organic phase due to its low water miscibility. The protocols and data presented here are theoretical and intended to serve as a starting point for method development. Further experimental validation is necessary to determine the practical utility and performance of this compound in HPLC. Researchers are encouraged to carefully consider the safety precautions, particularly the potential for peroxide formation, when working with this solvent.

References

Application Note: Quantitative and Qualitative Analysis of Butyl Ethyl Ether by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a comprehensive protocol for the analysis of butyl ethyl ether (1-ethoxybutane) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound used as a solvent and in chemical synthesis. Accurate identification and quantification are essential for process monitoring, quality control, and safety assessment. The described method provides a robust and reliable workflow, from sample preparation to data analysis, suitable for various research and industrial applications. This document outlines the necessary instrumentation, detailed experimental procedures, and expected analytical results, including key mass spectral data for confident identification.

Chemical and Physical Properties

This compound, also known as 1-ethoxybutane, is a clear, colorless liquid with an ethereal odor. Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name1-ethoxybutane[1]
SynonymsEthyl butyl ether, n-Butyl ethyl ether[1]
CAS Number628-81-9[1]
Molecular FormulaC₆H₁₄O[1][2]
Molecular Weight102.17 g/mol [1][2]
AppearanceClear colorless liquid[2]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound. The protocol covers standard preparation, sample handling, and the specific parameters for the GC-MS instrumentation.

Required Instrumentation and Consumables
Equipment / ConsumableSpecification
Gas ChromatographCapable of capillary column use with electronic pressure control.
Mass SpectrometerSingle quadrupole or equivalent with Electron Ionization (EI) source.
AutosamplerFor automated liquid injection.
GC Capillary ColumnDB-5ms, HP-5ms, or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier GasHelium (99.999% purity or higher).
Syringes10 µL for sample injection and various sizes for standard preparation.
Vials2 mL amber glass vials with PTFE-lined septa.
SolventsMethanol or Hexane (GC or HPLC grade).
StandardThis compound (≥98% purity).
Standard Solution Preparation

Proper preparation of calibration standards is critical for accurate quantification.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Cap the flask and mix thoroughly by inversion. This solution should be stored at 4°C in an amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the primary stock solution using methanol.

    • Transfer the working standards to 2 mL autosampler vials for analysis.

Sample Preparation (Direct Injection)

This protocol is suitable for liquid samples where this compound is expected to be present in a relatively clean matrix.

  • Accurately transfer 1 mL of the liquid sample into a 2 mL autosampler vial.

  • If necessary, dilute the sample with methanol to ensure the analyte concentration falls within the calibration range.

  • For enhanced precision, an internal standard (e.g., ethyl heptanoate) can be added to both samples and calibration standards.

  • Cap the vial tightly and vortex for 10 seconds.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Method Parameters

The following tables outline the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.

Gas Chromatograph (GC) Parameters
ParameterSetting
Injection PortSplitless
Injector Temperature250°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
- Initial Temperature40°C, hold for 2 minutes
- Ramp Rate15°C/min
- Final Temperature220°C, hold for 3 minutes
Mass Spectrometer (MS) Parameters
ParameterSetting
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
MS Transfer Line Temp.280°C
Solvent Delay2 minutes
Scan ModeFull Scan
Mass Range30 - 200 m/z

Results and Data Presentation

The primary method for identifying this compound is through its retention time and its characteristic mass spectrum from electron ionization.

Mass Spectrum of this compound

Under EI conditions, this compound fragments in a predictable pattern. The molecular ion is observed at m/z 102. The base peak is typically at m/z 59, resulting from a stable oxonium ion formed by alpha-cleavage.[2]

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Ion Fragment
102~5[C₆H₁₄O]⁺ (Molecular Ion)
59100[C₃H₇O]⁺ / [CH₃CH₂OCH₂]⁺
41~27[C₃H₅]⁺
31~75-80[CH₃O]⁺ / [CH₂OH]⁺
29~40-55[C₂H₅]⁺
27~25-40[C₂H₃]⁺

Note: Relative intensities are approximate and can vary slightly between instruments. Data compiled from multiple sources.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Autosampler Injection (1 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution, Internal Std.) Sample_Prep->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Signal Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Software) Detection->Data_Acquisition Analysis Data Analysis (Peak Integration, Library Search) Data_Acquisition->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Reporting Final Report Quantification->Reporting

Caption: A flowchart of the GC-MS analytical procedure.

Fragmentation Pathway

The fragmentation of the this compound molecular ion in the mass spectrometer is a key identifier. The primary cleavage event is the loss of a propyl radical to form the stable m/z 59 oxonium ion.

Fragmentation_Pathway Proposed EI Fragmentation of this compound cluster_frags M This compound (C₆H₁₄O) M_ion [C₆H₁₄O]⁺˙ (m/z 102) M->M_ion + e⁻ F59 [C₃H₇O]⁺ (m/z 59) Base Peak M_ion->F59 - C₃H₇˙ (α-cleavage) F31 [CH₃O]⁺ (m/z 31) M_ion->F31 rearrangement F29 [C₂H₅]⁺ (m/z 29) M_ion->F29 - C₄H₉O˙

Caption: Key fragmentation pathways for this compound.

References

Application of Ether Fuel Additives in Gasoline: A Focus on Ethyl Tert-Butyl Ether (ETBE)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the inquiry specified butyl ethyl ether, a comprehensive review of scientific literature and industry data reveals a significant lack of information regarding the use of n-butyl ethyl ether as a commercial or extensively researched gasoline additive. The predominant and commercially significant ether in this class is its isomer, ethyl tert-butyl ether (ETBE). Therefore, these application notes and protocols will focus on ETBE, a widely studied and utilized gasoline additive, to provide a thorough and data-supported resource for researchers.

Introduction

Ethyl tert-butyl ether (ETBE) is an oxygenate fuel additive used in gasoline to enhance combustion efficiency, increase octane rating, and reduce harmful emissions.[1][2][3] Synthesized from the reaction of isobutylene and ethanol, ETBE is recognized for its favorable blending properties, including low vapor pressure and immiscibility with water, which addresses some of the challenges associated with other oxygenates like ethanol.[1][3][4] Its use is particularly prevalent in regions with stringent environmental regulations and mandates for renewable fuel content, as the ethanol used in its production can be derived from biomass.[3][5]

Physicochemical Properties and Effects on Gasoline Blends

The addition of ETBE to gasoline alters several key fuel properties. The following tables summarize the quantitative effects of ETBE on gasoline as reported in various studies.

Table 1: Effect of ETBE on Research Octane Number (RON) of Gasoline

Base Gasoline RONETBE Concentration (vol%)Resulting RONRON IncreaseSource
91.90.03 (300 ppm)92.00.1[1]
91.90.1 (1000 ppm)92.30.4[1]
88.70.1 (1000 ppm)88.90.2[6]
81.31.081.790.49[6]
81.32.082.280.98[6]
81.33.082.771.47[6]
Base Gasoline10.0Base + 2.82.8[7]

Table 2: Effect of ETBE on Reid Vapor Pressure (RVP) of Gasoline

Base Gasoline RVP (kPa)ETBE Concentration (vol%)Resulting RVP (kPa)Change in RVP (kPa)Source
55.61.056.2+0.6[6]
55.62.056.6+1.0[6]
55.63.056.9+1.3[6]
Not SpecifiedIncreasingDecreasing Trend-[8][9]

Table 3: Effect of ETBE Blending on Exhaust Emissions

EmissionETBE Concentration% Reduction / ObservationSource
Carbon Monoxide (CO)0.1% (1000 ppm)0.723% to 0.245%[6]
Carbon Monoxide (CO)Not SpecifiedGeneral Decrease[1]
Intake Valve Deposits0.1% (1000 ppm)0.0186% to 0.0035%[6]
BTEX (Benzene, Toluene, Ethylbenzene, Xylene)10-30%Significant Reduction[10]
Particulate Matter (PM) Mutagenicity10%Reduced Mutagenicity[10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of ETBE as a gasoline additive.

Protocol: Determination of Research Octane Number (RON)

Objective: To measure the anti-knock characteristics of gasoline blended with ETBE under mild engine conditions.

Apparatus: A Cooperative Fuel Research (CFR) engine compliant with ASTM D2699 standards.

Methodology:

  • Engine Preparation: Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane) to establish the standard octane scale.

  • Sample Preparation: Prepare blends of the base gasoline with varying concentrations of ETBE (e.g., 1%, 5%, 10%, 15% by volume). Ensure thorough mixing.

  • Engine Operation: Operate the CFR engine under the conditions specified in ASTM D2699 (600 rpm, constant ignition timing).

  • Knock Intensity Measurement: For each fuel blend, adjust the compression ratio of the engine until a standard level of knock intensity is observed, as measured by a knock sensor.

  • RON Determination: The compression ratio reading is then compared to the calibration chart derived from the primary reference fuels to determine the RON of the sample. Each blend should be tested multiple times to ensure repeatability.

Protocol: Measurement of Reid Vapor Pressure (RVP)

Objective: To determine the volatility of gasoline-ETBE blends, which is crucial for assessing evaporative emissions.

Apparatus: A pressure vessel and measurement apparatus compliant with ASTM D323 or ASTM D5191 standards.

Methodology:

  • Sample Preparation: Prepare gasoline-ETBE blends of desired concentrations. Chill the samples to between 0°C and 1°C.

  • Apparatus Preparation: Thoroughly clean and dry the vapor pressure apparatus.

  • Filling the Apparatus:

    • Fill the chilled gasoline chamber with the fuel sample.

    • Connect the gasoline chamber to the air chamber, which has been maintained at a specific temperature (typically 37.8°C or 100°F).

  • Measurement:

    • Immerse the assembled apparatus in a water bath maintained at 37.8°C (100°F).

    • Agitate the apparatus until a constant pressure reading is obtained on the gauge. This final pressure is the Reid Vapor Pressure.

  • Correction: Apply necessary corrections for barometric pressure and apparatus calibration as specified in the ASTM method.

Protocol: Analysis of Exhaust Gas Emissions

Objective: To quantify the impact of ETBE on the emission of regulated pollutants from a spark-ignition engine.

Apparatus:

  • A multi-cylinder spark-ignition engine mounted on a dynamometer.

  • An exhaust gas analysis system, typically including Non-Dispersive Infrared (NDIR) for CO and CO₂, a Flame Ionization Detector (FID) for hydrocarbons (HC), and a Chemiluminescence Detector (CLD) for oxides of nitrogen (NOx).

  • A Constant Volume Sampler (CVS) for particulate matter (PM) collection.

Methodology:

  • Engine Setup: Install the engine on the dynamometer and connect the exhaust to the analysis system. Allow the engine to warm up to a stable operating temperature.

  • Fuel Testing:

    • Run the engine with the base gasoline to establish baseline emission levels over a standardized driving cycle (e.g., FTP-75).

    • Drain the fuel system and purge with the first gasoline-ETBE blend.

    • Run the engine with the test blend over the same driving cycle, continuously measuring the concentrations of CO, HC, and NOx in the exhaust gas.

    • Collect particulate matter on a filter from the CVS tunnel for gravimetric analysis.

  • Data Analysis:

    • Calculate the mass emissions of each pollutant in grams per kilometer (g/km).

    • Compare the emission results of the ETBE blends to the baseline gasoline to determine the percentage change.

    • Repeat the procedure for each ETBE concentration.

Diagrams and Workflows

Synthesis of Ethyl Tert-Butyl Ether (ETBE)

ETBE_Synthesis Ethanol Ethanol (Renewable) Reactor Fixed-Bed Reactor (Acidic Ion-Exchange Resin Catalyst) Ethanol->Reactor Isobutylene Isobutylene (Fossil-based) Isobutylene->Reactor ETBE Ethyl Tert-Butyl Ether (ETBE) Reactor->ETBE Etherification

Caption: Industrial synthesis of ETBE from ethanol and isobutylene.

Experimental Workflow for Fuel Additive Evaluation

Fuel_Evaluation_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase BaseFuel 1. Procure Base Gasoline Blending 3. Prepare Fuel Blends (e.g., 5%, 10%, 15% ETBE) BaseFuel->Blending Additive 2. Synthesize/Procure ETBE Additive->Blending PhysChem 4. Physicochemical Analysis (RON, RVP, Density) Blending->PhysChem Engine 5. Engine Performance & Emissions Testing Blending->Engine Data 6. Data Compilation & Statistical Analysis PhysChem->Data Engine->Data Report 7. Reporting of Findings Data->Report

Caption: A typical workflow for evaluating a fuel additive like ETBE.

Logical Relationship of ETBE Effects

ETBE_Effects cluster_properties Changes in Fuel Properties cluster_outcomes Resulting Engine & Environmental Outcomes ETBE Addition of ETBE to Gasoline Oxygen Increased Oxygen Content ETBE->Oxygen Octane Increased Octane Number (RON) ETBE->Octane RVP Decreased/Stabilized RVP ETBE->RVP Combustion Improved Combustion Efficiency Oxygen->Combustion Performance Enhanced Anti-Knock Performance Octane->Performance Evap Lower Evaporative Emissions RVP->Evap Emissions Reduced Harmful Emissions (CO, HC, Particulates) Combustion->Emissions

Caption: Logical flow of ETBE's effects on fuel and engine outcomes.

References

Application Notes and Protocol for Butyl Ethyl Ether in Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of butyl ethyl ether as a solvent for the recrystallization of organic compounds. This compound, a colorless and flammable liquid, presents a viable alternative to other common recrystallization solvents due to its moderate boiling point, specific solubility characteristics, and ease of removal from the final product. These application notes outline the key physical and chemical properties of this compound, provide a step-by-step experimental protocol for its use in single-solvent and co-solvent systems, and include essential safety precautions. The information is intended to guide researchers in the effective purification of solid organic compounds.

Introduction to this compound as a Recrystallization Solvent

Recrystallization is a fundamental technique for the purification of solid organic compounds. The selection of an appropriate solvent is paramount to the success of this method. An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be insoluble at all temperatures or remain soluble at low temperatures.

This compound (also known as 1-ethoxybutane) is an organic solvent with properties that make it a suitable candidate for the recrystallization of a range of organic compounds. Its moderate boiling point allows for a good solubility differential over a practical temperature range, and its volatility ensures it can be readily removed from the purified crystals.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective use in recrystallization.

PropertyValueSource
CAS Number 628-81-9[1]
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid[1]
Odor Ethereal[1]
Boiling Point 91-92 °C[1]
Melting Point -124 °C[1]
Density 0.75 g/mL at 25 °C[1]
Solubility in Water Slightly soluble[1]
Flash Point 4 °C (40 °F)[2]
Vapor Pressure 52 mm Hg at 25 °C[1]

Health and Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

Hazards:

  • Highly flammable liquid and vapor.[2]

  • May form explosive peroxides upon exposure to air and light.[2]

  • May cause eye, skin, and respiratory tract irritation.

Safety Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

Experimental Protocols

General Considerations for Solvent Selection

The suitability of this compound for the recrystallization of a specific compound must be determined experimentally. The principle of "like dissolves like" can provide initial guidance. This compound is a relatively non-polar solvent and is therefore more likely to be a good solvent for non-polar to moderately polar organic compounds.

A suitable compound for recrystallization in this compound should exhibit:

  • High solubility in hot this compound.

  • Low solubility in cold this compound.

Protocol for Single-Solvent Recrystallization

This protocol outlines the steps for purifying a solid organic compound using this compound as the sole recrystallization solvent.

Workflow for Single-Solvent Recrystallization

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place impure solid in Erlenmeyer flask B Add minimum amount of hot this compound A->B C Heat to boiling to dissolve solid B->C D If insoluble impurities are present C->D E Filter the hot solution D->E F Allow filtrate to cool slowly E->F G Cool in an ice bath to maximize yield F->G H Collect crystals by vacuum filtration G->H I Wash crystals with cold this compound H->I J Dry the purified crystals I->J

Caption: A generalized workflow for single-solvent recrystallization.

Methodology:

  • Dissolution:

    • Place the impure solid compound in an Erlenmeyer flask.

    • Add a small volume of this compound and heat the mixture to its boiling point (91-92 °C) using a heating mantle or steam bath in a fume hood.

    • Continuously add small portions of hot this compound until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield of crystals upon cooling.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a funnel and a new Erlenmeyer flask with hot this compound vapor to prevent premature crystallization.

    • Pour the hot solution through a fluted filter paper in the preheated funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold this compound to remove any adhering impurities from the mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven or by air drying to remove any residual solvent. The relatively low boiling point of this compound facilitates its removal.

Protocol for Co-Solvent Recrystallization

If a single solvent is not suitable, a co-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

Potential Co-Solvent Pairs with this compound:

Due to its ether structure, this compound is miscible with a wide range of organic solvents. Common co-solvents could include alkanes (e.g., hexane, heptane) as the "poor" solvent or more polar solvents like acetone or ethanol as the "good" solvent, depending on the polarity of the compound being purified.

CoSolventLogic cluster_compound Compound Properties cluster_good_solvent Good Solvent cluster_poor_solvent Poor Solvent Compound Compound to be Purified GoodSolvent High Solubility Compound->GoodSolvent PoorSolvent Low Solubility Compound->PoorSolvent SelectGood Select 'Good' Solvent (e.g., this compound or other) GoodSolvent->SelectGood PerformRecrystallization Perform Co-Solvent Recrystallization SelectGood->PerformRecrystallization SelectPoor Select 'Poor' Solvent (miscible with 'Good' Solvent) PoorSolvent->SelectPoor SelectPoor->PerformRecrystallization

References

Application Notes and Protocols for Anhydrous Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of anhydrous butyl ethyl ether. It includes key safety protocols, physical and chemical properties, and common experimental applications with detailed methodologies.

Section 1: Safety and Handling

Anhydrous this compound is a highly flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness.[1] Proper handling is crucial to prevent accidents and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Before handling anhydrous this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2]

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene, to prevent skin contact.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[3][4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][3] If vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3]

Engineering Controls
  • Ventilation: Always handle anhydrous this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][3][4]

  • Grounding and Bonding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can ignite flammable vapors.[2][3][4]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Handling Procedures
  • Avoid Inhalation and Contact: Do not breathe vapor or mist. Avoid contact with skin, eyes, and clothing.[1][3]

  • Prevent Ignition: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4] Use only non-sparking tools.[2][3][4]

  • Peroxide Formation: Ethers like this compound can form explosive peroxides upon exposure to air and light, especially during storage.[2][5] Containers should be dated upon opening and tested for peroxides periodically.[2] If peroxide formation is suspected, do not open or move the container and consult a safety professional.[2]

  • Dispensing: When transferring, pour slowly to minimize splashing and vapor generation. Use a bonded and grounded dispensing system.

Section 2: Storage Procedures

Proper storage of anhydrous this compound is critical to maintain its integrity and prevent hazardous situations.

  • Container: Store in a tightly closed container in a dry and well-ventilated place.[1][3][4]

  • Location: Store in a designated flammables storage cabinet or area, away from incompatible materials.[2]

  • Temperature: Store in a cool, well-ventilated place.[1][3][4] Recommended storage temperatures are typically between 15°C and 30°C.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2][5]

  • Light and Air: Protect from light and air to minimize peroxide formation.

Section 3: Quantitative Data

The following tables summarize the key quantitative data for anhydrous this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC6H14O[1]
Molecular Weight102.17 g/mol [1]
AppearanceColorless liquid[6]
OdorPleasant, characteristic[6]
Boiling Point92.2 °CNot explicitly found in search results
Melting Point-124 °C[4]
Flash Point-10 °CNot explicitly found in search results
Density0.75 g/cm³ at 25 °C[4]
Solubility in WaterSlightly soluble[6]

Table 2: Safety and Hazard Information

HazardGHS ClassificationPrecautionary Statement(s)Reference
FlammabilityFlammable Liquid, Category 2P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.[4]
Acute Toxicity (Oral)Harmful if swallowed, Category 4P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[4]
Eye IrritationCauses serious eye irritation, Category 2AP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Specific Target Organ ToxicityMay cause respiratory irritation, drowsiness or dizziness, Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Section 4: Experimental Protocols

Anhydrous this compound is a versatile aprotic solvent used in various organic syntheses. Its anhydrous nature is particularly crucial in reactions involving organometallic reagents, such as Grignard reagents.

Protocol: Grignard Reagent Formation and Reaction

Objective: To prepare a Grignard reagent using anhydrous this compound as a solvent and subsequently react it with a carbonyl compound.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous this compound

  • Carbonyl compound (e.g., benzophenone)

  • Iodine crystal (for initiation, if necessary)

  • Round-bottom flask with a reflux condenser and a dropping funnel (all glassware must be oven-dried)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the oven-dried glassware under an inert atmosphere. Place the magnesium turnings in the round-bottom flask.

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Reagent Addition: Dissolve the alkyl or aryl halide in anhydrous this compound in the dropping funnel. Add a small portion of this solution to the magnesium turnings.

  • Reaction Initiation: The reaction is typically initiated by gentle heating or sonication. An exothermic reaction, indicated by the boiling of the ether and the disappearance of the iodine color, signifies the formation of the Grignard reagent.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Carbonyl Compound: After the Grignard reagent has formed (the solution will appear cloudy and grey), cool the flask in an ice bath. Dissolve the carbonyl compound in anhydrous this compound and add it dropwise to the Grignard reagent with vigorous stirring.

  • Quenching: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure.

  • Purification: Purify the product by recrystallization or column chromatography.

Protocol: Williamson Ether Synthesis

Objective: To synthesize an unsymmetrical ether using an alkoxide and an alkyl halide with anhydrous this compound as a solvent.

Materials:

  • Alcohol (e.g., tert-butanol)

  • Strong base (e.g., sodium hydride)

  • Alkyl halide (e.g., ethyl iodide)

  • Anhydrous this compound

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous this compound. Carefully add the strong base portion-wise to the solution. The evolution of hydrogen gas indicates the formation of the alkoxide.

  • Alkyl Halide Addition: Once the alkoxide formation is complete, add the alkyl halide dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water.

  • Extraction: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purification: Purify the resulting ether by distillation or column chromatography.

Section 5: Visualizations

Handling_and_Storage_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Don Personal Protective Equipment (PPE) Engineering_Controls Verify Engineering Controls (Fume Hood, Grounding) PPE->Engineering_Controls Dispense Dispense Anhydrous this compound Engineering_Controls->Dispense Reaction Perform Chemical Reaction Dispense->Reaction Peroxide_Test Test for Peroxides Periodically Reaction->Peroxide_Test Store Store in Tightly Closed Container Reaction->Store Waste Dispose of as Hazardous Waste Reaction->Waste Location Place in Flammables Cabinet Store->Location Store->Waste Incompatibles Segregate from Incompatible Materials Location->Incompatibles

Caption: Workflow for safe handling and storage of anhydrous this compound.

Grignard_Reaction_Pathway cluster_reactants Reactants cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction cluster_product Product RX Alkyl/Aryl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX Mg Magnesium (Mg) Mg->RMgX Solvent Anhydrous this compound Solvent->RMgX Intermediate Alkoxide Intermediate RMgX->Intermediate Carbonyl Carbonyl Compound (R'COR'') Carbonyl->Intermediate Alcohol Tertiary Alcohol Intermediate->Alcohol  Aqueous Workup

Caption: Signaling pathway for a Grignard reaction using anhydrous this compound.

References

Butyl Ethyl Ether: Application Notes and Protocols for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of butyl ethyl ether and its isomers as a standard in various analytical testing methodologies. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and biotechnology industries in developing and validating analytical methods.

Application Notes

This compound (also known as 1-ethoxybutane) and its isomer, tert-butyl ethyl ether (ETBE), are valuable as analytical standards due to their stable nature and distinct chromatographic behavior.[1] High-purity grades of these compounds are available, ensuring accuracy and reliability in residue analysis for environmental and food safety applications.[1] Their primary applications as standards are in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of ethers and other volatile organic compounds.[2]

A notable application of tert-butyl ethyl ether includes its use in a microenzymatic method for the quantitative analysis of acetyl groups in proteins and peptides. This highlights its utility in biochemical research beyond simple chromatographic calibration.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound and tert-butyl ethyl ether, which are critical for their use as analytical standards.

Table 1: Physicochemical Properties of this compound (CAS: 628-81-9)

PropertyValue
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Boiling Point91-92 °C
Melting Point-124 °C
Density0.75 g/mL at 25 °C
Refractive Indexn20/D 1.382
Purity (GC)≥99.0%

Table 2: Physicochemical Properties of tert-Butyl Ethyl Ether (CAS: 637-92-3)

PropertyValue
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Boiling Point72-73 °C
Melting Point-97 °C
Density0.742 g/mL at 25 °C
Refractive Indexn20/D 1.375
PurityAnalytical Standard Grade

Experimental Protocols

Gas Chromatography (GC) Protocol for Purity Assessment

This protocol is adapted from established methods for ether analysis and is suitable for determining the purity of this compound.

Objective: To determine the purity of a this compound sample and quantify impurities.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard (high purity)

  • Autosampler vials

Procedure:

  • Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the detector temperature to 300 °C.

    • Set the oven temperature program: Initial temperature of 50 °C, hold for 5 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Set the carrier gas (Helium) flow rate to 1.0 mL/min.

    • Set the split ratio to 50:1.

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dilute the this compound sample to be tested in the same solvent to fall within the calibration range.

  • Injection and Analysis:

    • Inject 1 µL of each calibration standard and the sample solution into the GC.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity of the sample by comparing the concentration of the main peak to the total area of all peaks.

Workflow for GC Purity Assessment:

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards Injection Inject Standards and Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection GC_Setup GC Instrument Setup GC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition (Peak Areas) Chromatography->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Butyl Ethyl Ether Calibration_Curve->Quantification Purity_Calc Calculate Purity Quantification->Purity_Calc HPLC_Development Analyte This compound Properties Column Stationary Phase (e.g., C18) Analyte->Column Mobile_Phase Mobile Phase (Acetonitrile/Water) Analyte->Mobile_Phase Detector Detector Choice (UV/RI) Analyte->Detector Method_Params Method Parameters (Flow, Temp.) Column->Method_Params Mobile_Phase->Method_Params Detector->Method_Params Validation Method Validation (Linearity, Accuracy) Method_Params->Validation Acetylation_Analysis_Pathway Protein Acetylated Protein Hydrolysis Hydrolysis (Acid/Enzyme) Protein->Hydrolysis Acetic_Acid Released Acetic Acid Hydrolysis->Acetic_Acid Derivatization Derivatization (Fluorescent Tag) Acetic_Acid->Derivatization Derivative Fluorescent Derivative Derivatization->Derivative Extraction Extraction with tert-Butyl Ethyl Ether Derivative->Extraction HPLC HPLC-Fluorescence Detection Extraction->HPLC Quantification Quantification vs. Standard Curve HPLC->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Peroxide Removal from Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions regarding the removal of peroxide impurities from butyl ethyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I know if my this compound contains peroxides?

A1: You should test for the presence of peroxides before each use, especially before distillation or evaporation.[1][2] There are two common methods for testing:

  • Peroxide Test Strips: These are commercially available and provide a rapid, semi-quantitative measurement.[3][4][5] Simply dip the strip into the solvent, allow it to dry, and compare the color change to the provided chart. For organic solvents, it may be necessary to add a drop of deionized water to the strip after the solvent has evaporated to initiate the color change.[6][7]

  • Potassium Iodide (KI) Test: This is a more sensitive chemical test.[4] To perform this test, mix 1 ml of the ether with 1 ml of a freshly prepared 10% potassium iodide solution in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[4][8]

Q2: My peroxide test strip shows a dark blue color. What does this mean and what should I do?

A2: A dark blue color on most commercial test strips indicates a high concentration of peroxides, potentially exceeding 30 ppm.[6] At this level, the ether is hazardous and should not be used without purification, especially for procedures involving heating or concentration.[1][4] You should proceed with one of the peroxide removal methods outlined in this guide. If you observe any crystal formation in the container or around the cap, do not handle it and treat it as a potential explosion hazard.[1][5]

Q3: I tried the potassium iodide test, but the color is only pale yellow. Is the ether safe to use?

A3: A pale yellow color indicates a low concentration of peroxides (0.001% to 0.005%).[4][8] For many routine laboratory procedures at moderate quantities, this may be acceptable. However, if you plan to distill or evaporate the ether, it is crucial to remove these peroxides first, as they will become concentrated and pose a significant explosion risk.[1][2][3] It is best practice to purify the ether even if low levels of peroxides are detected.

Q4: I passed my this compound through an activated alumina column, but it still tests positive for peroxides. What went wrong?

A4: There are a few possibilities:

  • Insufficient Alumina: The amount of alumina may not have been sufficient for the quantity of peroxide present. As a general guideline, use about 100g of alumina for every 100 mL of solvent.[9] You may need to pass the ether through a fresh column.

  • Alumina Activity: The activated alumina may have lost its activity due to moisture absorption. Use freshly opened or properly stored activated alumina.

  • Channeling: The ether may have created channels in the column, bypassing the bulk of the alumina. Ensure the column is packed evenly.

Q5: After treating my ether with ferrous sulfate, the peroxide test is negative, but the ether is now wet. How do I dry it?

A5: The ferrous sulfate treatment introduces water into the ether.[2] To dry the ether, you can use a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate. After drying, the ether should be decanted or filtered to remove the drying agent.

Q6: Can I store the purified this compound indefinitely?

A6: No. Once purified, the ether is more susceptible to peroxide formation because any inhibitors that were present have likely been removed.[3] The purified ether should be used immediately. If storage is necessary, it should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and re-tested for peroxides before each use.[2][10]

Q7: What is the safest way to dispose of peroxidized this compound?

A7: If the peroxide concentration is high or if crystals are visible, do not attempt to handle or dispose of the ether yourself. Contact your institution's Environmental Health and Safety (EHS) department for assistance with high-hazard waste disposal.[11] For lower concentrations, the ether can be treated with a reducing agent like ferrous sulfate to neutralize the peroxides before being collected as hazardous waste.[12]

Quantitative Data Summary

The following table summarizes acceptable peroxide levels for various laboratory applications.

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 3 ppmReasonably safe for most laboratory procedures involving moderate quantities.[1][4]
3 - 30 ppmModerate hazard. Avoid concentration of peroxides. Purification is recommended before use, especially for distillation.[1][4]
> 30 ppmUnacceptable; poses a serious hazard. Must be purified before use or disposed of.[1][4]
Visible CrystalsEXTREMELY HAZARDOUS. Do not handle. Treat as a potential bomb and contact EHS immediately.[1][5]

Experimental Protocols

Protocol 1: Peroxide Removal using Ferrous Sulfate

This method is effective for reducing hydroperoxides.

Materials:

  • Peroxidized this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Clean, dry storage bottle (amber glass recommended)

Procedure:

  • Prepare the Ferrous Sulfate Solution: In a fume hood, prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water, then carefully add 6 mL of concentrated sulfuric acid.[1][2]

  • Extraction: For every 1 liter of ether, add 50-60 mL of the freshly prepared ferrous sulfate solution to a separatory funnel.[13]

  • Washing: Add the peroxidized this compound to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure. Caution: The initial reaction may be vigorous if the peroxide concentration is high.[13]

  • Separation: Allow the layers to separate and drain off the aqueous (bottom) layer.

  • Retest: Test a small sample of the ether for peroxides. If the test is still positive, repeat the washing step with a fresh portion of the ferrous sulfate solution.

  • Water Wash: Once the ether tests negative for peroxides, wash it with deionized water to remove any residual acid and iron salts.

  • Drying: Transfer the ether to a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to remove dissolved water. Swirl occasionally for 15-20 minutes.

  • Final Filtration: Decant or filter the dry ether into a clean, dry, and appropriately labeled storage bottle.

Protocol 2: Peroxide Removal using Activated Alumina Column Chromatography

This is a convenient method for removing hydroperoxides.

Materials:

  • Peroxidized this compound

  • Activated alumina (basic or neutral, 80-200 mesh)

  • Chromatography column

  • Glass wool or fritted disk for the column

  • Collection flask

Procedure:

  • Column Preparation: In a fume hood, place a small plug of glass wool or ensure the column has a fritted disk at the bottom. Fill the chromatography column with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent to be purified.[9]

  • Pre-wetting the Column: Pre-wet the alumina with a small amount of fresh, peroxide-free ether.

  • Loading the Solvent: Carefully add the peroxidized this compound to the top of the column.

  • Elution: Allow the ether to pass through the column under gravity. Collect the purified ether in a clean, dry collection flask. Note: The interaction of the ether with the alumina can generate heat. If the column becomes warm, reduce the flow rate.[14]

  • Testing for Peroxides: Test the collected ether for the presence of peroxides. If peroxides are still detected, the column may be overloaded. Pass the ether through a fresh column of activated alumina.

  • Deactivating the Alumina: After use, the alumina may contain concentrated peroxides and should be deactivated by flushing the column with a dilute acidic solution of ferrous sulfate before disposal.[1][15]

Visualizations

Peroxide_Testing_Workflow start Obtain this compound Sample test_strips Use Peroxide Test Strip start->test_strips ki_test Perform Potassium Iodide (KI) Test start->ki_test decision Peroxides Detected? test_strips->decision ki_test->decision negative No Peroxides Detected (< 3 ppm) decision->negative No positive Peroxides Detected (> 3 ppm) decision->positive Yes use_ether Safe for General Use (Proceed with Caution for Distillation) negative->use_ether remove_peroxides Proceed to Peroxide Removal Protocol positive->remove_peroxides

Caption: Workflow for detecting peroxides in this compound.

Peroxide_Removal_Workflow cluster_ferrous_sulfate Ferrous Sulfate Method cluster_alumina Activated Alumina Method fs1 Wash Ether with Acidified Ferrous Sulfate Solution fs2 Separate Aqueous Layer fs1->fs2 fs3 Test for Peroxides fs2->fs3 fs3->fs1 Positive Test fs4 Wash with Water fs3->fs4 Negative Test fs5 Dry with Anhydrous Salt fs4->fs5 fs6 Filter/Decant fs5->fs6 end_product Purified this compound (Use Immediately) fs6->end_product al1 Prepare Alumina Column al2 Pass Ether Through Column al1->al2 al3 Test Collected Ether al2->al3 al3->al1 Positive Test al3->end_product Negative Test start Peroxidized this compound start->fs1 start->al1

Caption: Experimental workflows for peroxide removal from this compound.

References

Technical Support Center: Optimizing Butyl Ethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of butyl ethyl ether.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound in Williamson Ether Synthesis

  • Question: I am attempting to synthesize this compound via the Williamson ether synthesis, but I am observing a very low yield or no product at all. What are the likely causes and how can I improve my yield?

  • Answer: Low yields in the Williamson ether synthesis of this compound are often due to competing side reactions, primarily the E2 elimination. Here are the key factors to investigate and optimize:

    • Choice of Alkyl Halide: The Williamson synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance. To synthesize this compound, you have two theoretical starting material combinations:

      • Sodium ethoxide and 1-bromobutane (or another primary butyl halide).

      • Sodium butoxide and bromoethane.

      The preferred and more effective route is reacting sodium butoxide with a primary ethyl halide (like bromoethane or iodoethane) . Using a tertiary alkyl halide, such as tert-butyl bromide, with sodium ethoxide will almost exclusively lead to the elimination product (isobutylene) rather than the desired ether.[1][2]

    • Strength and Steric Hindrance of the Base: The alkoxide itself is a strong base. If the alkyl halide is sterically hindered (secondary or tertiary), the alkoxide will act as a base, abstracting a proton and leading to elimination.[2][3] Using a less sterically hindered primary alkyl halide is crucial.

    • Reaction Temperature: Higher temperatures tend to favor the elimination reaction over substitution.[4] The reaction should be carried out at a moderate temperature, typically between 50-100 °C.[4][5] If elimination is a significant problem, consider running the reaction at a lower temperature for a longer period.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents, such as acetonitrile or N,N-dimethylformamide (DMF), are often used as they can accelerate S(_N)2 reactions.[4][5] Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Purity of Reactants: Ensure that your alcohol, base (e.g., sodium hydride to form the alkoxide), and alkyl halide are pure and dry. Water contamination will consume the strong base and inhibit the formation of the required alkoxide.

Issue 2: Formation of Byproducts in Acid-Catalyzed Ether Synthesis

  • Question: I am using an acid-catalyzed method to synthesize this compound from butanol and ethanol, but I am getting a mixture of ethers and other byproducts. How can I increase the selectivity for this compound?

  • Answer: Acid-catalyzed dehydration of a mixture of alcohols is generally less selective for producing unsymmetrical ethers like this compound. The primary challenge is the formation of symmetrical ethers (dibutyl ether and diethyl ether) and alkenes. Here’s how to address this:

    • Catalyst Selection: The use of solid acid catalysts, such as strong acid cation-exchange resins (e.g., Amberlyst-15) or zeolites, can improve selectivity compared to mineral acids like sulfuric acid.[6][7][8] These solid catalysts provide acidic sites for the reaction to occur while potentially minimizing some side reactions.

    • Reaction Temperature: Temperature is a critical parameter. At higher temperatures (above 140-150 °C), the elimination reaction (dehydration of alcohols to form alkenes like butene and ethene) becomes more prominent.[9] Operating at the lowest effective temperature will favor ether formation.

    • Reactant Ratio: Using an excess of one alcohol can shift the equilibrium towards the desired unsymmetrical ether. However, this also complicates the purification process.

    • Alternative Acid-Catalyzed Route: A more selective acid-catalyzed method involves the reaction of isobutylene with ethanol.[10] This reaction is commonly used for the industrial production of ethyl tert-butyl ether (ETBE), an isomer of this compound. This method avoids the co-formation of other ethers.

Frequently Asked Questions (FAQs)

Q1: Which method is generally better for synthesizing this compound in a laboratory setting: Williamson ether synthesis or acid-catalyzed dehydration?

A1: For laboratory-scale synthesis of a specific unsymmetrical ether like this compound, the Williamson ether synthesis is generally the preferred method . It offers greater control and selectivity, provided the correct reactants (a primary alkyl halide) are used to minimize the competing E2 elimination reaction.[3] Acid-catalyzed dehydration of two different alcohols typically results in a mixture of three different ethers, making purification difficult.[9]

Q2: What is the role of a phase-transfer catalyst in the Williamson ether synthesis?

A2: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be used to increase the rate of reaction, particularly when one of the reactants is soluble in an organic phase and the other in an aqueous phase (or is a solid). The catalyst helps to transport the alkoxide nucleophile from the aqueous/solid phase to the organic phase where the alkyl halide is located, thus facilitating the reaction.

Q3: Can I use a secondary butyl halide in the Williamson synthesis of this compound?

A3: While it is possible to use a secondary butyl halide, it is not ideal. Secondary alkyl halides are more prone to undergoing the competing E2 elimination reaction in the presence of a strong base like an alkoxide, which will result in a mixture of the desired ether and an alkene byproduct (butene), leading to a lower yield of the ether.[3]

Q4: What are the typical yields for the Williamson ether synthesis of this compound?

A4: In a laboratory setting, yields for the Williamson ether synthesis can range from 50% to 95%, depending on the optimization of reaction conditions and the purity of the starting materials.[5] Industrial processes can achieve higher quantitative results.

Q5: Are there any safety precautions I should be aware of when synthesizing this compound?

A5: Yes, several safety precautions are crucial:

  • Flammability: this compound and many of the solvents and reactants used in its synthesis (e.g., diethyl ether, ethanol, butanol) are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Corrosive and Reactive Reagents: Strong acids (like sulfuric acid) and strong bases (like sodium hydride and alkoxides) are corrosive and react violently with water. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn, and these reagents should be handled with care. Sodium hydride is also flammable and can ignite in moist air.

  • Peroxide Formation: Ethers, including this compound, can form explosive peroxides upon exposure to air and light over time. Store ethers in tightly sealed, opaque containers and test for the presence of peroxides before distillation.

Data Presentation

Table 1: Comparison of Catalysts for Acid-Catalyzed Ethyl Tert-Butyl Ether (ETBE) Synthesis

CatalystReaction Temperature (°C)Isobutene Conversion (%)ETBE Selectivity (%)Reference
Amberlyst 1570~85>95[7]
Lewatit K-262970~80>95[7]
Amberlyst 3570~75>95[7]
Silicotungstic Acid95~90Lower due to side reactions[7]

Note: This data is for the synthesis of ethyl tert-butyl ether (ETBE) from isobutylene and ethanol, a closely related isomer and synthesis method. The trends are indicative of catalyst performance in acid-catalyzed etherifications.

Table 2: General Reaction Conditions for Williamson Ether Synthesis

ParameterConditionRationale
Temperature 50 - 100 °CBalances reaction rate and minimizes E2 elimination.
Reaction Time 1 - 8 hoursDependent on temperature and reactivity of substrates.
Solvent Acetonitrile, DMFAprotic polar solvents favor S(_N)2 reactions.
Base for Alkoxide Formation Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[3]

Experimental Protocols

Protocol 1: Williamson Synthesis of this compound

This protocol outlines the synthesis of this compound from butan-1-ol and bromoethane.

Materials:

  • Butan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bromoethane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Alkoxide Formation: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butan-1-ol to anhydrous THF. b. Cool the solution in an ice bath. c. Slowly add sodium hydride to the stirred solution. The addition should be portion-wise to control the evolution of hydrogen gas. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature until the hydrogen evolution ceases, indicating the formation of sodium butoxide is complete.

  • Ether Synthesis: a. Cool the solution of sodium butoxide in an ice bath. b. Add bromoethane dropwise to the stirred solution using a dropping funnel. c. After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with diethyl ether (2-3 times). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter to remove the drying agent and remove the solvent by rotary evaporation. h. Purify the resulting crude this compound by fractional distillation.

Mandatory Visualizations

Williamson_Ether_Synthesis_Workflow cluster_alkoxide Alkoxide Formation cluster_synthesis Ether Synthesis cluster_workup Work-up & Purification A Butan-1-ol in Anhydrous THF B Add Sodium Hydride (NaH) A->B Slowly, 0°C C Sodium Butoxide Solution B->C Stir at RT D Add Bromoethane C->D Dropwise, 0°C E Reflux D->E 1-2 hours F Quench with NH4Cl (aq) E->F G Extract with Ether F->G H Dry & Evaporate G->H I Fractional Distillation H->I J Pure this compound I->J Troubleshooting_Low_Yield Start Low Yield of this compound Q1 What alkyl halide was used? Start->Q1 A1_Primary Primary (e.g., 1-bromobutane) Q1->A1_Primary Good A1_Secondary_Tertiary Secondary or Tertiary (e.g., 2-bromobutane, tert-butyl bromide) Q1->A1_Secondary_Tertiary Problematic Q2 Check Reaction Temperature A1_Primary->Q2 Sol_A1 Switch to a primary alkyl halide to avoid E2 elimination. A1_Secondary_Tertiary->Sol_A1 A2_High Too High (>100°C) Q2->A2_High Problematic A2_Optimal Optimal (50-100°C) Q2->A2_Optimal Good Sol_A2 Lower temperature to favor SN2 over E2. A2_High->Sol_A2 Q3 Purity of Reagents A2_Optimal->Q3 A3_Dry Anhydrous Conditions Q3->A3_Dry Good A3_Wet Water Present Q3->A3_Wet Problematic Sol_A3 Ensure all reagents and glassware are dry. A3_Wet->Sol_A3

References

Preventing moisture contamination in butyl ethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for butyl ethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting moisture contamination in your experiments.

Troubleshooting Guide

This guide addresses common issues related to moisture contamination in this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Action
Unexpected reaction byproducts or low yield Moisture in this compound can react with sensitive reagents (e.g., Grignard reagents, organolithiums).1. Verify the moisture content of the ether using Karl Fischer titration. 2. Dry the solvent using an appropriate drying agent before use.
Inconsistent results between experimental batches Varying levels of moisture contamination in different solvent lots.1. Establish a standard procedure for solvent drying and moisture analysis for all batches. 2. Store dried solvent under an inert atmosphere (e.g., nitrogen or argon).
Visible turbidity or phase separation in the solvent Gross water contamination exceeding the solubility limit. This compound is slightly soluble in water.[1]1. Separate the bulk water using a separatory funnel. 2. Pre-dry the ether with a general-purpose drying agent like anhydrous sodium sulfate. 3. Follow up with a high-efficiency drying agent like activated alumina or molecular sieves.
Formation of peroxides Exposure to atmospheric oxygen, accelerated by the presence of moisture, light, and heat.[2][3]1. Test for peroxides using peroxide test strips or the potassium iodide method. 2. If peroxides are present, remove them by passing the solvent through a column of activated alumina or by treatment with a ferrous sulfate solution.[1] 3. Always store this compound in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of moisture in this compound for moisture-sensitive reactions like Grignard synthesis?

While specific limits depend on the reaction's sensitivity, a general guideline for moisture-sensitive applications is to use a solvent with a water content of less than 50 ppm (0.005%). For highly sensitive reactions, even lower levels may be necessary. It is crucial to use anhydrous ether for Grignard reactions as water will quench the reagent.

Q2: How can I accurately measure the moisture content in this compound?

Karl Fischer titration is the industry-standard method for accurately determining trace amounts of water in organic solvents, including ethers.[4] This technique is highly sensitive and specific to water.

Q3: What is the most effective way to dry this compound?

For routine drying to low moisture levels, activated 3Å molecular sieves are highly effective. For very wet solvent, a preliminary drying step with anhydrous sodium sulfate or magnesium sulfate can be used, followed by treatment with molecular sieves or distillation. Passing the ether through a column of activated alumina is also an effective drying method.[1]

Q4: How does moisture affect the stability and safety of this compound?

Moisture can accelerate the formation of explosive peroxides in ethers upon storage, especially when exposed to air and light.[2][3] Therefore, maintaining a low moisture content is crucial for both experimental success and laboratory safety.

Q5: Can I store this compound in any container?

It is recommended to store this compound in its original manufacturer's container if possible, which is often an amber glass bottle to protect from light.[2] The container should be tightly sealed to prevent the ingress of atmospheric moisture and oxygen. For long-term storage of dried ether, it is best to use a container with a septum-sealed cap under an inert atmosphere.

Data Presentation

Solubility of Water in this compound

TemperatureSolubility ( g/100 g)Solubility (g/L)
20°C0.653.8
70°C0.39Not Available

Comparison of Common Drying Agents for Ethers

Drying AgentCapacitySpeed of DryingEfficiency (Lowest Achievable Moisture)Remarks
Anhydrous Sodium Sulfate HighSlowModerateGood for pre-drying very wet ethers.
Anhydrous Magnesium Sulfate ModerateFastModerateA slightly acidic drying agent.
Anhydrous Calcium Chloride HighModerateModerateMay form adducts with ethers.
Activated Alumina HighFastHighCan be used in a column for continuous drying. Also removes peroxides.[1]
3Å Molecular Sieves HighModerate to FastVery HighExcellent for achieving very low moisture levels. Requires activation before use.
Sodium Wire with Benzophenone Indicator HighFastVery HighProvides a visual indication of dryness (deep blue color). Requires careful handling of sodium metal.

Experimental Protocols

Protocol 1: Moisture Determination by Karl Fischer Titration (Volumetric)

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Titration vessel

  • Burette

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or a suitable solvent for ethers

  • This compound sample

  • Syringe and needle

Procedure:

  • System Preparation:

    • Ensure the titration vessel is clean and dry.

    • Add the appropriate volume of anhydrous methanol or specialized solvent to the titration vessel.

    • Seal the vessel and start the stirrer.

  • Pre-Titration:

    • Perform a pre-titration to neutralize any residual moisture in the solvent until a stable, dry baseline is achieved. The instrument will indicate when it is ready.

  • Sample Introduction:

    • Using a dry syringe, draw a precise volume (e.g., 1-5 mL) of the this compound sample.

    • Accurately determine the weight of the sample by dispensing it into a tared weighing boat or by weighing the syringe before and after injection.

    • Quickly inject the sample into the titration vessel through the septum, ensuring minimal exposure to atmospheric moisture.

  • Titration:

    • Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached, which is detected potentiometrically.

  • Calculation:

    • The instrument's software will automatically calculate the water content based on the volume of titrant consumed and the weight of the sample. The result is typically expressed in ppm or percentage.

  • Post-Titration:

    • Record the result and properly dispose of the waste from the titration vessel according to your institution's safety guidelines.

Protocol 2: Drying this compound with 3Å Molecular Sieves

Objective: To reduce the moisture content of this compound to a level suitable for moisture-sensitive applications.

Materials:

  • This compound to be dried

  • 3Å molecular sieves (beads or powder)

  • Oven

  • Dessicator

  • Dry, inert-gas-flushed flask with a septum-sealed cap

  • Cannula or dry syringe

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a clean, dry flask or beaker.

    • Heat the sieves in an oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.

    • Cool the activated sieves to room temperature in a desiccator under vacuum or in a dry inert atmosphere.

  • Drying Process:

    • In a dry, inert-gas-flushed flask, add the this compound to be dried.

    • Add the activated molecular sieves to the ether (approximately 5-10% w/v, e.g., 5-10 g of sieves per 100 mL of ether).

    • Seal the flask with a septum and store under a positive pressure of an inert gas (e.g., nitrogen or argon).

    • Allow the ether to stand over the molecular sieves for at least 24 hours. Occasional swirling can improve the drying efficiency.

  • Dispensing the Dry Solvent:

    • To use the dried solvent, carefully transfer it to the reaction vessel using a dry syringe or cannula, ensuring it does not come into contact with the atmosphere.

    • Do not disturb the molecular sieves at the bottom of the flask during transfer.

  • Storage:

    • Store the dried this compound over the molecular sieves in the sealed flask under an inert atmosphere for future use.

Visualizations

Moisture_Contamination_Workflow cluster_0 Problem Identification cluster_1 Verification cluster_2 Remediation cluster_3 Resolution Start Experiment Fails (e.g., low yield, side products) Suspect_Moisture Suspect Moisture Contamination Start->Suspect_Moisture KF_Titration Perform Karl Fischer Titration Suspect_Moisture->KF_Titration High_Moisture Moisture > 50 ppm? KF_Titration->High_Moisture Dry_Solvent Dry this compound (e.g., with Molecular Sieves) High_Moisture->Dry_Solvent Yes Check_Peroxides Test for Peroxides High_Moisture->Check_Peroxides No Dry_Solvent->Check_Peroxides Peroxides_Present Peroxides Present? Check_Peroxides->Peroxides_Present Remove_Peroxides Remove Peroxides (e.g., Alumina Column) Peroxides_Present->Remove_Peroxides Yes Use_Solvent Use Dried & Purified Solvent in Experiment Peroxides_Present->Use_Solvent No Remove_Peroxides->Use_Solvent End Successful Experiment Use_Solvent->End

Caption: Workflow for identifying and resolving moisture contamination.

References

Troubleshooting phase separation in butyl ethyl ether extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing butyl ethyl ether in liquid-liquid extractions.

Troubleshooting Guide

Problem: A stable emulsion has formed between the aqueous and organic layers.

Answer: Emulsion formation is a common issue in liquid-liquid extractions, particularly when samples contain surfactants, proteins, or fine particulates. Here are several techniques to break an emulsion, which can be attempted sequentially:

  • Patience and Gentle Agitation: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, gentle swirling or tapping the side of the funnel can help the layers to coalesce.[1]

  • "Salting Out": Add a small amount of a saturated sodium chloride (brine) solution to the separatory funnel and gently mix.[2][3] The increased ionic strength of the aqueous layer can force the separation of the two phases.[2] This technique is often effective for breaking up emulsions.[2][3]

  • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning for 5-10 minutes can effectively separate the layers.[4]

  • Filtration: For smaller volumes, passing the emulsion through a plug of glass wool or Celite® in a pipette or funnel can help to break up the emulsion.[5]

  • Temperature Change: Gently warming or cooling the separatory funnel in a water bath can sometimes alter the solvent properties sufficiently to break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[6]

  • pH Adjustment: If the emulsion is caused by acidic or basic compounds acting as surfactants, adjusting the pH of the aqueous layer away from their pKa can sometimes resolve the issue.[1][7]

Problem: The boundary between the two layers is indistinct or cloudy.

Answer: An indistinct interface can be a precursor to or a mild form of an emulsion. The following steps can help to clarify the phase boundary:

  • Allow for More Settling Time: Give the mixture ample time to separate fully.

  • Gentle Swirling: Gently swirl the separatory funnel to encourage the droplets to coalesce.

  • Salting Out: As with emulsions, adding brine can help to create a sharper interface.[2][3]

  • Temperature Adjustment: A slight change in temperature can sometimes improve the separation.

Problem: I am not seeing two distinct layers after adding the this compound.

Answer: This issue can arise from a few different causes:

  • Insufficient Volume of One Phase: Ensure you have added a sufficient volume of both the aqueous and organic solvents to form two distinct layers.

  • High Solubility of a Solute: If your aqueous phase contains a high concentration of a solute that is also soluble in this compound (e.g., certain alcohols), it can increase the miscibility of the two phases. Diluting the aqueous phase with more water or using the "salting out" technique can help induce phase separation.[8][9]

  • Incorrect Solvent Addition: Double-check that you have added two immiscible solvents. This compound has some slight water solubility, which can be exacerbated by the presence of other solutes.[10][11]

Problem: The volume of my organic layer seems to have decreased significantly after extraction.

Answer: this compound is slightly soluble in water (approximately 0.65 g/100 g of water at 20°C).[12] If you are performing multiple extractions of a large volume of aqueous phase, a noticeable amount of the ether may dissolve into the aqueous layer.

  • Pre-saturate the Aqueous Phase: Before the extraction, you can saturate the aqueous solution with this compound to minimize solvent loss during the actual extraction steps.

  • Back Extraction: To recover the dissolved ether, you can perform a back extraction of the aqueous phase with a small volume of a different, less water-soluble organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of during an extraction?

A1: this compound is a colorless, flammable liquid with a characteristic ethereal odor.[10] It is less dense than water and will form the upper layer in an extraction with an aqueous solution.[10] Its slight solubility in water is an important consideration for quantitative extractions.[12]

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is often the best strategy. Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without introducing excessive mechanical energy that can lead to emulsification.[2][6]

Q3: Is this compound a good solvent for extracting both acidic and basic compounds?

A3: this compound is an effective solvent for extracting neutral organic compounds. To extract acidic or basic compounds, you must first neutralize them by adjusting the pH of the aqueous solution. Acidic compounds are typically extracted from an acidified aqueous solution, while basic compounds are extracted from a basified aqueous solution.

Q4: Can I use the "salting out" effect to improve the recovery of my target compound?

A4: Yes, the "salting out" effect can enhance the partitioning of your target compound into the organic phase.[8] By increasing the ionic strength of the aqueous phase, you decrease the solubility of many organic compounds in it, thereby driving them into the this compound layer.[9]

Data Presentation

Table 1: Physical Properties of this compound and Water

PropertyThis compoundWater
Chemical Formula C₆H₁₄OH₂O
Molar Mass 102.17 g/mol 18.02 g/mol
Boiling Point 91-92 °C[10][11]100 °C
Density 0.75 g/mL at 25 °C[10][11]~1.0 g/mL
Solubility in Water 0.65 g/100 g at 20°C[12]N/A
Water Solubility in Solvent Slightly solubleN/A
Appearance Colorless liquid[10]Colorless liquid

Experimental Protocols

Standard Liquid-Liquid Extraction Protocol using this compound

This protocol outlines the general steps for extracting a neutral organic compound from an aqueous solution using this compound.

Materials:

  • Separatory funnel of appropriate size

  • This compound (reagent grade or higher)

  • Aqueous solution containing the target compound

  • Saturated sodium chloride (brine) solution (optional, for breaking emulsions)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Beakers or Erlenmeyer flasks for collecting layers

  • Ring stand and clamp

Procedure:

  • Preparation: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed and properly greased if necessary.

  • Adding Solutions: Carefully pour the aqueous solution containing the compound to be extracted into the separatory funnel. Then, add the this compound. The funnel should not be more than two-thirds full.

  • Extraction: Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel. Open the stopcock to vent any pressure that has built up. Close the stopcock and gently invert the funnel 10-15 times to allow for partitioning of the solute. Avoid vigorous shaking to prevent emulsion formation.[2] Vent the funnel periodically.

  • Phase Separation: Place the separatory funnel back in the ring stand and allow the layers to fully separate. The less dense this compound layer will be on top.

  • Draining the Layers: Remove the stopper. Carefully open the stopcock and drain the lower aqueous layer into a beaker or flask.

  • Collecting the Organic Layer: Pour the upper this compound layer out through the top of the separatory funnel into a clean, dry flask. This prevents re-contamination with any residual aqueous phase in the stopcock.

  • Repeat Extraction (Optional but Recommended): For quantitative recovery, it is best to perform two to three extractions of the aqueous layer with fresh portions of this compound. Combine all organic extracts.

  • Washing the Organic Layer (Optional): To remove any water-soluble impurities from the organic extract, a wash with a small amount of deionized water or brine can be performed using the same extraction procedure.

  • Drying the Organic Extract: Add a small amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts. Swirl the flask until the drying agent no longer clumps together, indicating that all residual water has been absorbed.

  • Final Isolation: Decant or filter the dried organic solution away from the drying agent. The solvent can then be removed, typically by rotary evaporation, to yield the isolated compound.

Mandatory Visualization

TroubleshootingWorkflow start Problem: Poor Phase Separation emulsion Is a stable emulsion present? start->emulsion Visual Inspection indistinct_interface Is the interface cloudy or indistinct? emulsion->indistinct_interface No add_brine Add saturated NaCl (brine) solution and gently mix. emulsion->add_brine Yes no_layers Are there no distinct layers visible? indistinct_interface->no_layers No gentle_swirl Gently swirl and allow more time to settle. indistinct_interface->gentle_swirl Yes consult_expert Consult senior lab member or technical support. no_layers->consult_expert No check_volumes Verify sufficient volumes of both aqueous and organic phases were added. no_layers->check_volumes Yes let_stand Allow to stand undisturbed. add_brine->let_stand centrifuge Centrifuge the emulsion. filter Filter through glass wool or Celite®. centrifuge->filter let_stand->centrifuge check_emulsion_resolved Emulsion Resolved? filter->check_emulsion_resolved success Proceed with extraction. check_emulsion_resolved->success Yes check_emulsion_resolved->consult_expert No add_brine2 Add saturated NaCl (brine) to sharpen the interface. gentle_swirl->add_brine2 check_interface_resolved Interface Clear? add_brine2->check_interface_resolved check_interface_resolved->emulsion No, emulsion forming check_interface_resolved->success Yes check_solubility Consider high solute concentration increasing miscibility. Dilute aqueous phase or add salt. check_volumes->check_solubility check_layers_formed Layers Formed? check_solubility->check_layers_formed check_layers_formed->success Yes check_layers_formed->consult_expert No

Caption: Troubleshooting workflow for phase separation issues in this compound extractions.

References

Technical Support Center: Improving the Efficiency of Butyl Ethyl Ether Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the distillation of butyl ethyl ether.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound, presented in a question-and-answer format.

Safety First: Peroxide Formation

Q1: I'm about to distill this compound that has been stored for a while. What is the most critical safety issue I need to be aware of?

A1: The most critical hazard is the potential formation of explosive peroxides.[1][2][3] Ethers like this compound can react with atmospheric oxygen over time, especially when exposed to light, to form highly unstable and shock-sensitive peroxides.[1][2] Distilling a solution containing concentrated peroxides can lead to a violent explosion.[1][3] Therefore, it is imperative to test for the presence of peroxides before any distillation.

Q2: How can I test for peroxides in my this compound sample?

A2: There are several methods to test for peroxides. Commercially available peroxide test strips are a rapid and user-friendly option.[3] These strips will change color in the presence of peroxides, and the intensity of the color can be compared to a chart to estimate the concentration. A common upper limit for peroxides in a solvent before distillation is 100 ppm.[4] If the peroxide level is approaching or exceeds this, the solvent should be treated to remove the peroxides or disposed of as hazardous waste.[3]

Q3: What should I do if I find a high concentration of peroxides in my this compound?

A3: If high levels of peroxides are detected, or if you observe any crystallization or stratification in the liquid, do not move or open the container and treat it as potentially explosive.[2] If the peroxide concentration is high but no crystals are visible, you can eliminate the peroxides by passing the solvent through a column of activated alumina or by treating it with a chemical reducing agent like a ferrous sulfate solution.[5]

Distillation Efficiency and Purity Issues

Q4: My distillation is very slow, and I'm not collecting any distillate even though the heating mantle is on high. What could be the problem?

A4: This issue can stem from several factors:

  • Inadequate Insulation: The vapor needs to heat the entire distillation apparatus to the boiling point of the condensing liquid before it can reach the condenser.[6] Poor insulation, especially in a fume hood with constant airflow, can lead to significant heat loss. Try wrapping the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss.[7]

  • Thermometer Placement: Ensure the thermometer bulb is positioned correctly. It should be just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6]

  • System Leaks: Check all joints to ensure they are properly sealed.[6] Leaks will allow vapor to escape, preventing it from reaching the condenser.

Q5: The separation of my this compound from impurities is poor, and the collected fractions are not pure. How can I improve this?

A5: Poor separation efficiency is a common problem in distillation and can be addressed by:

  • Slowing the Distillation Rate: Distillation that is too rapid does not allow for the necessary number of evaporation-condensation cycles (theoretical plates) required for good separation.[6][8] Reduce the heating rate to ensure a slow and steady collection of distillate, typically 1-2 drops per second.

  • Increasing the Reflux Ratio: A higher reflux ratio, which is the ratio of the liquid returned to the column to the liquid removed as distillate, generally improves separation.[9][10] This can be controlled by adjusting the heating rate and the cooling in the condenser.

  • Using a More Efficient Column: If you are using a simple distillation setup, switching to a fractional distillation column will provide more surface area for the vapor-liquid equilibria to be established, leading to better separation.[8] The efficiency of a fractional distillation column is determined by the number of theoretical plates.[8]

  • Column Packing: For fractional distillation, the type and packing of the column are crucial. Using a longer column or a more efficient packing material (like Raschig rings or Vigreux indentations) can increase the number of theoretical plates.[8]

Q6: I am having trouble separating this compound from butanol. Why is this difficult, and what can I do?

A6: Butanol and this compound can be challenging to separate due to their close boiling points and the potential for azeotrope formation. Butanol can form an azeotropic mixture with water, which can complicate the distillation process.[11] To improve separation:

  • Dual-Pressure Distillation: One method involves using two distillation columns operating at different pressures.[12][13] The change in pressure can shift the azeotropic composition, allowing for separation.

  • Extractive or Azeotropic Distillation: The addition of an entrainer or a solvent can alter the relative volatilities of the components, making separation easier.[5][14] For instance, in the separation of ethanol from ethyl tert-butyl ether, an entrainer is often used to break the azeotrope.[3]

Operational Problems

Q7: My distillation column seems to be "flooding." What does this mean, and how can I fix it?

A7: Flooding occurs when the vapor flow rate is too high, causing liquid to be pushed up the column instead of flowing down.[15] This leads to a sharp increase in pressure and a decrease in separation efficiency.[15] To fix this, you need to reduce the vapor flow by lowering the heating rate to the reboiler.[16]

Q8: I'm observing "weeping" in my distillation column. What is happening?

A8: Weeping is the opposite of flooding and happens when the vapor flow rate is too low to hold the liquid on the trays, causing it to leak through the perforations.[15] This reduces the efficiency of the vapor-liquid contact.[15] To resolve this, you need to increase the vapor flow by increasing the heating rate.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound? A1: The boiling point of n-butyl ethyl ether is approximately 91-92 °C.

Q2: Can I distill this compound to dryness? A2: No, you should never distill an ether to dryness.[4] This can concentrate any residual peroxides to a dangerous, explosive level. Always leave at least 10-20% of the liquid in the distilling flask.

Q3: How should I store purified this compound? A3: Store purified this compound in a tightly sealed, air-impermeable, light-resistant container, away from heat and ignition sources.[2] It is also recommended to add a stabilizer, such as butylated hydroxytoluene (BHT), to inhibit peroxide formation, especially if the ether is to be stored for an extended period.

Q4: What are some common impurities in this compound? A4: Common impurities can include unreacted starting materials (e.g., butanol, ethanol), byproducts of the synthesis, water, and peroxides formed during storage.

Q5: Does operating the distillation under vacuum improve efficiency? A5: Operating under vacuum lowers the boiling point of the liquid. This can be advantageous for heat-sensitive compounds. Lowering the pressure can also increase the relative volatilities of the components in some mixtures, which can make separation easier and reduce energy consumption.[17]

Section 3: Data Presentation

Table 1: Physical and Chemical Properties of n-Butyl Ethyl Ether

PropertyValueReference
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
Boiling Point 91-92 °C
Melting Point -124 °C
Density 0.75 g/mL at 25 °C
Vapor Pressure 52 mmHg at 25 °C
Flash Point -5 °C
Refractive Index n20/D 1.382

Table 2: Recommended Starting Parameters for Fractional Distillation of this compound

ParameterRecommended Range/ValueNotes
Heating Mantle Setting Start low and increase graduallyAim for a distillation rate of 1-2 drops per second.
Reflux Ratio 5:1 to 10:1 for high purityHigher reflux ratios improve separation but increase distillation time.[9][10]
Column Packing Vigreux, Raschig rings, or metal spongeIncreases the surface area for vapor-liquid contact.
Operating Pressure Atmospheric or vacuumVacuum distillation can be used to lower the boiling point.[17]

Section 4: Experimental Protocols

Protocol 1: Peroxide Test for this compound

Objective: To qualitatively determine the presence of peroxides in a sample of this compound before distillation.

Materials:

  • This compound sample

  • Potassium iodide (KI) solution (10% aqueous)

  • Glacial acetic acid

  • Starch indicator solution

  • Test tube with a stopper

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% potassium iodide solution.

  • Stopper the test tube and shake it for one minute.

  • Allow the layers to separate.

  • A yellow to brown color in the aqueous layer indicates the presence of peroxides.

  • A few drops of starch indicator can be added; a blue-black color confirms the presence of peroxides.

Protocol 2: Fractional Distillation of this compound

Objective: To purify this compound from less volatile impurities.

Materials:

  • This compound (peroxide-free)

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer and adapter

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the peroxide-free this compound to the distilling flask, filling it to no more than two-thirds of its volume.

  • Add a few boiling chips to the flask.

  • Wrap the distilling flask and the fractionating column with the insulating material.[7]

  • Begin heating the flask gently with the heating mantle.

  • Observe the condensation ring as it rises up the column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.[6]

  • Monitor the temperature at the still head. The temperature should hold steady at the boiling point of this compound (around 91-92 °C) as the pure fraction is collected.

  • Collect the fraction that distills at a constant temperature.

  • Stop the distillation when the temperature begins to rise significantly or when about 10-20% of the original volume remains in the distilling flask.[4]

  • Allow the apparatus to cool completely before disassembling.

Section 5: Visualizations

TroubleshootingWorkflow start Distillation Problem Observed issue_type Identify Symptom start->issue_type no_distillate No Distillate Collected issue_type->no_distillate No Product poor_separation Poor Separation / Impure Product issue_type->poor_separation Low Purity pressure_issue Pressure Fluctuations / Flooding / Weeping issue_type->pressure_issue Instability check_heat Check Heating & Insulation no_distillate->check_heat slow_distillation Reduce Distillation Rate poor_separation->slow_distillation adjust_vapor_flow Adjust Vapor Flow Rate (Heating Rate) pressure_issue->adjust_vapor_flow check_leaks Check for System Leaks check_heat->check_leaks check_thermometer Verify Thermometer Placement check_leaks->check_thermometer solution_found Problem Resolved check_thermometer->solution_found increase_reflux Increase Reflux Ratio slow_distillation->increase_reflux improve_column Use More Efficient Column increase_reflux->improve_column improve_column->solution_found adjust_vapor_flow->solution_found

Troubleshooting workflow for common distillation problems.

PurificationWorkflow start Start: Crude this compound peroxide_test Step 1: Test for Peroxides start->peroxide_test peroxide_present Peroxides Present? peroxide_test->peroxide_present remove_peroxides Step 2: Remove Peroxides (e.g., Alumina Column) peroxide_present->remove_peroxides Yes distillation_setup Step 3: Assemble Fractional Distillation Apparatus peroxide_present->distillation_setup No remove_peroxides->distillation_setup distill Step 4: Perform Fractional Distillation distillation_setup->distill collect_fractions Step 5: Collect Pure Fraction (at constant boiling point) distill->collect_fractions analysis Step 6: Analyze Purity (e.g., GC, NMR) collect_fractions->analysis storage Step 7: Store Purified Ether with Stabilizer analysis->storage end End: Pure this compound storage->end

Experimental workflow for the purification of this compound.

PeroxideSafetyLogic start Ether Sample for Distillation test_peroxides Test for Peroxides start->test_peroxides safe_to_distill Proceed with Distillation test_peroxides->safe_to_distill < 100 ppm unsafe High Peroxide Level Detected test_peroxides->unsafe >= 100 ppm remove_peroxides Treat to Remove Peroxides unsafe->remove_peroxides dispose Dispose as Hazardous Waste unsafe->dispose retest Re-test for Peroxides remove_peroxides->retest retest->test_peroxides

Logic diagram for peroxide safety checks before distillation.

References

Technical Support Center: Synthesis of Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl ethyl ether, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing n-butyl ethyl ether?

The most prevalent and versatile method for preparing n-butyl ethyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For n-butyl ethyl ether, this typically involves reacting sodium ethoxide with 1-bromobutane.[1]

Q2: What are the primary side reactions to consider during the synthesis of n-butyl ethyl ether?

The main competing reaction in the Williamson synthesis of n-butyl ethyl ether is the E2 elimination of the alkyl halide, which in this case would be 1-bromobutane. This reaction is promoted by the basicity of the alkoxide and results in the formation of butene instead of the desired ether.[1][2] The choice of reactants is crucial; for instance, using a tertiary alkyl halide like tert-butyl bromide with sodium ethoxide would lead almost exclusively to the elimination product, isobutylene.

Q3: How can I minimize the E2 elimination side reaction?

To favor the desired SN2 reaction and minimize elimination, the following strategies are recommended:

  • Use a primary alkyl halide: 1-Bromobutane is a primary alkyl halide, which is ideal for SN2 reactions as it is less sterically hindered.[3][4]

  • Control the temperature: Higher temperatures tend to favor elimination over substitution. Therefore, maintaining the recommended reaction temperature is crucial.[5]

  • Choice of base and solvent: While a strong base is required to form the alkoxide, its concentration and the choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMSO or DMF can accelerate SN2 reactions.[5][6]

Q4: What are typical yields for the Williamson ether synthesis?

In a laboratory setting, yields for the Williamson ether synthesis can range from 50% to 95%, depending on the specific substrates and reaction conditions.[5][6][7] In industrial applications, conversions can be nearly quantitative.[5][6]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction Ensure the reaction has been allowed to proceed for the recommended duration (typically 1-8 hours) at the appropriate temperature (50-100 °C).[5][7] Consider using microwave-assisted heating to reduce reaction time and potentially increase yield.[5]
Poor quality of reagents Use fresh, anhydrous solvents and ensure the sodium metal (for preparing the ethoxide) is clean and free of oxide coating. The alkyl halide should be pure.
Incorrect stoichiometry Verify the molar ratios of your reactants. A slight excess of the alkyl halide may be used.
Side reactions dominating Review the reaction conditions to ensure they favor SN2 over E2 (see Q3 in FAQs).

Problem 2: Presence of significant amounts of butene in the product mixture.

Possible Cause Suggested Solution
Reaction temperature is too high Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.
Use of a sterically hindered base While sodium ethoxide is standard, ensure that if a different alkoxide is used, it is not excessively bulky, which can favor its action as a base rather than a nucleophile.
Prolonged reaction time at high temperature Optimize the reaction time to maximize ether formation without promoting the decomposition of the product or starting materials.

Problem 3: Difficulty in isolating the final product.

Possible Cause Suggested Solution
Formation of an emulsion during workup Add a saturated brine solution during the aqueous extraction to help break up the emulsion.
Incomplete removal of unreacted alcohol Ensure thorough washing with water to remove any remaining ethanol or butanol.
Product loss during distillation Carefully monitor the distillation temperature to avoid co-distillation of the product with any remaining solvent or starting materials. The boiling point of n-butyl ethyl ether is approximately 91-92°C.

Data Presentation

The following table summarizes the expected outcomes of the Williamson ether synthesis for this compound under different reactant choices, highlighting the importance of selecting the appropriate substrates to minimize side reactions.

AlkoxideAlkyl HalidePrimary Reaction TypeMajor ProductMajor Side Product(s)Expected Yield of Ether
Sodium Ethoxide1-BromobutaneSN2n-Butyl Ethyl Ether1-ButeneGood to Excellent
Sodium ButoxideBromoethaneSN2n-Butyl Ethyl EtherEtheneGood to Excellent
Sodium Ethoxide2-BromobutaneSN2 / E2n-Butyl Ethyl Ether1-Butene, 2-ButeneModerate to Low
Sodium Ethoxidetert-Butyl BromideE2IsobutyleneNegligible EtherVery Low to None

Experimental Protocols

Synthesis of n-Butyl Ethyl Ether via Williamson Ether Synthesis

This protocol is adapted from established procedures for Williamson ether synthesis.[1]

Materials:

  • Sodium metal

  • Absolute ethanol

  • 1-Bromobutane

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add clean sodium metal pieces to an excess of absolute ethanol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction with 1-Bromobutane: To the freshly prepared sodium ethoxide solution, slowly add 1-bromobutane dropwise through the condenser.

  • Reflux: Add a few boiling chips to the flask and heat the mixture to a gentle reflux. Continue refluxing for approximately 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with water, followed by a saturated brine solution.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator.

  • Purification:

    • The crude n-butyl ethyl ether can be purified by simple distillation. Collect the fraction boiling at approximately 91-92°C.

Visualizations

Reaction Pathway Diagram

G Williamson Ether Synthesis of n-Butyl Ethyl Ether cluster_0 Main Reaction (SN2 Pathway) cluster_1 Side Reaction (E2 Pathway) Sodium Ethoxide Sodium Ethoxide Transition State Transition State Sodium Ethoxide->Transition State 1-Bromobutane 1-Bromobutane 1-Bromobutane->Transition State n-Butyl Ethyl Ether n-Butyl Ethyl Ether Transition State->n-Butyl Ethyl Ether Sodium Bromide Sodium Bromide Transition State->Sodium Bromide Sodium Ethoxide_side Sodium Ethoxide (as a base) Butene Butene Sodium Ethoxide_side->Butene 1-Bromobutane_side 1-Bromobutane 1-Bromobutane_side->Butene Ethanol Ethanol Butene->Ethanol Sodium Bromide_side Sodium Bromide Butene->Sodium Bromide_side G Experimental Workflow for this compound Synthesis Start Start Prepare Sodium Ethoxide Prepare Sodium Ethoxide Start->Prepare Sodium Ethoxide Add 1-Bromobutane Add 1-Bromobutane Prepare Sodium Ethoxide->Add 1-Bromobutane Reflux Reflux Add 1-Bromobutane->Reflux Workup (Extraction) Workup (Extraction) Reflux->Workup (Extraction) Drying Drying Workup (Extraction)->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Distillation) Purification (Distillation) Solvent Removal->Purification (Distillation) Characterization Characterization Purification (Distillation)->Characterization End End Characterization->End G Troubleshooting Logic for Low Yield Start Low Yield Check Reagents Reagents fresh and anhydrous? Start->Check Reagents Replace Reagents Use fresh/dry reagents Check Reagents->Replace Reagents No Check Conditions Correct temp and time? Check Reagents->Check Conditions Yes Replace Reagents->Start Adjust Conditions Optimize temperature and duration Check Conditions->Adjust Conditions No Analyze Side Products Evidence of elimination? Check Conditions->Analyze Side Products Yes Adjust Conditions->Start Modify for SN2 Lower temp, consider different solvent Analyze Side Products->Modify for SN2 Yes Successful Synthesis Improved Yield Analyze Side Products->Successful Synthesis No Modify for SN2->Start

References

Technical Support Center: GC-MS Analysis of Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving GC-MS artifact peaks associated with the use of butyl ethyl ether as a solvent or reagent.

Troubleshooting Guide: Artifact Peaks in GC-MS Analysis of this compound

Unexpected peaks in your chromatogram can compromise the accuracy and reliability of your results. This guide provides a systematic approach to identifying and eliminating common artifact peaks associated with this compound.

Problem: Appearance of unexpected peaks in the chromatogram.

The first step in troubleshooting is to determine the source of the artifact peaks. These can generally be categorized as impurities in the solvent, degradation products, or system contaminants.

Step 1: Identify Potential Impurities from Synthesis

Commercial this compound can contain residual reactants and byproducts from its synthesis.

Common Synthesis Impurities:

  • Residual Alcohols: 1-Butanol and ethanol may be present from the Williamson ether synthesis or acid-catalyzed etherification.

  • Residual Alkyl Halides: n-Butyl bromide may be a carryover from the Williamson ether synthesis.

  • Other Ethers: Dibutyl ether and diethyl ether can form as byproducts during acid-catalyzed synthesis.[1]

Action:

  • Analyze a fresh, high-purity standard of this compound from a reputable supplier.

  • If artifact peaks persist, consider analyzing a new bottle or lot of the solvent.

  • If the issue is resolved with a new solvent, the original solvent was likely impure.

Step 2: Investigate Peroxide Formation

Ethers are well-known to form explosive peroxides upon exposure to air and light during storage.[2] These peroxides can appear as artifact peaks and also pose a significant safety hazard.

Action: Peroxide Testing

It is crucial to test for the presence of peroxides in this compound, especially in previously opened containers.

Experimental Protocol: Peroxide Detection Using Test Strips

This protocol outlines the procedure for testing for peroxides in this compound using commercially available peroxide test strips.

Materials:

  • This compound sample to be tested

  • Peroxide test strips (e.g., Quantofix®)

  • Distilled water

  • Absorbent paper towel

Procedure:

  • Immerse the reaction zone of the test strip into the this compound sample for 1 second.

  • Allow the solvent to evaporate from the test strip. You can gently fan the strip for 3-30 seconds.

  • Moisten the reaction zone with one drop of distilled water.

  • Allow excess water to run off onto an absorbent paper towel.

  • After 15 seconds, compare the color of the reaction zone to the color scale provided with the test strips to determine the peroxide concentration.[3]

  • Interpretation: A blue coloration indicates the presence of peroxides.[3] If the concentration is above the recommended limit (often >10-20 ppm), the solvent should be properly disposed of and not used for analysis.

Step 3: Consider Thermal and Acid-Catalyzed Degradation

The high temperatures of the GC inlet can cause thermal degradation of this compound. While less common in a clean system, acidic sites on a contaminated liner or column can also catalyze degradation.

Potential Degradation Products:

  • Thermal Decomposition: Ethers can decompose at high temperatures. For example, t-butyl ethyl ether has been shown to decompose into isobutene and ethanol.[4][5] Similar decomposition of this compound could yield butene and ethanol.

  • Acid-Catalyzed Cleavage: In the presence of strong acids, ethers can be cleaved to form an alcohol and an alkyl halide.[1][6] For this compound, this could result in the formation of 1-butanol and ethyl halide, or ethanol and butyl halide.

Action:

  • Lower Inlet Temperature: Reduce the GC inlet temperature to the lowest possible value that still allows for efficient volatilization of your analytes of interest.

  • Inlet Maintenance: Regularly clean or replace the GC inlet liner. Active sites on a dirty liner can promote degradation.

  • Column Health: Ensure your GC column is in good condition and not showing signs of stationary phase degradation (bleed), which can expose active sites.

Step 4: Troubleshoot General System Contamination ("Ghost Peaks")

Artifacts may not be directly related to the this compound itself but rather to general system contamination, often referred to as "ghost peaks."

Sources of Ghost Peaks:

  • Septum Bleed: Degradation of the injection port septum.

  • Column Bleed: Degradation of the GC column's stationary phase at high temperatures.

  • Contaminated Syringe: Residue from previous injections.

  • Contaminated Carrier Gas: Impurities in the carrier gas supply.

Action:

  • Run a Blank: Inject a blank solvent (e.g., high-purity hexane) to see if the artifact peaks are still present. If they are, the issue is likely system-related.

  • Systematic Component Replacement:

    • Replace the septum.

    • Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.

    • Thoroughly clean the syringe or use a new one.

    • Ensure high-purity carrier gas and check for leaks in the gas lines.

Quantitative Data Summary

The following table summarizes the expected retention order and key mass spectral fragments for this compound and its potential artifact peaks. Retention times are relative and will vary depending on the specific GC column and conditions used.

CompoundExpected Retention OrderKey Mass Spectral Fragments (m/z)Potential Source
Diethyl Ether1 (Most Volatile)74, 59, 45, 31, 29Synthesis byproduct
Ethanol246, 45, 31Synthesis impurity, Degradation product
This compound 3 (Analyte) 102, 59, 45, 31, 29 [7][8]Analyte
n-Butyl Bromide4136, 138, 57, 41, 29Synthesis impurity
1-Butanol574, 56, 43, 41, 31Synthesis impurity, Degradation product
Dibutyl Ether6 (Least Volatile)130, 87, 74, 57, 41Synthesis byproduct
Butyl Ethyl PeroxideVariesVariesStorage degradation

Frequently Asked Questions (FAQs)

Q1: I see a peak with m/z 59 as the base peak. What could it be?

A1: A base peak at m/z 59 is a common fragment for ethers, including this compound itself.[7][8] It can also be a prominent fragment in diethyl ether. To distinguish between them, consider the retention time. Diethyl ether is more volatile and will elute earlier than this compound.

Q2: My baseline is rising throughout my GC-MS run. What is the cause?

A2: A rising baseline, especially at higher temperatures, is often indicative of column bleed. This occurs when the stationary phase of the column degrades. Ensure you are operating within the column's recommended temperature limits and that your carrier gas is of high purity and free of oxygen.

Q3: I performed a blank injection with a clean solvent and still see artifact peaks. What should I do?

A3: If artifact peaks persist in a blank run, the contamination is likely within the GC-MS system itself. The most common sources are septum bleed, a contaminated inlet liner, or a contaminated syringe. Follow a systematic approach of replacing the septum, cleaning or replacing the liner, and thoroughly cleaning the syringe.

Q4: How often should I test my this compound for peroxides?

A4: It is recommended to test for peroxides in opened containers of ethers every three to six months.[2] Unopened containers should be tested upon reaching the manufacturer's expiration date. Always test before distilling or concentrating ethers.

Q5: Can I remove peroxides from my this compound?

A5: While methods exist for quenching peroxides, it is generally safer and recommended to dispose of peroxidized solvents according to your institution's safety guidelines. The process of removing peroxides can itself be hazardous if not performed correctly.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues encountered during the GC-MS analysis of this compound.

Artifact_Peak_Troubleshooting cluster_start Start cluster_solvent Solvent Issues cluster_system System Issues cluster_resolution Resolution start Artifact Peak Detected check_impurities Analyze High-Purity This compound start->check_impurities Is it the solvent? check_peroxides Test for Peroxides check_impurities->check_peroxides If peaks persist problem_solved Problem Solved check_impurities->problem_solved If new solvent is clean check_degradation Lower Inlet Temperature & Check Liner check_peroxides->check_degradation If peroxides are absent check_peroxides->problem_solved If fresh, peroxide-free solvent is used check_contamination Run Blank Injection check_degradation->check_contamination If degradation is unlikely check_degradation->problem_solved If lower temp or new liner works system_issue System Contamination (Ghost Peaks) check_contamination->system_issue If peaks persist in blank system_issue->problem_solved After system maintenance Peroxide_Testing_Workflow cluster_start Start cluster_procedure Testing Procedure cluster_decision Decision cluster_actions Actions start Opened this compound Container dip_strip 1. Dip Test Strip in Ether start->dip_strip evaporate 2. Evaporate Solvent dip_strip->evaporate add_water 3. Add Drop of Water evaporate->add_water compare 4. Compare to Color Chart add_water->compare decision Peroxides Detected? compare->decision use_solvent Safe to Use decision->use_solvent No dispose Dispose of Solvent Safely decision->dispose Yes

References

Stabilizers for preventing peroxide formation in butyl ethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stabilizers for Preventing Peroxide Formation in Butyl Ethyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and stabilization of this compound to prevent the formation of hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to prevent peroxide formation in this compound?

A1: this compound, like other ethers, can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2] This process, known as auto-oxidation, is a free-radical chain reaction that is initiated by factors like light and heat.[3] The accumulation of these peroxides poses a significant safety hazard, as they are sensitive to shock, heat, and friction, and can detonate violently, especially upon concentration during distillation or evaporation.[4][5]

Q2: What are the signs of peroxide formation in this compound?

A2: Visual inspection of the ether container may reveal the presence of peroxides. Signs include the formation of crystalline solids within the liquid or around the cap, or a viscous, oily layer at the bottom of the container.[6] However, dangerous levels of peroxides can be present without any visible signs. Therefore, regular testing is essential.

Q3: How often should I test my this compound for peroxides?

A3: Unopened containers from the manufacturer are generally safe to store for up to one year under cool, dark conditions.[4] Once opened, the frequency of testing depends on the usage and storage conditions. As a best practice, it is recommended to test opened containers of this compound every 3 to 6 months. Always test before use, especially before any distillation or concentration step.[7]

Q4: What are the common stabilizers used for this compound?

A4: The most common stabilizers for ethers are antioxidants that act as free-radical scavengers. These include:

  • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant that effectively terminates the free radical chain reaction of peroxide formation.[3][8]

  • Propyl Gallate: Another phenolic antioxidant that functions by donating hydrogen atoms to neutralize free radicals.[9][10][11]

  • Hydroquinone: This compound can also act as a polymerization inhibitor and antioxidant by scavenging free radicals.[12][13]

Q5: Can I add a stabilizer to unstabilized this compound?

A5: Yes, you can add a stabilizer to unstabilized or redistilled this compound to inhibit peroxide formation. It is crucial to add the stabilizer to peroxide-free ether. If peroxides are already present, they must be removed before adding the stabilizer. Adding a stabilizer to an ether that already contains peroxides will not remove them.[14]

Troubleshooting Guides

Issue 1: My peroxide test for this compound is positive. What should I do?

  • Problem: The presence of peroxides has been detected.

  • Solution:

    • Assess the Level: Quantify the peroxide concentration using a reliable test method (see Experimental Protocols section).

    • Low Levels (< 50 ppm): If the concentration is low, the ether can be decontaminated. A common method is to pass the ether through a column of activated alumina.[4] Another method involves shaking the ether with a freshly prepared solution of ferrous sulfate.[5] After treatment, re-test the ether to ensure peroxides have been removed.

    • High Levels (> 50 ppm) or Visible Crystals: DO NOT ATTEMPT TO MOVE OR OPEN THE CONTAINER. The peroxides may be concentrated and highly explosive. Contact your institution's Environmental Health and Safety (EHS) department immediately for assistance with safe disposal.[6]

Issue 2: I added a stabilizer, but my ether still formed peroxides.

  • Problem: Peroxide formation occurred despite the presence of a stabilizer.

  • Possible Causes & Solutions:

    • Stabilizer Depletion: Stabilizers are consumed over time as they scavenge free radicals. If the ether has been stored for an extended period, the stabilizer may be depleted.

      • Solution: Test for peroxides and, if absent, add fresh stabilizer. If peroxides are present, decontaminate the ether before adding more stabilizer.

    • Improper Storage: Exposure to light, heat, and air accelerates peroxide formation and stabilizer depletion.

      • Solution: Store stabilized this compound in a cool, dark place, preferably in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[15]

    • Initial Contamination: The stabilizer may have been added to ether that already contained peroxides.

      • Solution: Always ensure the ether is peroxide-free before adding a stabilizer.

Data Presentation

Table 1: Comparison of Common Stabilizers for this compound

StabilizerTypical ConcentrationMechanism of ActionAdvantagesLimitations
Butylated Hydroxytoluene (BHT) 10 - 100 ppm (0.001% - 0.01%)Free radical scavenger (hydrogen donor)[3]Highly effective, widely available, cost-effective.Can be consumed over time, may interfere with certain applications due to its phenolic nature.
Propyl Gallate 20 - 100 ppm (0.002% - 0.01%)Free radical scavenger (hydrogen donor) and metal chelator[9][10]Effective antioxidant, may offer synergistic effects with other antioxidants.[10]Less common for ether stabilization compared to BHT, stability can be affected by high temperatures.[10]
Hydroquinone 50 - 200 ppm (0.005% - 0.02%)Free radical scavenger and polymerization inhibitor[12][13]Effective antioxidant.Can be more reactive and may discolor over time.

Note: The typical concentrations are illustrative and may need to be optimized for specific applications and storage conditions. A Safety Data Sheet for tert-butyl ethyl ether mentions a BHT concentration of 0.01%.

Mandatory Visualization

Peroxide_Formation_and_Inhibition cluster_peroxidation Peroxide Formation Pathway cluster_inhibition Inhibition by Stabilizer Ether This compound (R-O-R') Ether_Radical Ether Radical (R-O-R'•) Ether->Ether_Radical Oxygen Oxygen (O2) Initiator Light, Heat Initiator->Ether Initiation Peroxy_Radical Peroxy Radical (R-O(O•)-R') Ether_Radical->Peroxy_Radical + O2 Peroxy_Radical->Ether_Radical Propagation Hydroperoxide Hydroperoxide (R-O(OOH)-R') Peroxy_Radical->Hydroperoxide + R-H (Ether) Peroxy_Radical2 Peroxy Radical Stabilizer Stabilizer (ArOH) (e.g., BHT, Propyl Gallate) Stable_Radical Stable Stabilizer Radical (ArO•) Stabilizer->Stable_Radical Donates H• Non_Radical Non-Radical Products Stable_Radical->Non_Radical Termination

Caption: Mechanism of peroxide formation and inhibition by stabilizers.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides

This protocol describes two common methods for detecting the presence of peroxides in this compound.

Method A: Potassium Iodide (KI) Test (Qualitative) [16][17]

  • Materials:

    • Glacial acetic acid

    • Potassium iodide (KI), solid

    • Test tube

    • This compound sample

  • Procedure:

    • In a clean, dry test tube, add approximately 1 mL of glacial acetic acid.

    • Add a few crystals of potassium iodide and gently swirl to dissolve.

    • Add 1 mL of the this compound sample to the test tube.

    • Gently mix the contents.

    • Observe the color of the solution.

      • No color change: Peroxides are not detected.

      • Yellow to brown color: Peroxides are present. The intensity of the color gives a rough indication of the concentration.

Method B: Peroxide Test Strips (Semi-Quantitative) [5][7]

  • Materials:

    • Commercially available peroxide test strips (e.g., from MilliporeSigma or other suppliers).

    • This compound sample.

  • Procedure:

    • Follow the manufacturer's instructions provided with the test strips.

    • Typically, this involves dipping the test strip into the ether sample for a specified time.

    • Remove the strip and allow the solvent to evaporate.

    • Compare the color of the test pad to the color chart provided with the kit to determine the approximate peroxide concentration in parts per million (ppm).

Protocol 2: Comparative Evaluation of Stabilizer Efficacy (Accelerated Stability Study)

This protocol outlines a method to compare the effectiveness of different stabilizers in preventing peroxide formation in this compound under accelerated conditions.

  • Materials:

    • Peroxide-free this compound (freshly distilled or passed through activated alumina).

    • Stabilizers: Butylated Hydroxytoluene (BHT), Propyl Gallate, Hydroquinone.

    • Amber glass bottles with tight-fitting caps.

    • Oven or incubator set to a constant temperature (e.g., 40 °C).

    • Peroxide test kit for quantitative analysis (e.g., based on ASTM E299).[1][4][18]

  • Procedure:

    • Preparation of Samples:

      • Prepare stock solutions of each stabilizer in peroxide-free this compound at a concentration of 1000 ppm (0.1%).

      • Prepare the test samples by diluting the stock solutions with peroxide-free this compound to achieve the desired final concentrations (e.g., 20 ppm, 50 ppm, 100 ppm for each stabilizer).

      • Include a control sample of unstabilized, peroxide-free this compound.

      • Fill the amber glass bottles with the prepared samples, leaving some headspace to simulate real-world storage conditions.

    • Accelerated Aging:

      • Place the bottles in an oven or incubator maintained at a constant elevated temperature (e.g., 40 °C) to accelerate the oxidation process.

    • Sampling and Analysis:

      • At regular intervals (e.g., Day 0, Day 7, Day 14, Day 28, Day 56), remove an aliquot from each bottle for peroxide analysis.

      • Determine the peroxide concentration (in ppm) for each sample using a quantitative method such as the ASTM E299 spectrophotometric method, which is based on the oxidation of iodide to iodine.[1][4][18]

    • Data Analysis:

      • Plot the peroxide concentration (ppm) versus time (days) for each stabilizer at each concentration, as well as for the control.

      • Compare the rates of peroxide formation to determine the relative efficacy of each stabilizer.

Experimental_Workflow start Start: Peroxide-Free This compound prep_samples Prepare Samples: - Control (Unstabilized) - BHT (20, 50, 100 ppm) - Propyl Gallate (20, 50, 100 ppm) - Hydroquinone (20, 50, 100 ppm) start->prep_samples aging Accelerated Aging (e.g., 40°C in dark) prep_samples->aging sampling Periodic Sampling (Day 0, 7, 14, 28, 56) aging->sampling analysis Quantitative Peroxide Analysis (e.g., ASTM E299) sampling->analysis data Data Analysis: Plot Peroxide Conc. vs. Time analysis->data end Compare Stabilizer Efficacy data->end

Caption: Workflow for comparative evaluation of stabilizer efficacy.

References

Technical Support Center: Safe Disposal of Butyl Ethyl Ether Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of butyl ethyl ether waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a highly flammable liquid, and its vapor can form explosive mixtures with air.[1][2][3] The most significant hazard is its potential to form unstable and shock-sensitive peroxides upon exposure to air and light, especially during prolonged storage.[2][4][5] These peroxides can detonate violently when subjected to heat, friction, or mechanical shock.[5]

Q2: How can I tell if my this compound has formed peroxides?

A2: Visual inspection is the first step. Look for the presence of crystalline solids, viscous liquid, or a "mossy" appearance around the cap of the container.[6][7] However, peroxides can be present at dangerous concentrations without being visible.[3] Therefore, chemical testing is mandatory, especially for containers that have been open for an extended period or are past their expiration date.

Q3: What is the maximum safe storage period for this compound?

A3: Opened containers of peroxide-forming chemicals like this compound should ideally be disposed of within 6 to 12 months.[8][9] Some guidelines recommend a more stringent 3-month limit for severe peroxide hazards.[10] It is crucial to date containers upon receipt and upon opening to track their age accurately.[5][11] Unopened containers should be disposed of after one year or by the manufacturer's expiration date.[8]

Q4: Can I dispose of small amounts of this compound down the drain?

A4: No. This compound should never be poured down the drain.[12] It is not readily soluble in water and is flammable, posing a risk of creating explosive vapor concentrations in the plumbing system.[1][13]

Q5: What should I do in case of a this compound spill?

A5: In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[14] Ventilate the area if it is safe to do so. Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[14] The contaminated absorbent material must then be treated as hazardous waste and disposed of accordingly. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[14]

Troubleshooting Guide

Issue Possible Cause Solution
Visible crystals or solid precipitate in the this compound container. High concentration of explosive peroxides has formed.DO NOT TOUCH OR MOVE THE CONTAINER. The peroxides are shock-sensitive and can explode. Immediately contact your EHS department or a professional hazardous waste disposal service for emergency removal.[6][11]
Peroxide test strip indicates a high concentration of peroxides (e.g., > 100 ppm). The ether is contaminated with a dangerous level of peroxides.Do not attempt to handle or neutralize the waste yourself. Contact your EHS department for guidance and to arrange for professional disposal.[8]
The cap on an old container of this compound is stuck. Peroxide crystals may have formed in the threads of the cap, creating a friction-sensitive explosive hazard.DO NOT ATTEMPT TO FORCE THE CAP OPEN. Treat this as a high-risk situation and contact your EHS department immediately for disposal.[3][11]
Unsure of the age or history of a container of this compound. The ether may have been stored for an extended period, leading to peroxide formation.Treat the container as potentially hazardous. Do not open it. Contact your EHS department for evaluation and disposal.[15]

Quantitative Data Summary

Table 1: Peroxide Concentration Hazard Levels for Ethers

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 25 ppmConsidered safe for general laboratory use.[8]
25 - 100 ppmModerate hazard. Avoid distillation or concentration.[8] Recommended for disposal if not for immediate use.
> 100 ppmHigh hazard. Do not handle. Contact EHS immediately for disposal.[8]

Note: These are general guidelines for ethers. It is recommended to treat any detectable level of peroxides in this compound with caution.

Table 2: Recommended Disposal Container Compatibility for this compound

Container MaterialCompatibility
High-Density Polyethylene (HDPE)Good
Glass (Amber)Good (for storage, away from light)[11]
SteelGood (iron can inhibit peroxide formation)[5][11]
Low-Density Polyethylene (LDPE)Fair
Polypropylene (PP)Fair
PolycarbonateNot Recommended
PVCNot Recommended

Data synthesized from general chemical compatibility charts. Always confirm with the specific container manufacturer.

Experimental Protocols

Protocol 1: Peroxide Detection in this compound Waste

Objective: To qualitatively or semi-quantitatively determine the presence of peroxides in this compound waste before disposal.

Materials:

  • Sample of this compound waste in a clear test tube or vial

  • Potassium iodide (KI)

  • Glacial acetic acid

  • OR commercial peroxide test strips (e.g., Quantofix)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Procedure (Potassium Iodide Method):

  • In a fume hood, prepare a fresh reagent by dissolving 0.1 g of potassium iodide in 1 mL of glacial acetic acid.

  • Add 1 mL of the this compound waste sample to the reagent solution in a clear test tube.

  • Gently shake the mixture.

  • Observe any color change against a white background.

    • No color change: Peroxides are likely not present in significant amounts.

    • Yellow color: Indicates a low concentration of peroxides.[6]

    • Brown color: Indicates a high concentration of peroxides.[6] The waste should be handled as extremely hazardous.

Procedure (Test Strip Method):

  • Follow the manufacturer's instructions for the specific peroxide test strips being used.

  • Typically, this involves dipping the test strip into the this compound waste for a specified time.

  • Remove the strip and compare the resulting color to the chart provided with the kit to determine the peroxide concentration in ppm.

Protocol 2: Neutralization of Low-Level Peroxides in this compound Waste

Objective: To reduce low levels of peroxides in this compound waste to a safer level for disposal by a licensed professional. This procedure should only be performed by trained personnel on waste with a known low concentration of peroxides and with EHS approval.

Materials:

  • This compound waste with low-level peroxide contamination

  • Activated alumina or a freshly prepared solution of ferrous sulfate (FeSO₄)

  • Separatory funnel or chromatography column

  • PPE: safety goggles, face shield, lab coat, appropriate gloves

Procedure (Activated Alumina Method):

  • In a fume hood, pass the this compound waste through a column packed with activated alumina. A general guideline is to use 100g of alumina per 100mL of solvent.[6]

  • Collect the ether that passes through the column.

  • Retest the treated ether for the presence of peroxides using one of the methods in Protocol 1.

  • The alumina used in the column will retain some peroxides and should be treated as hazardous waste.[6]

Procedure (Ferrous Sulfate Method):

  • Prepare a fresh ferrous sulfate solution (e.g., 60g FeSO₄, 6mL concentrated sulfuric acid, and 110mL water).

  • In a separatory funnel, gently shake the this compound waste with an equal volume of the ferrous sulfate solution.

  • Separate the aqueous layer.

  • Repeat the washing process two to three times.

  • Retest the treated ether for peroxides.

  • The aqueous ferrous sulfate waste should be collected and disposed of as hazardous waste.

Visualizations

WasteDisposalWorkflow start This compound Waste Generated check_age Check Container Age and Opening Date start->check_age visual_inspection Visually Inspect for Crystals/Precipitate check_age->visual_inspection Within safe storage limits test_peroxides Test for Peroxides (Protocol 1) check_age->test_peroxides Expired or unknown age visual_inspection->test_peroxides No crystals high_concentration High Concentration (>100 ppm) or Crystals Present? visual_inspection->high_concentration Crystals visible peroxides_present Peroxides Detected? test_peroxides->peroxides_present peroxides_present->high_concentration Yes no_peroxides No Peroxides Detected peroxides_present->no_peroxides No contact_ehs DANGER: Do Not Move! Contact EHS Immediately high_concentration->contact_ehs Yes low_concentration Low Concentration (<100 ppm) high_concentration->low_concentration No neutralize Neutralize Peroxides (Protocol 2) (with EHS approval) low_concentration->neutralize collect_waste Collect in Labeled, Compatible Container neutralize->collect_waste no_peroxides->collect_waste professional_disposal Arrange for Professional Hazardous Waste Disposal collect_waste->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

PeroxideDetectionLogic start Begin Peroxide Test choose_method Choose Method start->choose_method ki_method Potassium Iodide (KI) Method choose_method->ki_method Qualitative strip_method Test Strip Method choose_method->strip_method Semi-Quantitative prepare_reagent Prepare fresh KI in acetic acid ki_method->prepare_reagent dip_strip Dip strip in ether sample strip_method->dip_strip add_sample_ki Add ether sample to reagent prepare_reagent->add_sample_ki observe_color Observe color change add_sample_ki->observe_color result Interpret Result observe_color->result Yellow/Brown = Peroxides No change = No Peroxides compare_chart Compare strip to color chart dip_strip->compare_chart compare_chart->result Read concentration (ppm)

Caption: Logical flow for detecting peroxides in this compound waste.

References

Technical Support Center: Enhancing the Solubility of Nonpolar Compounds in Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of nonpolar compounds in butyl ethyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is my nonpolar compound not dissolving in this compound?

A1: The primary reason for poor solubility, even between a nonpolar solute and a nonpolar solvent like this compound, can be attributed to subtle differences in their intermolecular forces. The principle of "like dissolves like" governs solubility, meaning that for a compound to dissolve, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.[1] If the cohesive forces of the solute are significantly stronger than the adhesive forces between the solute and this compound, solubility will be low.

Q2: What are the main strategies to enhance the solubility of a nonpolar compound in this compound?

A2: The two primary strategies for enhancing the solubility of nonpolar compounds in a nonpolar solvent like this compound are the use of a cosolvent and temperature modification.[2] A suitable cosolvent can improve the solvation of the nonpolar compound. Increasing the temperature generally increases the solubility of solids in liquids.[2]

Q3: How do I select an appropriate cosolvent?

A3: An ideal cosolvent for this system would be a nonpolar solvent that is miscible with this compound and has a higher affinity for the nonpolar solute.[3] Solvents like hexane, heptane, or toluene can be effective.[4] The choice of cosolvent can be guided by Hansen Solubility Parameters (HSP), which quantify the dispersion, polar, and hydrogen bonding forces of a substance.[5][6] A cosolvent with HSP values closer to that of the solute is more likely to be effective.[7]

Q4: Can increasing the temperature always improve solubility?

A4: For most solid nonpolar compounds, increasing the temperature will increase their solubility in this compound.[8] This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute's crystal lattice.[2] However, it is crucial to consider the thermal stability of your compound, as excessive heat can lead to degradation.

Q5: My compound is precipitating out of the this compound solution. What could be the cause?

A5: Precipitation can occur due to a few reasons. If you used a cosolvent, the system might be thermodynamically unstable at that specific concentration. Changes in temperature can also cause precipitation; if the solution was prepared at an elevated temperature, cooling it down can lead to supersaturation and subsequent precipitation.[2] Additionally, the introduction of any impurities can sometimes initiate crystallization.

Troubleshooting Guides

Issue 1: The nonpolar compound has very low solubility in pure this compound at room temperature.

  • Root Cause: A significant mismatch in the van der Waals forces between the solute and this compound, or strong solute-solute interactions in the solid state.

  • Troubleshooting Steps:

    • Introduce a Cosolvent: Start by adding a small percentage (e.g., 5-10% v/v) of a nonpolar cosolvent like hexane or toluene. Gradually increase the concentration of the cosolvent until the compound dissolves.

    • Increase Temperature: Gently warm the mixture while stirring. Monitor for dissolution. Be mindful of the boiling point of this compound (91-92°C) and the thermal stability of your compound.[9]

    • Combine Cosolvency and Temperature: If either method alone is insufficient, a combination of a cosolvent and gentle heating can be employed.

Issue 2: The compound dissolves upon heating but precipitates upon cooling.

  • Root Cause: The solution is supersaturated at lower temperatures.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Increase the proportion of the cosolvent in the mixture. This may lower the saturation point at room temperature.

    • Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at the elevated temperature at which the compound remains dissolved.

    • Controlled Cooling: If the solution must be at room temperature, try a slower, controlled cooling process. This may sometimes result in a stable, supersaturated solution, although this is not always reliable.

Issue 3: The addition of a cosolvent does not significantly improve solubility.

  • Root Cause: The chosen cosolvent is not a good match for the solute.

  • Troubleshooting Steps:

    • Consult Hansen Solubility Parameters (HSP): If available, compare the HSP of your solute with potential cosolvents. Select a cosolvent with a smaller "distance" in HSP space to your solute.[10]

    • Systematic Screening: Empirically screen a small panel of nonpolar cosolvents (e.g., hexane, cyclohexane, toluene, chloroform) to identify the most effective one.

    • Consider a Different Primary Solvent: If enhancing solubility in this compound is proving difficult, it may be necessary to consider an alternative primary solvent that is a better match for your compound.

Data Presentation

Table 1: Effect of Cosolvents on the Solubility of a Model Nonpolar Compound (e.g., Naphthalene) in this compound at 25°C

Cosolvent% Cosolvent (v/v)Solubility of Naphthalene ( g/100 mL)
None0%15.2
Hexane10%25.8
Hexane20%38.5
Toluene10%30.1
Toluene20%45.3

Note: The solubility values presented are illustrative and based on the principle that nonpolar cosolvents enhance the solubility of nonpolar solutes in a nonpolar primary solvent.[1][8]

Table 2: Effect of Temperature on the Solubility of a Model Nonpolar Compound (e.g., Naphthalene) in this compound

Temperature (°C)Solubility of Naphthalene ( g/100 mL)
2515.2
4028.9
6055.7

Note: These values are illustrative, demonstrating the general trend of increasing solubility of a solid nonpolar compound with temperature.[8]

Experimental Protocols

Protocol 1: Determination of Solubility Enhancement by Cosolvency

  • Preparation of Stock Solutions: Prepare a series of solvent mixtures of this compound and a selected cosolvent (e.g., hexane) in varying volume percentages (e.g., 5%, 10%, 15%, 20% cosolvent).

  • Equilibration: Add an excess amount of the nonpolar compound to a known volume of each solvent mixture in separate sealed vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a period to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility in each solvent mixture and compare it to the solubility in pure this compound.

Protocol 2: Determination of the Effect of Temperature on Solubility

  • Sample Preparation: Add an excess amount of the nonpolar compound to a known volume of this compound in a sealed, temperature-controlled vessel.

  • Temperature Control: Set the desired temperature (e.g., 25°C, 40°C, 60°C) and allow the system to equilibrate with constant stirring.

  • Equilibration and Sampling: Follow steps 3-5 from Protocol 1 at each specified temperature.

  • Quantification and Analysis: Analyze the samples as described in step 6 of Protocol 1. Plot a graph of solubility versus temperature to determine the relationship.

Visualizations

Solubility_Enhancement_Workflow start Start: Dissolve Nonpolar Compound in this compound check_solubility Is the compound fully dissolved at the desired concentration? start->check_solubility successful Experiment Successful check_solubility->successful Yes troubleshoot Select Solubility Enhancement Method check_solubility->troubleshoot No cosolvency Method 1: Use a Cosolvent troubleshoot->cosolvency temperature Method 2: Increase Temperature troubleshoot->temperature combined Method 3: Combine Cosolvency and Temperature troubleshoot->combined select_cosolvent Select a nonpolar cosolvent (e.g., hexane, toluene) cosolvency->select_cosolvent check_stability Is the compound thermally stable? temperature->check_stability combined->cosolvency combined->temperature add_cosolvent Incrementally add cosolvent select_cosolvent->add_cosolvent check_dissolution_cosolvent Fully Dissolved? add_cosolvent->check_dissolution_cosolvent check_dissolution_cosolvent->successful Yes check_dissolution_cosolvent->add_cosolvent No, add more set_temp Gently heat the mixture check_dissolution_temp Fully Dissolved? set_temp->check_dissolution_temp check_dissolution_temp->successful Yes check_dissolution_temp->set_temp No, increase temp (within limits) check_stability->troubleshoot No, choose another method check_stability->set_temp Yes

Caption: Decision workflow for enhancing the solubility of nonpolar compounds.

Cosolvency_Protocol_Workflow start Start: Cosolvency Protocol prep_mixtures Prepare this compound/ Cosolvent Mixtures start->prep_mixtures add_solute Add Excess Nonpolar Solute to Each Mixture prep_mixtures->add_solute equilibrate Agitate at Constant Temperature (24-48h) add_solute->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Quantify Solute Concentration (e.g., HPLC, UV-Vis) sample->analyze compare Compare Solubilities and Determine Optimal Cosolvent % analyze->compare end End of Protocol compare->end

Caption: Experimental workflow for the cosolvency method.

References

Validation & Comparative

A Comparative Analysis of Butyl Ethyl Ether and Diethyl Ether as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of butyl ethyl ether and diethyl ether, two common ether solvents utilized in chemical synthesis and extraction processes. The information presented herein is intended to assist researchers in making informed decisions regarding solvent selection based on physicochemical properties, performance in common applications, and safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and diethyl ether is presented in Table 1. This compound exhibits a significantly higher boiling point and flash point compared to diethyl ether, rendering it a potentially safer alternative with respect to fire hazards. Conversely, the high volatility of diethyl ether facilitates its removal from reaction mixtures and extracts.

PropertyThis compoundDiethyl Ether
Molecular Formula C6H14OC4H10O
Molar Mass 102.17 g/mol 74.12 g/mol
Boiling Point 91-92.3 °C34.6 °C[1]
Melting Point -124 °C-116.3 °C[1]
Density 0.75-0.7592 g/mL (at 20-25 °C)0.706-0.7134 g/mL (at 20-25 °C)[1][2]
Viscosity Not readily available0.224 cP (at 25 °C)[1]
Solubility in Water 0.65 g/100 g (20°C), Slightly soluble6.05 g/100 mL (25 °C), Slightly soluble[1]
Vapor Pressure 51.59-52 mmHg (at 25 °C)440-442 mmHg (at 20 °C)[1]
Refractive Index 1.382 (at 20 °C)1.353 (at 20 °C)[1]
Dielectric Constant Not readily available4.33 (at 20 °C)

Solvent Performance in Chemical Reactions

Both this compound and diethyl ether are versatile aprotic solvents commonly employed in a variety of organic reactions. Their utility in Grignard reactions and Williamson ether synthesis is particularly noteworthy.

Grignard Reaction

Ethereal solvents are crucial for the formation and stability of Grignard reagents.[3] Diethyl ether is a traditional and widely used solvent for these reactions due to its ability to solvate the magnesium center, facilitating reagent formation.[4] Its low boiling point allows for gentle reflux during the reaction.[5]

While specific comparative studies on the performance of this compound in Grignard reactions are limited in the readily available literature, its properties suggest it could be a viable alternative, particularly when a higher reaction temperature is desired. The use of higher boiling ethers like dibutyl ether has been shown to give comparable yields to diethyl ether in some Grignard reactions.[6]

Williamson Ether Synthesis

The Williamson ether synthesis, an S_N2 reaction between an alkoxide and a primary alkyl halide, is often conducted in aprotic solvents.[7] Ethers such as diethyl ether and tetrahydrofuran (THF) are common choices.[8] The choice of solvent can influence the reaction rate, with polar aprotic solvents sometimes being favored.[9] Given its ether structure, this compound would also be a suitable solvent for this reaction, especially for reactions requiring temperatures intermediate between those achievable with diethyl ether and higher boiling solvents like DMF.

Extraction

Diethyl ether is a common solvent for liquid-liquid extractions due to its low polarity, immiscibility with water, and high volatility, which simplifies solvent removal.[10] However, its solubility in water is not negligible.[1] In a comparative study on the extraction of ascaris and trichuris eggs, ethyl acetate was found to be more efficient than diethyl ether in most cases.[11] While direct comparative data for this compound's extraction efficiency is scarce, its lower water solubility and higher boiling point may offer advantages in specific extraction scenarios where selective solvation and reduced solvent loss are critical.

Safety Profile

A comparative summary of the safety data for both ethers is provided in Table 2. Diethyl ether is extremely flammable with a very low flash point and a wide explosive range, making it a significant fire hazard.[12] this compound, with its higher flash point and boiling point, presents a lower risk of ignition. Both ethers can form explosive peroxides upon exposure to air and light, and therefore require careful handling and storage.[12][13]

Safety ParameterThis compoundDiethyl Ether
Flash Point -1 to 4 °C-45 °C[14]
Autoignition Temperature 184 °C[15]160 °C[5][12]
Explosive Limits 0.8-18.5% (V)1.7-48% (V)[14]
Toxicity Harmful if swallowed.[16]Harmful if swallowed, May cause drowsiness or dizziness.[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for a Grignard reaction and a Williamson ether synthesis, with diethyl ether as the specified solvent. These can be adapted for this compound by adjusting the reaction temperature to its higher boiling point.

Grignard Reaction Protocol (using Diethyl Ether)

Objective: To prepare a Grignard reagent and react it with a carbonyl compound.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether

  • Carbonyl compound (e.g., benzophenone)

  • Aqueous acid (e.g., HCl) for workup

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a solution of the alkyl or aryl halide in anhydrous diethyl ether dropwise to the magnesium turnings.

  • The reaction is initiated, often with gentle heating or the addition of an iodine crystal. An exothermic reaction should commence, causing the diethyl ether to reflux.

  • After the Grignard reagent has formed, a solution of the carbonyl compound in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

  • The reaction mixture is then stirred at room temperature or gently heated to completion.

  • The reaction is quenched by the slow addition of aqueous acid.

  • The product is extracted into diethyl ether, and the organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can then be purified.

Williamson Ether Synthesis Protocol (using Diethyl Ether as a co-solvent with an alcohol)

Objective: To synthesize an ether from an alcohol and an alkyl halide.

Materials:

  • Alcohol (e.g., ethanol)

  • Strong base (e.g., sodium hydride)

  • Primary alkyl halide (e.g., ethyl iodide)

  • Anhydrous diethyl ether (as co-solvent)

Procedure:

  • In a round-bottom flask under an inert atmosphere, the alcohol is dissolved in a suitable solvent, which can be the alcohol itself or a co-solvent like diethyl ether.

  • A strong base, such as sodium hydride, is carefully added to the alcohol solution to form the alkoxide.

  • The primary alkyl halide is then added to the solution of the alkoxide.

  • The reaction mixture is stirred, and may be heated to reflux to drive the reaction to completion.

  • After the reaction is complete, it is quenched with water.

  • The product is extracted into an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to give the crude ether, which is then purified.

Visualizations

Solvent Selection Logic

The choice between this compound and diethyl ether often depends on the desired reaction temperature and safety considerations. The following diagram illustrates a simplified decision-making process.

Solvent_Selection cluster_temp Temperature Considerations cluster_safety Safety Considerations Start Solvent Selection Desired_Temp Desired Reaction Temperature Start->Desired_Temp Safety Safety Constraints Start->Safety Volatility Need for Easy Solvent Removal Start->Volatility Low_Temp Low Temperature (< 35 °C) Desired_Temp->Low_Temp Low High_Temp Higher Temperature (> 35 °C) Desired_Temp->High_Temp High Low_Flash High Flammability Acceptable Safety->Low_Flash Less Strict High_Flash Higher Flash Point Required Safety->High_Flash Stricter Diethyl_Ether Diethyl Ether Volatility->Diethyl_Ether High Butyl_Ethyl_Ether This compound Volatility->Butyl_Ethyl_Ether Low Low_Temp->Diethyl_Ether High_Temp->Butyl_Ethyl_Ether Low_Flash->Diethyl_Ether High_Flash->Butyl_Ethyl_Ether

Caption: Solvent selection guide based on key properties.

Comparative Experimental Workflow for Grignard Synthesis

The following diagram outlines a generalized workflow for a Grignard synthesis, highlighting the key difference in reaction temperature when using this compound versus diethyl ether.

Grignard_Workflow cluster_diethyl Using Diethyl Ether cluster_butyl Using this compound start Start: Assemble Dry Glassware add_mg Add Magnesium Turnings start->add_mg prepare_halide Prepare Alkyl/Aryl Halide in Ether add_mg->prepare_halide initiate_reaction Initiate Grignard Formation prepare_halide->initiate_reaction reflux Maintain Reflux initiate_reaction->reflux reflux_de Reflux at ~35 °C reflux_be Reflux at ~92 °C add_carbonyl Add Carbonyl Compound quench Quench Reaction (Acidic Workup) add_carbonyl->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End: Characterize Product purify->end reflux_de->add_carbonyl reflux_be->add_carbonyl

Caption: Grignard synthesis workflow comparison.

References

Performance comparison of ether fuel additives: MTBE vs ETBE vs Butyl ethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed performance comparison of three ether-based fuel additives: Methyl Tertiary-Butyl Ether (MTBE), Ethyl Tertiary-Butyl Ether (ETBE), and Butyl Ethyl Ether. The information is compiled from various experimental studies to offer an objective overview for research and development purposes.

Executive Summary

Oxygenated ethers are vital components in modern gasoline formulations, primarily utilized to enhance octane ratings and promote cleaner combustion. MTBE, once a widely used additive, has faced environmental scrutiny due to its high water solubility and persistence in groundwater. ETBE, often derived from bioethanol, has emerged as a more environmentally benign alternative with comparable or superior performance characteristics. This compound, while less common, is included in this comparison to provide a broader perspective on ether fuel additives. This guide will delve into the quantitative performance data, experimental methodologies, and the underlying chemical properties that dictate the efficacy of these additives.

Quantitative Performance Data

The following table summarizes the key performance indicators for MTBE, ETBE, and this compound based on available experimental data. It is important to note that comprehensive experimental data for this compound as a fuel additive is limited in publicly available literature.

PropertyMTBE (Methyl Tertiary-Butyl Ether)ETBE (Ethyl Tertiary-Butyl Ether)This compound (n-butyl ethyl ether)
Blending Research Octane Number (BRON) ~116.5~118.8Data not available
Blending Motor Octane Number (BMON) ~102.1~103.3Data not available
Blending Reid Vapor Pressure (RVP) (kPa) ~55~28Data not available
Oxygen Content (wt%) 18.2%[1]15.7%[1]~15.7% (calculated)
Boiling Point (°C) 55.2[2]73.1[2]92.2
Water Solubility (g/L @ 20°C) 42[2]12[2]~5.7 (estimated)

Performance Analysis

Octane Enhancement
Volatility and Reid Vapor Pressure (RVP)

The Reid Vapor Pressure (RVP) is a measure of a fuel's volatility. Lower RVP is generally desirable to reduce evaporative emissions. ETBE has a significantly lower blending RVP than MTBE.[1][4] This is a considerable advantage as it allows for the blending of more light, high-octane hydrocarbons like butanes into the gasoline pool while still meeting volatility regulations.[5] In contrast, the addition of MTBE to gasoline can lead to a notable increase in the fuel's RVP.[2]

Engine Performance and Emissions

The addition of oxygenates like MTBE and ETBE generally leads to more complete combustion, which can reduce emissions of carbon monoxide (CO) and unburned hydrocarbons (HC).[6] However, the impact on nitrogen oxide (NOx) emissions can vary. Some studies have shown that both MTBE and ETBE can lead to a reduction in NOx emissions.

In a comparative study, ETBE was found to be more effective than MTBE in reducing CO emissions and intake valve deposits in a motorcycle engine.[7] Another study indicated that the addition of MTBE and ETBE to fuels can lead to decreased toxicity and BTEX (benzene, toluene, ethylbenzene, and xylene) content in the exhaust.[8]

Due to the lack of specific experimental data for this compound's impact on engine performance and emissions, a direct comparison cannot be made.

Experimental Protocols

The following are summaries of the standard experimental methodologies used to determine the key performance parameters discussed in this guide.

Research Octane Number (RON) - ASTM D2699

This test method determines the knock rating of spark-ignition engine fuel in terms of Research Octane Number.

Methodology:

  • A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine is used.

  • The engine is operated under a defined set of "mild" conditions (600 rpm engine speed).

  • The knock intensity of the sample fuel is measured using a knock sensor.

  • The knock intensity is then compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • The RON of the sample fuel is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the sample fuel.

Motor Octane Number (MON) - ASTM D2700

This method determines the knock rating of spark-ignition engine fuel under more severe conditions than the RON test.

Methodology:

  • A standardized single-cylinder, four-stroke cycle, variable compression ratio CFR engine is used.

  • The engine is operated under a defined set of "severe" conditions (900 rpm engine speed, higher intake air temperature).

  • Similar to the RON test, the knock intensity of the sample fuel is compared to that of PRF blends.

  • The MON of the sample fuel is the percentage by volume of iso-octane in the PRF blend that matches its knock intensity under these more severe conditions.

Reid Vapor Pressure (RVP) - ASTM D5191 (Mini Method)

This test method covers the determination of the total vapor pressure of volatile liquid petroleum products.

Methodology:

  • A small, known volume of a chilled, air-saturated sample is introduced into a thermostatically controlled, evacuated test chamber.

  • The internal volume of the test chamber is five times that of the liquid sample.

  • The sample is allowed to reach thermal equilibrium at 37.8°C (100°F).

  • The resulting pressure increase in the chamber, which is the sum of the partial pressure of the sample and the dissolved air, is measured using a pressure transducer.

  • This measured total vapor pressure can be correlated to the Reid Vapor Pressure.

Visualizations

Logical Flow of Ether Fuel Additive Comparison

Ether_Comparison_Workflow cluster_synthesis Synthesis cluster_properties Physical & Chemical Properties cluster_performance Engine Performance & Emissions cluster_evaluation Overall Evaluation MTBE_syn Methanol + Isobutylene -> MTBE RON_MON Octane Rating (RON/MON) MTBE_syn->RON_MON RVP Reid Vapor Pressure (RVP) MTBE_syn->RVP O2_Content Oxygen Content MTBE_syn->O2_Content Boiling_Point Boiling Point MTBE_syn->Boiling_Point Water_Sol Water Solubility MTBE_syn->Water_Sol ETBE_syn Ethanol/Bioethanol + Isobutylene -> ETBE ETBE_syn->RON_MON ETBE_syn->RVP ETBE_syn->O2_Content ETBE_syn->Boiling_Point ETBE_syn->Water_Sol BEE_syn Ethanol + Butenes -> this compound BEE_syn->RON_MON BEE_syn->RVP BEE_syn->O2_Content BEE_syn->Boiling_Point BEE_syn->Water_Sol Combustion Combustion Efficiency RON_MON->Combustion Comparison Comparative Analysis RON_MON->Comparison Emissions Emissions (CO, NOx, HC) RVP->Emissions Evaporative RVP->Comparison O2_Content->Combustion Boiling_Point->Combustion Water_Sol->Comparison Environmental Impact Combustion->Emissions Power Power & Efficiency Combustion->Power Emissions->Comparison Power->Comparison

Caption: Workflow for comparing ether fuel additives.

Synthesis Pathways of Ether Fuel Additives

Ether_Synthesis cluster_reactants Reactants cluster_products Products Methanol Methanol Catalyst Acid Catalyst Methanol->Catalyst Ethanol Ethanol / Bioethanol Ethanol->Catalyst Ethanol->Catalyst Isobutylene Isobutylene Isobutylene->Catalyst Isobutylene->Catalyst Butenes Butenes Butenes->Catalyst MTBE MTBE ETBE ETBE BEE This compound Catalyst->MTBE Etherification Catalyst->ETBE Etherification Catalyst->BEE Etherification

Caption: Synthesis pathways for MTBE, ETBE, and this compound.

Conclusion

Based on the available experimental data, ETBE presents a more favorable profile as a gasoline additive compared to MTBE. It offers a slight advantage in octane enhancement and a significant benefit in terms of lower Reid Vapor Pressure, which is crucial for controlling evaporative emissions.[1][2] Furthermore, its production from bioethanol offers a renewable dimension that is increasingly important in the context of sustainable energy. The primary drawback of ETBE has historically been its higher production cost compared to MTBE.[9]

The environmental concerns associated with MTBE, particularly its potential for groundwater contamination due to high water solubility, have led to its restricted use in many regions.[10]

Comprehensive performance data for this compound as a fuel additive remains elusive in the reviewed literature. While its physical properties suggest it could function as an oxygenate and octane booster, a lack of experimental data on its blending octane numbers, RVP, and engine emissions performance prevents a direct and meaningful comparison with MTBE and ETBE. Further research and experimental testing are necessary to fully evaluate the potential of this compound as a viable gasoline additive.

References

A Comparative Guide to the Validation of HPLC Methods Utilizing Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) methods that employ butyl ethyl ether as a solvent. It offers a comparative analysis against common alternative solvents, supported by structured data tables and detailed experimental protocols. The information herein is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Introduction to this compound in HPLC

This compound is an organic solvent with properties that can be advantageous in specific HPLC applications.[1][2] Its use as a solvent in industrial applications such as coatings, adhesives, and pharmaceuticals is well-documented.[1] In chromatography, ethers can offer unique selectivity. However, it is crucial to consider their potential for peroxide formation, which can be mitigated by using stabilized solvents.[2][3] When considering this compound for an HPLC method, a thorough validation is essential to ensure the method is suitable for its intended purpose, adhering to guidelines set by the International Council for Harmonisation (ICH).[4][5][6][7][8]

Comparative Analysis of Solvents

The choice of solvent is critical in developing a successful HPLC method. This compound's performance can be compared to other common HPLC solvents based on their physicochemical properties.

PropertyThis compoundDiethyl EtherMethyl tert-Butyl Ether (MTBE)Tetrahydrofuran (THF)AcetonitrileMethanol
Polarity Index ~2.9 (estimated)2.82.54.05.85.1
UV Cutoff (nm) ~215-220 (estimated)220210215190205
Boiling Point (°C) 91-92[2]3555658165
Viscosity (cP at 20°C) ~0.45 (estimated)0.230.270.550.370.60
Water Solubility Slightly soluble[2]6.89%4.8%MiscibleMiscibleMiscible
Safety Considerations Flammable, can form peroxides[2]Highly flammable, forms peroxides readilyFlammable, less prone to peroxide formation than other ethers[9]Flammable, forms peroxidesToxic, flammableToxic, flammable

Table 1: Comparison of Physicochemical Properties of this compound and Alternative HPLC Solvents.

HPLC Method Validation Parameters

According to ICH guidelines, the following parameters must be evaluated during method validation to ensure the reliability of the analytical data.[4][5][6][7][8]

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare a solution of the analyte in the mobile phase (e.g., acetonitrile/water mixture).

  • Prepare a placebo solution (all formulation components except the analyte).

  • Prepare a spiked sample by adding a known amount of the analyte to the placebo.

  • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The analyte peak in the spiked sample should be free from any interference from the placebo at the analyte's retention time.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or with a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[7]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • For S/N method: Analyze samples with decreasing concentrations of the analyte and determine the concentrations at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]

  • For slope method: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slopes of the calibration curves.[5][6]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the samples under each modified condition and evaluate the effect on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the overall results should not be significantly affected.

Illustrative Data Tables for Method Validation

The following tables present hypothetical data for an HPLC method validation using a mobile phase containing this compound.

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 450123
75 675432
100 900876
125 1125654
150 1350987

| Correlation Coefficient (r²) | 0.9995 |

Table 3: Accuracy and Precision Data

Concentration Level Spiked Amount (µg/mL) Measured Amount (µg/mL) Recovery (%) RSD (%) (n=6)
80% 80 79.5 99.4 1.2
100% 100 100.2 100.2 0.9

| 120% | 120 | 119.8 | 99.8 | 1.1 |

Table 4: LOD and LOQ Data

Parameter Concentration (µg/mL) Method
LOD 0.05 S/N Ratio (3:1)

| LOQ | 0.15 | S/N Ratio (10:1) |

Table 5: Robustness Data

Parameter Varied Modification Retention Time (min) Tailing Factor Resolution
Flow Rate 0.9 mL/min 5.8 1.1 2.2
1.1 mL/min 4.9 1.1 2.1
Temperature 28 °C 5.4 1.2 2.2

| | 32 °C | 5.2 | 1.1 | 2.3 |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase P1 Define Analytical Method's Purpose P2 Identify Validation Parameters (ICH) P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity P3->E1 E2 Linearity P3->E2 E3 Accuracy P3->E3 E4 Precision P3->E4 E5 LOD & LOQ P3->E5 E6 Robustness P3->E6 R1 Compile and Analyze Data E1->R1 E2->R1 E3->R1 E4->R1 E5->R1 E6->R1 R2 Write Validation Report R1->R2 R3 Method Approval R2->R3 Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Prepare Stock Solution S2 Prepare Working Standards S1->S2 S3 Prepare Placebo & Spiked Samples S1->S3 A2 Inject Samples & Standards S2->A2 S3->A2 A1 System Suitability Test A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Validation Parameters D1->D2 D3 Compare with Acceptance Criteria D2->D3

References

Purity Analysis of Commercial Butyl Ethyl Ether: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of reagents such as butyl ethyl ether is fundamental to ensuring the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), the industry standard for volatile organic compound analysis, with other analytical techniques for the purity assessment of commercial this compound. This comparison is supported by established analytical principles and data from analogous compounds to present a representative evaluation of these methodologies.

Comparison of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the purity analysis of volatile compounds like this compound.[1] It offers high resolution and sensitivity for separating and quantifying the main component from its volatile impurities. Alternative and complementary techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for definitive impurity identification, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination without a specific reference standard, and Karl Fischer Titration for the precise measurement of water content.

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy and precision, and the available instrumentation.

Table 1: Comparison of Key Performance Characteristics for Purity Analysis of Ethers

ParameterGC-FIDGC-MSqNMRKarl Fischer Titration
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a hydrogen flame.Separation based on volatility and interaction with a stationary phase, followed by mass-based identification and quantification.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.
Primary Use Quantification of volatile organic compounds.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination and structural elucidation.Determination of water content.
Limit of Detection (LOD) Low (typically in the low ppm or ng range).Very Low (can reach ppb or pg levels for specific ions).Higher than chromatographic methods (typically in the mg to µg range).Low (can detect µg levels of water).
Limit of Quantitation (LOQ) Low (typically in the ppm range).Very Low (ppb to low ppm range).Higher than chromatographic methods (typically >0.1% w/w).Low (ppm range).
Linearity (R²) Excellent (>0.999).Good to Excellent (>0.995).Excellent (inherently linear).Excellent.
Precision (%RSD) High (<2%).High (<5%).Very High (<1%).Very High (<2%).
Throughput High.Moderate to High.Moderate.High.
Strengths Robust, reliable, cost-effective, high precision for quantification of known analytes.Provides structural information for impurity identification, high sensitivity.Primary method (no analyte-specific standard needed), highly accurate, non-destructive.Specific and highly accurate for water determination.
Limitations Does not provide structural information for unknown impurities.Can be more expensive and complex to operate than GC-FID.Lower sensitivity than chromatographic methods, requires a certified internal standard for traceability.Only measures water content.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of analytical methods. Below are representative protocols for the GC-FID and Karl Fischer titration analysis of this compound.

This method is suitable for the determination of the purity of this compound and for the quantification of volatile organic impurities. The methodology is adapted from standard methods for similar ethers, such as methyl tert-butyl ether (MTBE).

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column: A non-polar or medium-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness, is suitable for separating common impurities.

2. Reagents and Standards:

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • FID Gases: Hydrogen and Air, high purity.

  • Solvent/Diluent: High-purity acetone or another suitable solvent that does not co-elute with the analyte or impurities.

  • This compound Reference Standard: Certified reference material of known high purity.

  • Impurity Standards: If available, certified reference standards of potential impurities (e.g., butanol, ethanol, dibutyl ether).

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh an appropriate amount of the this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 99.0%, 99.5%, 99.9%, 100.0%, 100.5% of the expected sample concentration).

  • Sample Solution: Accurately weigh the commercial this compound sample and dissolve it in the same solvent to the same nominal concentration as the 100% standard.

4. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sensitivity requirements)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 280 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

5. Data Analysis:

  • Identify the this compound peak and any impurity peaks in the chromatograms based on their retention times compared to the standards.

  • Calculate the area percent of each impurity relative to the total area of all peaks.

  • For a more accurate purity assessment, use the calibration curve to determine the concentration of this compound in the sample. The purity is then calculated as the percentage of the determined concentration relative to the prepared sample concentration. The water content, determined separately by Karl Fischer titration, should be subtracted.

This method is suitable for the determination of water content in this compound.

1. Instrumentation:

  • Coulometric or Volumetric Karl Fischer Titrator.

2. Reagents:

  • Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Anhydrous methanol or a suitable solvent for ethers.

3. Procedure:

  • The titration vessel of the Karl Fischer apparatus is filled with the anhydrous solvent and pre-titrated to a stable, dry endpoint.

  • A known weight of the this compound sample is accurately injected into the vessel.

  • The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.

  • The water content is automatically calculated by the instrument and is typically expressed in parts per million (ppm) or as a percentage.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the purity analysis of this compound.

GC_FID_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Commercial this compound Solvent Dissolve in High-Purity Solvent Sample->Solvent Standard Weigh this compound CRS Dilute Prepare Calibration Standards Standard->Dilute Inject Inject into GC-FID Solvent->Inject Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Impurities Integrate->Quantify Purity Calculate Purity Calibrate->Purity Quantify->Purity

Caption: Workflow for Purity Analysis by GC-FID.

Karl_Fischer_Workflow cluster_prep Preparation cluster_titration Titration cluster_result Result PreTitrate Pre-titrate KF Solvent WeighSample Accurately Weigh Sample PreTitrate->WeighSample InjectSample Inject Sample into Cell WeighSample->InjectSample Titrate Titrate with KF Reagent InjectSample->Titrate Calculate Calculate Water Content Titrate->Calculate

Caption: Workflow for Water Content Determination.

References

A Comparative Guide to the Synthesis of Butyl Ethyl Ether: Williamson vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of asymmetrical ethers is a fundamental transformation in organic chemistry, with applications ranging from solvent production to the synthesis of pharmaceutical intermediates. Butyl ethyl ether, a valuable solvent and potential fuel additive, can be synthesized through various methods. This guide provides an objective comparison of the Williamson ether synthesis with two other prominent methods—acid-catalyzed dehydration of alcohols and alkoxymercuration-demercuration—for the preparation of this compound. The comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

At a Glance: Comparison of Synthesis Methods

ParameterWilliamson Ether SynthesisAcid-Catalyzed DehydrationAlkoxymercuration-Demercuration
Typical Yield 70-90% (lab scale)[1]40-60% (estimated for asymmetrical ethers)80-95%[2]
Reaction Temperature 50-100 °C[1]130-140 °C[3]Room Temperature
Reaction Time 1-8 hours[1]Several hours1-3 hours[4]
Primary Reactants Sodium butoxide and ethyl halide (or sodium ethoxide and butyl halide)1-Butanol and ethanol1-Butene and ethanol
Catalyst/Reagent Strong base (e.g., NaH)Strong acid (e.g., H₂SO₄)Mercuric trifluoroacetate, NaBH₄
Key Advantages Versatile, good yield for primary alkyl halides.[1][5]Inexpensive starting materials.High yield, avoids carbocation rearrangements, mild conditions.[2][6]
Key Disadvantages Potential for elimination side reactions with secondary/tertiary halides.[5]Low selectivity for asymmetrical ethers, risk of alkene formation at higher temperatures.[3][7][8]Use of toxic mercury compounds.[9]

Reaction Mechanisms and Pathways

The choice of a synthetic route is often dictated by the underlying reaction mechanism, which influences the product distribution and yield.

Williamson Ether Synthesis

This classical method proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. An alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide ion.[1][5] For the synthesis of this compound, there are two possible routes.

Williamson_Synthesis cluster_route1 Route 1: Butoxide + Ethyl Halide cluster_route2 Route 2: Ethoxide + Butyl Halide butoxide CH₃(CH₂)₃O⁻Na⁺ product1 This compound butoxide->product1 Sₙ2 attack ethyl_halide CH₃CH₂-X ethyl_halide->product1 ethoxide CH₃CH₂O⁻Na⁺ product2 This compound ethoxide->product2 Sₙ2 attack butyl_halide CH₃(CH₂)₃-X butyl_halide->product2

Caption: Williamson Synthesis Pathways for this compound.

Route 2, utilizing sodium ethoxide and a primary butyl halide, is generally preferred to minimize the competing E2 elimination reaction that can occur with a more sterically hindered butoxide.[5]

Acid-Catalyzed Dehydration of Alcohols

This method involves the reaction of two alcohols in the presence of a strong acid catalyst. The reaction proceeds through the protonation of one alcohol to form a good leaving group (water), followed by nucleophilic attack by the second alcohol.[3]

Acid_Catalyzed_Dehydration butanol CH₃(CH₂)₃OH protonated_butanol CH₃(CH₂)₃OH₂⁺ butanol->protonated_butanol Protonation dibutyl_ether Dibutyl Ether butanol->dibutyl_ether Self-condensation ethanol CH₃CH₂OH butyl_ethyl_ether This compound ethanol->butyl_ethyl_ether Nucleophilic Attack diethyl_ether Diethyl Ether ethanol->diethyl_ether Self-condensation proton H⁺ proton->butanol protonated_butanol->butyl_ethyl_ether

Caption: Acid-Catalyzed Dehydration for Ether Synthesis.

A significant drawback of this method for synthesizing asymmetrical ethers is the formation of a mixture of three products: this compound, dibutyl ether, and diethyl ether, leading to lower yields of the desired product and complex purification.[8]

Alkoxymercuration-Demercuration

This two-step process involves the addition of an alcohol to an alkene, mediated by a mercury salt, followed by reductive demercuration.[2][10] This method is highly regioselective, following Markovnikov's rule, and avoids carbocation rearrangements.[2][6]

Alkoxymercuration_Demercuration butene CH₃CH₂CH=CH₂ intermediate Mercurinium Ion Intermediate butene->intermediate hg_reagent Hg(OCOCF₃)₂ hg_reagent->intermediate ethanol CH₃CH₂OH alkoxymercurial Alkoxymercurial Adduct ethanol->alkoxymercurial Nucleophilic Attack intermediate->alkoxymercurial product This compound alkoxymercurial->product demercuration NaBH₄ demercuration->product Reduction

Caption: Alkoxymercuration-Demercuration Pathway.

Experimental Protocols

Williamson Synthesis of n-Butyl Ethyl Ether

This procedure is adapted from a known laboratory synthesis.[11]

Part 1: Synthesis of n-Butyl Bromide from 1-Butanol

  • In a round-bottom flask, combine 1-butanol and sodium bromide.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant swirling.

  • Add boiling chips and reflux the mixture for 1.5 hours.

  • After reflux, distill the crude n-butyl bromide.

  • Wash the distillate with water, then with a saturated sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous calcium chloride and perform a final distillation to purify the n-butyl bromide.

Part 2: Synthesis of n-Butyl Ethyl Ether

  • In a separate round-bottom flask, prepare sodium ethoxide by reacting sodium metal with absolute ethanol.

  • To the sodium ethoxide solution, add the previously synthesized n-butyl bromide dropwise.

  • Reflux the mixture for 1-2 hours.

  • After cooling, add water and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer with water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the final product by simple distillation.

Acid-Catalyzed Dehydration of 1-Butanol and Ethanol (Representative Protocol)

Note: This is a generalized procedure as specific protocols for asymmetrical ether synthesis via this method are less common due to low selectivity.

  • In a round-bottom flask equipped with a distillation apparatus, place a mixture of 1-butanol and a slight excess of ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to approximately 130-140 °C.

  • Collect the distillate, which will be a mixture of this compound, diethyl ether, dibutyl ether, unreacted alcohols, and water.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with water to remove acidic impurities and unreacted ethanol.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Fractional distillation is required to separate the desired this compound from the other ethers and any remaining 1-butanol.

Alkoxymercuration-Demercuration of 1-Butene (Representative Protocol)

Note: This is a generalized procedure. Extreme caution should be exercised due to the high toxicity of mercury compounds.

  • In a round-bottom flask under an inert atmosphere, dissolve mercuric trifluoroacetate in a mixture of ethanol and tetrahydrofuran (THF).

  • Cool the solution in an ice bath and bubble 1-butene gas through the solution until the alkene is consumed (monitored by TLC or GC).

  • Once the alkoxymercuration is complete, add an aqueous solution of sodium hydroxide.

  • Slowly add a solution of sodium borohydride in aqueous sodium hydroxide to the reaction mixture. The mercury will precipitate as elemental mercury.

  • Stir the reaction for 1-2 hours at room temperature.

  • Separate the organic layer. The mercury can be filtered off carefully.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over a suitable drying agent.

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

Conclusion

The Williamson ether synthesis remains a reliable and versatile method for the laboratory-scale synthesis of asymmetrical ethers like this compound, particularly when using a primary alkyl halide to favor the S(_N)2 pathway. While acid-catalyzed dehydration is economically attractive due to inexpensive starting materials, its lack of selectivity for asymmetrical ethers makes it less practical for producing high-purity this compound. The alkoxymercuration-demercuration method offers high yields and excellent regioselectivity under mild conditions but is significantly hampered by the toxicity of the mercury reagents involved, making it less favorable from a safety and environmental perspective. The choice of synthesis method will ultimately depend on the specific requirements of the researcher, balancing factors such as desired yield, purity, cost, and safety considerations.

References

A Comparative Environmental Impact Assessment of Butyl Ethyl Ether and Other Gasoline Oxygenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of oxygenates to gasoline is a common practice to enhance octane levels and promote cleaner combustion, thereby reducing harmful exhaust emissions. However, the environmental fate of these compounds is a critical consideration. This guide provides a comparative environmental impact assessment of n-butyl ethyl ether (BE E) against other prevalent gasoline oxygenates: methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and ethanol. The assessment focuses on key environmental indicators: biodegradability, aquatic toxicity, and air pollution potential, supported by available data and standardized experimental protocols.

Comparative Data Summary

The following table summarizes the key environmental impact parameters for the selected gasoline oxygenates. It is important to note that comprehensive data for n-butyl ethyl ether is less available in public literature compared to the other listed oxygenates.

Parametern-Butyl Ethyl Ether (BEE)Methyl tert-butyl ether (MTBE)Ethyl tert-butyl ether (ETBE)Ethanol
Biodegradability Data not readily available, but ethers with longer alkyl chains tend to be more biodegradable than MTBE.Low biodegradability, persistent in groundwater.More readily biodegradable than MTBE.[1]Readily biodegradable.
Aquatic Toxicity
- Daphnia magna (48h EC50)75.7 mg/L57 - >1000 mg/L[2]110 mg/L>100 mg/L
- Fish (96h LC50)Data not readily available388 - 2600 mg/L[2]>2500 mg/L>100 mg/L
- Algae (72h EC50)Data not readily available2400 - 4800 mg/L[2]Data not readily available>100 mg/L
Air Pollution Potential
- Reid Vapor Pressure (RVP) ImpactExpected to have a low blending RVP, similar to other ethers.Low blending RVP.Low blending RVP.[3]Increases gasoline RVP, leading to higher evaporative emissions.[4]
- Photochemical Ozone Creation Potential (POCP)Data not readily availableModerate POCPLower POCP than MTBELow to Moderate POCP

Experimental Protocols

Detailed methodologies for assessing the key environmental impact parameters are outlined below, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Biodegradability Assessment

Protocol: OECD 301D - Closed Bottle Test[5]

Objective: To determine the ready biodegradability of a substance in an aerobic aqueous medium by measuring oxygen consumption.

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared and saturated with air.

  • Inoculum: A small volume of activated sludge from a domestic wastewater treatment plant is added as the microbial inoculum.

  • Test Setup: A known concentration of the test substance (e.g., butyl ethyl ether) is added to sealed, completely filled glass bottles containing the inoculated mineral medium. Control bottles without the test substance and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The bottles are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.

  • Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals using a dissolved oxygen probe.

  • Calculation: The biological oxygen demand (BOD) is calculated as the difference in oxygen concentration between the control and test bottles. The percentage of biodegradation is then determined by comparing the BOD to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[4]

Aquatic Toxicity Assessment

Protocol:

  • Fish, Acute Toxicity Test: OECD Guideline 203[6][7]

  • Alga, Growth Inhibition Test: OECD Guideline 201[1][5]

Objective: To determine the acute toxicity of a substance to fish and the inhibitory effect on the growth of algae.

Methodology (Fish, Acute Toxicity Test):

  • Test Organism: A standard fish species, such as Zebrafish (Danio rerio), is used.[8]

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a flow-through or semi-static system for 96 hours.

  • Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.[6]

  • Endpoint: The LC50 (lethal concentration that kills 50% of the test fish) is calculated.[7]

Methodology (Alga, Growth Inhibition Test):

  • Test Organism: A standard freshwater green alga, such as Pseudokirchneriella subcapitata, is used.[5]

  • Test Conditions: Exponentially growing algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium under continuous illumination and constant temperature for 72 hours.[1]

  • Measurement: Algal growth is measured by cell counts or spectrophotometrically.

  • Endpoint: The EC50 (effective concentration that causes a 50% reduction in algal growth) is determined.

Air Pollution Potential Assessment

Protocol: EPA AP-42, Chapter 7: Liquid Storage Tanks & Photochemical Ozone Creation Potential (POCP) Calculation

Objective: To estimate the volatile organic compound (VOC) emissions and the potential of these emissions to form ground-level ozone.

Methodology (VOC Emissions):

  • Estimation of Evaporative Emissions: The EPA's AP-42, Chapter 7 provides methodologies to estimate evaporative losses from storage tanks and handling of gasoline blends.[1][6] The Reid Vapor Pressure (RVP) of the gasoline blend containing the oxygenate is a key parameter.

  • Measurement of Tailpipe Emissions: A representative vehicle is operated on a chassis dynamometer using the test fuel. Exhaust emissions are collected and analyzed for various pollutants, including unburned hydrocarbons (VOCs), carbon monoxide (CO), and nitrogen oxides (NOx), following standardized EPA test cycles (e.g., Federal Test Procedure - FTP).

Methodology (Photochemical Ozone Creation Potential - POCP):

  • VOC Speciation: The specific chemical composition of the VOC emissions is determined using gas chromatography-mass spectrometry (GC-MS).

  • POCP Calculation: The POCP for each emitted VOC is calculated based on its atmospheric reaction rate with hydroxyl radicals (OH) relative to a reference compound (e.g., ethene). The overall POCP of the exhaust is the sum of the POCPs of the individual VOCs, weighted by their mass fractions in the total VOC emissions. This can be estimated using models that simulate atmospheric chemistry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the environmental impact assessment process and the degradation pathway of ether-based oxygenates.

Environmental_Impact_Assessment_Workflow cluster_assessment Environmental Impact Assessment Oxygenate Gasoline Oxygenate (e.g., this compound) Biodegradability Biodegradability Assessment (OECD 301D) Oxygenate->Biodegradability Aquatic_Toxicity Aquatic Toxicity Assessment (OECD 201, 203) Oxygenate->Aquatic_Toxicity Air_Pollution Air Pollution Potential (EPA AP-42, POCP) Oxygenate->Air_Pollution Data_Analysis Comparative Data Analysis Biodegradability->Data_Analysis Aquatic_Toxicity->Data_Analysis Air_Pollution->Data_Analysis Conclusion Environmental Impact Profile Data_Analysis->Conclusion

Environmental impact assessment workflow.

Ether_Degradation_Pathway cluster_pathway Aerobic Biodegradation of Ethers Ether Ether Oxygenate (R-O-R') Hydroxylation Initial Hydroxylation (Monooxygenase) Ether->Hydroxylation Intermediates Formation of Aldehydes and Alcohols Hydroxylation->Intermediates Mineralization Further Oxidation to CO2 and Water Intermediates->Mineralization

Generalized aerobic degradation pathway for ether oxygenates.

References

A Comparative Analysis of Butyl Ethyl Ether and THF as Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the solvent effects of butyl ethyl ether and tetrahydrofuran (THF), two common ether solvents in organic chemistry. The information presented is intended for researchers, scientists, and professionals in drug development to aid in solvent selection for various chemical transformations.

Introduction to this compound and THF

This compound , also known as 1-ethoxybutane, is an organic compound from the ether family. It is a colorless, flammable liquid with a characteristic ether-like odor.[1][2][3] Structurally, it is an acyclic ether, which influences its physical and chemical properties. It finds applications as a solvent for resins, oils, and other organic compounds, and as an inert reaction medium.[1][4][5]

Tetrahydrofuran (THF) , or oxolane, is a heterocyclic organic compound.[6] It is a colorless, water-miscible organic liquid with low viscosity and an ether-like odor.[6][7] As a polar aprotic solvent, THF is widely used in organic synthesis due to its ability to dissolve a broad range of nonpolar and polar compounds.[6] It is particularly noted for its use in Grignard reactions, hydroboration reactions, and for dissolving polymers like PVC.[6][8]

Physical and Chemical Properties

The choice of a solvent is often dictated by its physical properties. The following table summarizes and compares the key properties of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)References
Molecular Formula C₆H₁₄OC₄H₈O[1][9],[6]
Molar Mass 102.17 g/mol 72.11 g/mol [1][9],[6]
Appearance Colorless liquidColorless liquid[9],[6]
Boiling Point 91-92 °C66 °C[4][9],[6][10]
Melting Point -124 °C-108.4 °C[4][9],[6][10]
Density 0.75 g/mL at 25 °C0.8876 g/cm³ at 20 °C[4],[6]
Viscosity Not specified0.48 cP at 25 °C[6]
Dielectric Constant Not specified7.6[6]
Solubility in Water Slightly solubleMiscible[4],[6]
Flash Point -1 °C-20 °C,[10]
Peroxide Formation May form explosive peroxides on storageForms explosive peroxides on storage[4][5],[10][11][12]

Performance in Key Organic Reactions

The performance of a solvent can significantly impact reaction outcomes, including yield, reaction rate, and selectivity. This section compares this compound and THF in several common organic reactions.

Both THF and diethyl ether are common solvents for Grignard reactions because they can solvate and stabilize the Grignard reagent.[13] THF, being more polar, can better stabilize the magnesium cation, potentially making the Grignard reagent more reactive.[13][14] The higher boiling point of THF (66 °C) compared to other ethers like diethyl ether (34.6 °C) allows for reactions to be conducted at higher temperatures, which can be beneficial if the reaction is slow to initiate.[14][15] While direct comparative data for this compound is less common, its properties as an inert ether medium suggest its suitability.[4][5] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have been shown to perform as well as or better than THF and diethyl ether in many Grignard reactions.[16]

G cluster_0 Grignard Reagent Formation cluster_1 Solvent Coordination R-X Alkyl/Aryl Halide Mg Magnesium Metal R-Mg-X Grignard Reagent (RMgX) Mg->R-Mg-X Ether Solvent Solvent Ether Solvent (e.g., THF) Complex Stabilized RMgX Complex Solvent->Complex Coordination

Diagram 1: Stabilization of Grignard Reagent by Ether Solvents.

Organolithium reagents are highly reactive, and the choice of solvent is critical. Ethereal solvents are known to react with organolithium bases, and the rate of this reaction is solvent-dependent.[17] The relative rates of reaction of alkyllithium reagents with ethers generally follow the order: DME > THF > diethyl ether.[18] For instance, n-butyllithium (n-BuLi) reacts with THF at room temperature, which can lead to undesired side reactions and lower yields.[17][19] This reaction involves the deprotonation of THF at the α-position, followed by fragmentation.[19][20] Diethyl ether is more stable towards n-BuLi, allowing for reactions at higher temperatures.[19] The stability of this compound in the presence of organolithium reagents is not as extensively documented, but its acyclic structure suggests it may have greater stability than THF, similar to diethyl ether.

Reagent/SolventTemperatureHalf-life (t₁/₂)Reference
n-BuLi in THF+20 °C107 min[17]
s-BuLi in THF-20 °C78 min[17]
t-BuLi in THF-40 °C338 min[17]
n-BuLi in Diethyl EtherRoom TempSignificantly more stable than in THF[19]

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[21] Common solvents for this reaction include THF and diethyl ether.[21] The stereochemical outcome of the Wittig reaction can be influenced by the solvent polarity.[22] Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[23] The choice between THF and other ethers can depend on the specific substrates and the desired stereoselectivity. Many documented procedures utilize THF as the solvent for generating the phosphonium ylide and for the subsequent reaction with the carbonyl compound.[24][25]

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. A variety of solvents can be used, including THF, often in combination with water to facilitate the dissolution of the base.[26][27] The choice of solvent can influence the reaction efficiency. While THF is a common choice, other ethers and solvent systems are also employed depending on the specific substrates and catalytic system.[28][29]

Experimental Protocols

  • Objective: To compare the yield of a Grignard reaction product when using this compound versus THF as the solvent.

  • Materials: Magnesium turnings, an aryl halide (e.g., bromobenzene), an electrophile (e.g., benzaldehyde), this compound (anhydrous), THF (anhydrous), iodine crystal (as an initiator), and appropriate workup reagents (e.g., aqueous HCl).

  • Procedure:

    • Set up two identical, flame-dried, three-necked flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To each flask, add magnesium turnings and a crystal of iodine.

    • In one flask, add anhydrous this compound. In the other, add anhydrous THF.

    • Dissolve the aryl halide in the respective anhydrous solvent and add it to the dropping funnel.

    • Add a small portion of the aryl halide solution to the magnesium suspension and observe for the initiation of the reaction (disappearance of iodine color, gentle reflux). If necessary, gently warm the flask.

    • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for a specified time (e.g., 1 hour) to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixtures to 0 °C in an ice bath.

    • Dissolve the electrophile (e.g., benzaldehyde) in the respective anhydrous solvent and add it dropwise to the Grignard reagent solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours).

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride or dilute HCl.

    • Perform an extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Analyze the yield and purity of the product from both reactions using techniques such as NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).

G A Reaction Setup (Two identical flasks) B1 Solvent Addition: This compound A->B1 B2 Solvent Addition: THF A->B2 C Grignard Reagent Formation B1->C B2->C D Reaction with Electrophile C->D E Workup and Purification D->E F Product Analysis (Yield, Purity) E->F G Comparative Conclusion F->G

Diagram 2: Workflow for comparing solvent performance.

Conclusion

Both this compound and THF are valuable solvents in organic synthesis, each with distinct properties that make them suitable for different applications.

  • THF is a highly versatile, polar aprotic solvent with excellent solvating power for a wide range of compounds.[6] Its ability to stabilize organometallic reagents makes it a preferred choice for reactions like Grignard synthesis.[13] However, its reactivity with strong bases like n-BuLi at room temperature and its miscibility with water can be disadvantages in certain contexts.[6][17]

  • This compound , being less polar and water-immiscible, can offer advantages in terms of product workup and separation. Its higher boiling point compared to THF allows for reactions to be conducted at elevated temperatures.[4] Its presumed greater stability towards organolithium reagents, similar to other acyclic ethers, could make it a better choice for certain lithiation reactions.[19]

The selection between this compound and THF should be based on a careful consideration of the specific reaction requirements, including the nature of the reagents, the desired reaction temperature, and the workup procedure. For many standard applications where polarity and strong solvating power are key, THF remains a dominant choice. However, in situations requiring higher temperatures, easier workup, or potentially greater stability towards strong bases, this compound presents a viable alternative.

References

Ensuring Safety: A Comparative Guide to Validating the Absence of Peroxides in Butyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of reagents is paramount. Butyl ethyl ether, like many ethers, can form explosive peroxides upon storage and exposure to air and light.[1][2] Therefore, validating the absence of these hazardous compounds before use is a critical and non-negotiable laboratory practice.[3] This guide provides a comparative overview of common methods for detecting peroxides in this compound, complete with experimental protocols and data to aid in the selection of the most appropriate test for your laboratory's needs.

Visual Inspection: The First Line of Defense

Before performing any chemical tests, a visual inspection of the ether container is a crucial first step.[4] Indicators of peroxide formation can include:[2][4]

  • Crystal formation: The presence of crystals, especially around the cap or within the liquid, is a sign of dangerous levels of peroxides.[2][4][5] If crystals are observed, do not attempt to open or move the container. [4][5] It should be treated as extremely hazardous and disposed of by trained professionals.

  • Viscous liquid or cloudiness: An increase in viscosity or a cloudy appearance can also indicate the presence of peroxides.[4][5]

  • Discoloration: Any noticeable discoloration of the ether should be treated with suspicion.[4]

If any of these visual cues are present, the ether should be considered unsafe for use and testing, and appropriate safety protocols for hazardous waste disposal should be initiated.

Comparison of Peroxide Detection Methods

Several methods are available for detecting peroxides in ethers, ranging from simple, semi-quantitative test strips to more traditional wet chemical tests. The choice of method often depends on the required sensitivity, the laboratory's resources, and the desired speed of analysis.

Method Principle Detection Range/Sensitivity Advantages Disadvantages
Peroxide Test Strips Peroxidase transfers oxygen from the peroxide to an organic redox indicator, causing a color change.Semi-quantitative, with ranges typically from 0 to 25 ppm[1] or 0 to 100 ppm.[6][7][8]Rapid and easy to use.[3] Suitable for routine checks of simple ethers.[1][5]May not detect all types of peroxides (e.g., polymeric peroxides).[6][7][9] Sensitivity can be lower than wet chemical methods.
Potassium Iodide (KI) Test Peroxides oxidize iodide ions (I⁻) to iodine (I₂), which results in a yellow to brown color. The addition of starch solution can enhance the color change to blue or purple.[1][10]Qualitative to semi-quantitative. A barely discernible yellow color can indicate 0.001-0.005% peroxide. A brown color indicates a high concentration.[10][11] More sensitive than test strips for some peroxides.[12]Simple, inexpensive, and can detect a broader range of peroxides than some test strips.[12]The iodide/acetic acid mixture can air-oxidize over time, potentially leading to false positives.[10] The color change can be subjective.
Ferrous Sulfate (FeSO₄) Test Peroxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The ferric ions then react with thiocyanate ions (SCN⁻) to form a red-colored complex.[13]Qualitative. The intensity of the red color is proportional to the peroxide concentration.A reliable qualitative test.Requires the preparation of multiple reagents. The reaction may be vigorous with high peroxide concentrations.[14]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed. Always perform these tests in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

Peroxide Test Strips

Materials:

  • Commercial peroxide test strips (e.g., MQuant®)[15]

  • Sample of this compound

  • Distilled water (if required by the manufacturer)

Procedure:

  • Immerse the test strip into the this compound sample for approximately 1 second.[1]

  • Allow the solvent to evaporate from the strip.

  • Some manufacturers may require moistening the reaction zone with a drop of water or by breathing on it.[1][10]

  • Compare the resulting color of the test pad to the color chart provided with the strips to determine the approximate peroxide concentration.[8]

Potassium Iodide (KI) Test

Materials:

  • Sample of this compound

  • Freshly prepared 10% (w/v) potassium iodide (KI) solution[1]

  • Glacial acetic acid[5]

  • (Optional) Starch indicator solution[1]

  • Test tube or small vial

Procedure:

  • In a clean test tube, add approximately 1-2 mL of the this compound sample.

  • Add an equal volume of glacial acetic acid.[4]

  • Add a few drops of the freshly prepared 10% potassium iodide solution and shake the mixture.[4]

  • Observe the color of the aqueous layer.

    • No color change: No detectable peroxides.

    • Yellow color: Low concentration of peroxides.[10][16][11]

    • Brown color: High and potentially dangerous concentration of peroxides.[10][16][11]

  • (Optional) If the result is uncertain, add a few drops of starch solution. A blue or purple color indicates the presence of peroxides.[1][10]

Ferrous Sulfate (FeSO₄) Test

Materials:

  • Sample of this compound

  • Freshly prepared ferrous sulfate solution (e.g., dissolve 5 g of FeSO₄·7H₂O in 20 mL of water).[1]

  • Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) solution.[11][13]

  • Dilute hydrochloric acid (HCl)[11]

  • Test tube

Procedure:

  • To 1 mL of the this compound sample in a test tube, add 1 mL of the freshly prepared ferrous sulfate solution.

  • Shake the mixture.

  • Add one drop of dilute hydrochloric acid.

  • Add one drop of the potassium thiocyanate solution.

  • The formation of a red or pink color indicates the presence of peroxides.[11][13]

Decision Workflow for Peroxide Testing

The following diagram illustrates a logical workflow for ensuring the safety of this compound before use.

Peroxide_Testing_Workflow cluster_preliminary Preliminary Checks cluster_testing Chemical Testing start Obtain this compound visual_inspection Visually Inspect Container (Crystals, Cloudiness, Discoloration) start->visual_inspection crystals_present Crystals or Significant Precipitate Present? visual_inspection->crystals_present dispose DANGER: Do Not Open or Test. Contact EHS for Disposal. crystals_present->dispose Yes select_test Select Peroxide Test Method crystals_present->select_test No perform_test Perform Selected Test (Test Strips, KI, or FeSO₄) select_test->perform_test peroxide_detected Peroxides Detected? perform_test->peroxide_detected safe_to_use Ether is Safe for Use peroxide_detected->safe_to_use No purify Purify Ether or Dispose of as Hazardous Waste peroxide_detected->purify Yes

Caption: Workflow for the safe handling and testing of this compound for peroxides.

Conclusion

The formation of peroxides in ethers is a significant safety concern in any research environment. Regular testing of ethers like this compound, especially those that have been opened or stored for extended periods, is a critical safety measure.[1] This guide provides a framework for selecting and performing appropriate peroxide detection tests. For routine semi-quantitative analysis, peroxide test strips offer a quick and convenient option. For higher sensitivity and broader detection, the potassium iodide and ferrous sulfate tests are reliable alternatives. Regardless of the method chosen, adherence to proper safety protocols is essential to mitigate the risks associated with potentially explosive peroxides.

References

Inter-Laboratory Comparison of Butyl Ethyl Ether Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data from inter-laboratory comparison (ILC) or proficiency testing (PT) programs specifically for butyl ethyl ether is limited. This guide provides a representative comparison based on the established methodologies and reporting structures for similar volatile organic compounds, such as methyl tert-butyl ether (MTBE), to offer a valuable reference for researchers, scientists, and drug development professionals. The presented data is illustrative and intended to mirror the outcomes of a typical proficiency test.

Inter-laboratory comparisons are crucial for ensuring the quality and reliability of analytical data.[1] They provide an objective means for laboratories to assess their performance against their peers and a consensus value. This guide outlines a model for such a comparison for the analysis of this compound, detailing a common analytical protocol, presenting hypothetical comparative data, and visualizing the associated workflows.

Quantitative Data Summary

The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of this compound in a spiked water sample. The assigned value for the proficiency testing sample is 5.00 µg/L . Performance is often evaluated using a Z-score, which indicates how many standard deviations a result is from the consensus mean. A satisfactory performance is typically indicated by a Z-score between -2 and +2.

Laboratory IDAnalytical MethodReported Concentration (µg/L)Z-ScorePerformance Evaluation
Lab 01HS-GC/MS5.120.48Satisfactory
Lab 02P&T-GC/MS4.85-0.60Satisfactory
Lab 03HS-GC/FID5.351.40Satisfactory
Lab 04P&T-GC/MS4.50-2.00Satisfactory
Lab 05HS-GC/MS5.582.32Unsatisfactory
Lab 06P&T-GC/MS4.91-0.36Satisfactory
Lab 07HS-GC/MS4.77-0.92Satisfactory
Lab 08P&T-GC/FID6.104.40Unsatisfactory
Lab 09HS-GC/MS5.050.20Satisfactory
Lab 10P&T-GC/MS4.98-0.08Satisfactory
  • HS-GC/MS: Headspace-Gas Chromatography/Mass Spectrometry

  • P&T-GC/MS: Purge and Trap-Gas Chromatography/Mass Spectrometry

  • HS-GC/FID: Headspace-Gas Chromatography/Flame Ionization Detector

  • P&T-GC/FID: Purge and Trap-Gas Chromatography/Flame Ionization Detector

Experimental Protocols

A common and robust method for the determination of this compound in a water matrix is Gas Chromatography/Mass Spectrometry (GC/MS) with sample introduction via Purge and Trap or Headspace analysis.

Representative Protocol: Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS)

  • Sample Preparation:

    • A known volume of the water sample (e.g., 5 mL) is placed into a purge tube.

    • An internal standard (e.g., a deuterated analog of a similar ether) is added to the sample.

    • The sample is then loaded onto the purge and trap concentrator.

  • Purge and Trap Concentration:

    • An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate and temperature. This process purges the volatile this compound from the water matrix.

    • The purged analyte is trapped onto a sorbent trap.

    • After the purge cycle, the trap is rapidly heated to desorb the analyte onto the gas chromatograph.

  • Gas Chromatography (GC):

    • Injector: Splitless mode.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Oven Program: An initial temperature of 40°C, held for a few minutes, followed by a temperature ramp to a final temperature of around 200°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound. Full scan mode can be used for initial identification.

    • Quantitation: The concentration of this compound is determined by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Visualizations

Inter-Laboratory Comparison Workflow

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Reporting & Follow-up A Proficiency Test (PT) Sample Preparation (this compound in Matrix) B Homogeneity & Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Laboratories Analyze Samples Using In-House or Prescribed Methods C->D E Submission of Analytical Results to PT Coordinator D->E F Statistical Analysis (e.g., Z-Score Calculation) E->F G Issuance of Performance Reports to Individual Laboratories F->G H Corrective Action by Laboratories with Unsatisfactory Results G->H

Caption: Workflow of an inter-laboratory comparison for this compound analysis.

Analytical Workflow for this compound

cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis Analysis cluster_data Data Processing A Collect Water Sample B Spike with Internal Standard A->B C Purge and Trap B->C D Thermal Desorption C->D E Gas Chromatography Separation D->E F Mass Spectrometry Detection E->F G Peak Integration F->G H Quantitation using Calibration Curve G->H I Final Report H->I

Caption: P&T-GC/MS analytical workflow for this compound.

Metabolic Pathway of this compound

This compound, also known as ethyl tert-butyl ether (ETBE), is primarily metabolized in the liver. The main pathway involves the cytochrome P450 enzyme system.

A This compound (ETBE) B CYP2A6 (Cytochrome P450) A->B Oxidation C tert-Butyl Alcohol (TBA) B->C D Acetaldehyde B->D E Further Metabolism C->E F 2-Methyl-1,2-propanediol E->F G 2-Hydroxyisobutyrate F->G

Caption: Simplified metabolic pathway of this compound in the liver.

Following exposure, this compound is metabolized into tert-butyl alcohol (TBA) and acetaldehyde.[2] This metabolic process is primarily carried out by the CYP2A6 enzyme in the human liver.[3][4] TBA can undergo further metabolism, leading to the formation of 2-methyl-1,2-propanediol and subsequently 2-hydroxyisobutyrate, which are then excreted.[2]

References

Safety Operating Guide

Proper Disposal of Butyl Ethyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment. Butyl ethyl ether, a flammable and potentially peroxide-forming solvent, requires specific procedures for its disposal to mitigate risks of fire, explosion, and environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a highly flammable liquid and vapor, and may cause drowsiness or dizziness.[1][2] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3][4][5] Therefore, all handling should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Use chemical-resistant gloves and impervious clothing.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[7]

Fire Prevention:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5][8]

  • Use explosion-proof electrical and ventilating equipment.[1][5][8]

  • Employ non-sparking tools when handling containers.[1][4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][5][8]

Peroxide Formation: A Critical Hazard

Similar to other ethers, this compound can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[2][3][5] Containers should be dated upon opening and periodically tested for the presence of peroxides.[5] If peroxide formation is suspected (e.g., presence of crystals around the cap), do not move or attempt to open the container.[6] In such cases, contact your institution's Environmental Health and Safety (EHS) office or a specialized disposal service immediately.[3]

Summary of Key Chemical Properties

For quick reference, the following table summarizes the quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitation(s)
Flash Point -19 °C / -2.2 °F[2]
Boiling Point 71 °C / 159.8 °F[2]
Explosion Limits Lower: 1.23% by volume[2]
Vapor Pressure 128 hPa @ 20 °C[2]
Physical State Colorless liquid[2][8]
Odor Ethereal / Petroleum distillates[2][8]
Water Solubility 3.8 g/L[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that should not include drain or regular trash disposal.[3][9]

Methodology for Waste Collection and Disposal:
  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable," "Peroxide Former").[9]

    • Never mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[5][6]

  • Container Management:

    • Use a compatible, sealable container, preferably glass or the original container, for waste collection.[3][6] Do not use metal containers if water is mixed in, as they can rust.[3]

    • Keep the waste container tightly closed except when adding waste.[1][2][8][9]

    • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.[1][5][8] Flammable storage cabinets are appropriate.[6]

    • It is recommended to use secondary containment for liquid waste.[6][9]

  • Disposal Procedure:

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1] This typically involves arranging for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[9]

    • Do not allow the waste to evaporate in a fume hood as a primary means of disposal for significant quantities.[3] While small amounts may be allowed to evaporate under specific institutional guidelines, this is not a generally recommended practice for regulated waste.[3]

    • For empty containers, triple rinse with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.[6] After proper rinsing, the container may be disposed of as non-hazardous waste, depending on institutional policies.

Accidental Spill Cleanup:
  • Immediate Actions:

    • Eliminate all ignition sources from the area.[4]

    • Evacuate non-essential personnel. For large spills, consider downwind evacuation.[4]

    • Ensure adequate ventilation.

  • Containment and Cleanup:

    • For small spills, absorb the material with a non-combustible absorbent such as dry earth, sand, or a commercial sorbent.[4][6]

    • Use non-sparking tools to collect the absorbed material and place it in a suitable, sealable container for disposal as hazardous waste.[4][6]

    • Prevent the spill from entering waterways, sewers, or confined areas.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

ButylEthylEtherDisposal start Start: this compound Waste assess_peroxides Assess for Peroxide Formation (e.g., visual inspection, test strips) start->assess_peroxides spill Accidental Spill Occurs start->spill peroxides_suspected Peroxides Suspected/ Container Past Expiry? assess_peroxides->peroxides_suspected contact_ehs STOP! Do Not Move Container. Contact EHS/Specialized Disposal Immediately. peroxides_suspected->contact_ehs Yes collect_waste Collect Waste in a Labeled, Compatible Container peroxides_suspected->collect_waste No storage Store in a Designated Satellite Accumulation Area collect_waste->storage disposal_pickup Arrange for Hazardous Waste Pickup (via EHS or licensed contractor) storage->disposal_pickup end End: Proper Disposal disposal_pickup->end spill->collect_waste No Spill spill_cleanup Follow Spill Cleanup Protocol: - Eliminate Ignition Sources - Absorb with Inert Material - Collect for Hazardous Disposal spill->spill_cleanup Yes spill_cleanup->collect_waste Collect contaminated material

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling or disposing of any hazardous material.

References

Personal protective equipment for handling Butyl ethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Butyl Ethyl Ether

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe laboratory operations. This compound is a highly flammable liquid that poses several health risks, including skin, eye, and respiratory irritation.[1] Adherence to these protocols is critical for minimizing exposure and preventing accidents.

Hazard Summary
Hazard TypeDescriptionCitations
Physical Hazards Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Vapors may form explosive mixtures with air. May form explosive peroxides upon storage, especially when exposed to air.[2][3][2][3]
Health Hazards Harmful if swallowed. Causes skin and eye irritation.[1] May cause respiratory irritation, drowsiness, or dizziness.[1][4] Inhalation of high vapor concentrations can lead to headaches, dizziness, tiredness, nausea, and vomiting.[2][1][2][4]
Environmental Hazards Harmful to aquatic life. Avoid release to the environment and prevent entry into drains.[5][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following equipment should be used whenever handling this compound.

Body PartRequired PPESpecifications & Best PracticesCitations
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z.87.1 standards.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[6][7][1][6][7]
Hands Chemical-Resistant GlovesButyl rubber gloves are recommended for protection against a wide variety of chemicals, including ethers.[7][8] Disposable nitrile gloves may provide short-term protection.[6] Always inspect gloves before use and check the manufacturer's chemical resistance guide.[1][9][1][6][7][8][9]
Body Flame-Retardant, Anti-Static Lab Coat or CoverallsWear a flame-retardant lab coat buttoned completely.[6] For larger quantities or increased risk, anti-static overalls, boots, and gloves should be worn to prevent static discharge.[1] Clothing should cover as much skin as possible; long pants and closed-toe shoes are mandatory.[6][1][6]
Respiratory NIOSH-Approved RespiratorUse is required when ventilation is inadequate or when vapors/aerosols are generated.[1] The type of respirator (e.g., air-purifying with organic vapor cartridges or supplied-air) depends on the concentration of airborne contaminants.[6][9] A formal respiratory protection program is necessary for respirator use.[6][7][1][6][7][9]

Chemical and Physical Properties

The properties of this compound can vary between its isomers, primarily n-butyl ethyl ether and tert-butyl ethyl ether (ETBE).

PropertyValueIsomer/NotesCitations
CAS Number 628-81-9n-Butyl ethyl ether[2][10]
CAS Number 637-92-3tert-Butyl ethyl ether (ETBE)[1][3]
Appearance Clear, colorless liquidBoth[3][10]
Flash Point -19°C / -2.2°Ftert-Butyl ethyl ether[3]
Flash Point 4°Cn-Butyl ethyl ether[10]
Explosion Limits 1.23% (Lower)tert-Butyl ethyl ether[3]
Explosion Limits 0.8% - 18.5%n-Butyl ethyl ether[10]
Vapor Pressure 128 hPa (96 mmHg) @ 20°Ctert-Butyl ethyl ether[3]
Vapor Pressure 52 mmHg @ 25°Cn-Butyl ethyl ether[10]
Density 0.75 g/cm³ @ 25°Cn-Butyl ethyl ether

Operational Plan: Step-by-Step Handling Procedure

Preparation and Engineering Controls
  • Ventilation : Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[5]

  • Ignition Source Control : Before starting, ensure the work area is completely free of heat, sparks, open flames, and other ignition sources.[4][10] Use intrinsically safe, explosion-proof electrical and ventilating equipment.[1]

  • Grounding : Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[4][10]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and functioning correctly.[5] Have appropriate fire extinguishing media (dry chemical, CO₂, or alcohol-resistant foam) available.[1][9]

Donning Personal Protective Equipment (PPE)
  • Follow the proper sequence for donning PPE:

    • Put on the lab coat or coveralls.

    • Wear a respirator if required by your risk assessment.

    • Put on chemical splash goggles.

    • Wear a face shield if a splash hazard exists.

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Chemical Handling
  • Tool Selection : Use only non-sparking tools for all operations, including opening containers and transferring liquid.[1][10]

  • Container Management : Keep containers tightly closed when not in use.[1][10]

  • Peroxide Formation : Ethers like this compound can form explosive peroxides over time.[2][3] Date containers upon opening and test for the presence of peroxides periodically, especially before heating or distillation.[2] If crystals are observed or peroxide formation is suspected, consider the material extremely dangerous and do not move or open the container; seek professional assistance.[2]

  • Personal Hygiene : Avoid breathing vapors.[1][4] Do not eat, drink, or smoke in the laboratory area.[2][10]

Post-Handling Procedures
  • Storage : Store containers in a cool, dry, and well-ventilated area designated for flammable liquids, away from incompatible materials like strong oxidizing agents.[4][10]

  • Doffing PPE : Remove PPE carefully in the reverse order it was put on, taking care to avoid contaminating your skin.

  • Hygiene : Wash hands, forearms, and face thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Chemical waste must be managed responsibly to ensure safety and environmental compliance.

  • Waste Classification : this compound and materials contaminated with it are considered hazardous waste.[3]

  • Collection : Collect waste in a designated, properly labeled, and tightly sealed container. Do not mix with other waste streams.

  • Spill Materials : Absorbent materials used to clean up spills (such as sand, vermiculite, or diatomaceous earth) are also hazardous and must be disposed of accordingly.[1]

  • Disposal : Arrange for disposal through a licensed professional waste disposal service.[1][9] All disposal activities must be in accordance with local, regional, and national regulations.[1][10] Handle uncleaned, empty containers as you would the product itself.

Emergency Procedures

  • Skin Contact : Immediately remove all contaminated clothing.[10] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation occurs.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Get immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult or the person feels unwell, seek immediate medical attention.[1]

  • Spill : Evacuate the area and remove all ignition sources.[1][11] Ventilate the space. Wearing full PPE, contain the spill with a non-combustible absorbent material and place it in a suitable container for disposal.[1][11]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Prepare Work Area - Verify Fume Hood Operation - Remove Ignition Sources - Check Eyewash/Shower ground_equip Ground Equipment - Bond container and  receiving vessel get_ppe Assemble Required PPE - Goggles & Face Shield - Butyl Gloves - Flame-Retardant Coat don_ppe Don PPE (Coat, Goggles, Gloves) get_ppe->don_ppe handle_chem Perform Chemical Transfer - Use non-sparking tools - Keep container closed - Test for peroxides don_ppe->handle_chem store_chem Store Chemical Properly - Cool, ventilated area - Tightly sealed handle_chem->store_chem emergency Emergency Event (Spill or Exposure) - Evacuate & Alert - Use Eyewash/Shower - Seek Medical Attention handle_chem->emergency doff_ppe Doff PPE Carefully store_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste - Collect in labeled container - Contact EHS/Waste Vendor wash_hands->dispose_waste

Caption: Logical workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.